2,6-Dichloro-3-hydroxyisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-hydroxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCFBIVANWQGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376637 | |
| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185423-26-1 | |
| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Scaffold
2,6-Dichloro-3-hydroxyisonicotinaldehyde, with the CAS number 185423-26-1, is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique arrangement of chloro, hydroxyl, and aldehyde functional groups on a pyridine core imparts a specific reactivity profile that makes it an invaluable precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and, most notably, its significant role as an intermediate in the development of novel therapeutics, particularly in the realm of cardiovascular disease. We will delve into the mechanistic underpinnings of its application, providing field-proven insights and detailed experimental considerations for researchers in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 185423-26-1 | N/A |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point (Predicted) | 348.2 ± 37.0 °C | [2] |
| Density (Predicted) | 1.645 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.89 ± 0.10 | [2] |
| Storage | 2-8°C, under an inert atmosphere | [2] |
Safety and Handling:
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[3] As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[4]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
-
-
Disposal: Dispose of this material and its container at a licensed professional waste disposal service.[3]
Synthesis of this compound: A Plausible Approach via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This electrophilic species then attacks the electron-rich pyridine ring to introduce the formyl group.
Caption: Plausible synthesis of the target compound via Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol is a general representation of a Vilsmeier-Haack reaction and should be optimized for the specific substrate.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Substrate Addition: Once the addition of POCl₃ is complete, add a solution of 2,6-dichloropyridin-3-ol in DMF dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Application in the Synthesis of Bioactive Heterocycles
The chemical reactivity of this compound is dictated by its three functional groups: the aldehyde, the hydroxyl group, and the two chlorine atoms on the pyridine ring. The aldehyde group is a key handle for constructing new heterocyclic rings through condensation reactions.
A particularly important transformation is the reaction with hydrazines to form pyrazolo[3,4-b]pyridine derivatives.[9][10][11] This class of fused heterocyclic compounds has garnered significant attention in medicinal chemistry due to its structural similarity to purines, making them promising scaffolds for targeting a variety of biological targets.
Caption: Simplified Angiotensin II signaling pathway and the point of intervention by ARBs.
Analytical Methods for Characterization and Quality Control
Robust analytical methods are essential for confirming the identity and purity of this compound and for monitoring its reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase HPLC method would be suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound.
-
Column Temperature: Ambient or controlled at 25°C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The expected ¹H NMR spectrum would show signals for the aldehyde proton, the aromatic proton on the pyridine ring, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms and the electronic nature of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. [12][13][14]
Conclusion: A Building Block with Significant Therapeutic Potential
This compound stands out as a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly in the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, has positioned it as a key component in the synthesis of potential next-generation angiotensin II receptor antagonists. A comprehensive understanding of its synthesis, handling, reactivity, and analytical characterization is crucial for researchers aiming to leverage its potential in the discovery and development of novel therapeutics for cardiovascular and other diseases. The insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to advancing the frontiers of drug discovery.
References
- Angene Chemical. (2021, May 1).
- Fisher Scientific.
- Sigma-Aldrich.
- iChemical. (n.d.).
- P&S Chemicals. (n.d.).
- Crystals. (n.d.). 3,5-dichloro-2,6-difluoro-4-pyridinecarboxaldehyde (CAS 17723-32-9) Market Research Report 2025.
- Guidechem. (n.d.). CAS 89380-70-1 | 4-Hydroxypyridine-3-carboxaldehyde - Suppliers list.
- Japan Chemical Substance Dictionary. (n.d.). III Analytical Methods.
- ChemicalBook. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE | 185423-26-1.
- Sigma-Aldrich. (n.d.). This compound | 185423-26-1.
- BLD Pharm. (n.d.). 185423-26-1|this compound|BLD Pharm.
- Mol-Instincts. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBALDEHYDE | CAS 185423-26-1.
- iChemical. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- An, G., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[3][4][13]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
- Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride (U.S. Patent No. 5,204,478). U.S.
- Ihara & Co., Ltd. (2000).
- Wang, Y., et al. (2009). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2012).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia.
- Mehta, G. N., et al. (2010). Efficient synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 224.
- Shanghai Institute of Pharmaceutical Industry. (2008). [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. Yao Xue Xue Bao, 43(11), 1159-64.
- Mehta, G. N., et al. (2010). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.
- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
- Estevez, V., et al. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 981-995.
- Borrell, J. I., et al. (2020).
- Teva Pharmaceutical Industries Ltd. (2006).
- Laboratorios Servier, S.L. (2005).
- Hubei University of Technology. (2013).
- Pintilie, L., et al. (2018). Design and Synthesis of the Candesartan Key Intermediate. Revista de Chimie, 69(12), 3451-3456.
- Satyanarayana, B., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc, 2010(2), 292-302.
- Henan Normal University. (2020).
- PubChem. (n.d.). Candesartan. National Center for Biotechnology Information.
- PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information.
- Padwa, A., et al. (1995). The Reactions of Hydrazines with α-Lactams. Regiochemistry of Hydrazine Addition and Subsequent Ring Closure to N-Aminohydantoins or 1,2,4-Triazine-3,6-diones. The Journal of Organic Chemistry, 60(18), 5945-5953.
- Snow, A. W. (1987). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
- Padwa, A., et al. (2001). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
- Inesi, M., et al. (2021). Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor Antagonists Based on the Pyrazolo[3,4-b]pyridine and Related Heteroaromatic Bicyclic Systems. Journal of Medicinal Chemistry, 64(15), 11493-11513.
- Naka, T., et al. (1994). Nonpeptide angiotensin II receptor antagonists. I. Synthesis and biological activity of pyridine derivatives. Chemical & Pharmaceutical Bulletin, 42(9), 1841-9.
- Weinstock, J., et al. (1995). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 38(10), 1668-77.
- Ashton, W. T., et al. (1993). New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives. Journal of Medicinal Chemistry, 36(5), 591-609.
- Ellingboe, J. W., et al. (1994). Pyrido[2,3-d]pyrimidine angiotensin II antagonists. Journal of Medicinal Chemistry, 37(4), 542-50.
- Duncia, J. V., et al. (1992). Nonpeptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles. Journal of Medicinal Chemistry, 35(8), 1297-309.
- Kubo, K., et al. (1993). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. Journal of Medicinal Chemistry, 36(15), 2182-95.
- Duncia, J. V., et al. (1991). Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(biphenylylmethyl)imidazoles as Potent, Orally Active Antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-47.
- Burnier, M., & Brunner, H. R. (1996). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. The American Journal of Medicine, 101(3A), 1S-10S.
- Touyz, R. M. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.
- Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system.
- Higuchi, S., et al. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews, 98(3), 1627-1718.
- Inagami, T. (1999). Angiotensin II signal transduction pathways. Journal of the American Society of Nephrology, 10(Supplement 11), S2-S7.
- Kim, S., & Iwao, H. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. Hypertension, 71(4), 569-577.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonpeptide angiotensin II receptor antagonists. I. Synthesis and biological activity of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Non-peptide angiotensin II receptor antagonists. 1. Design, synthesis, and biological activity of N-substituted indoles and dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 2,6-Dichloroacetophenone [webbook.nist.gov]
- 14. Dichloroacetaldehyde [webbook.nist.gov]
IUPAC name 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde
An In-Depth Technical Guide to 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde (CAS No. 185423-26-1), a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and drug discovery. The document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, explores its chemical reactivity and potential for derivatization, and discusses its application as a versatile building block in medicinal chemistry. Furthermore, this guide includes detailed protocols for synthesis, characterization, and safe handling, designed to support professionals in the pharmaceutical and chemical sciences.
Introduction and Strategic Importance
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for drug design.[2][3] 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde is a particularly valuable derivative, incorporating multiple reactive centers within a single, stable molecule. The presence of two chloro-substituents, a phenolic hydroxyl group, and an aldehyde function provides orthogonal chemical handles for systematic structural modification. This multi-functionality allows for the construction of diverse molecular libraries, enabling efficient exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This guide serves as a technical resource for leveraging the synthetic potential of this important intermediate.
Physicochemical and Spectroscopic Profile
2,6-dichloro-3-hydroxypyridine-4-carbaldehyde is commercially available as a white to off-white powder.[5] Its core properties and identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde | [6] |
| Synonyms | 2,6-Dichloro-3-hydroxy-4-pyridinecarboxaldehyde | [5] |
| CAS Number | 185423-26-1 | [6] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [6] |
| Molecular Weight | 192.00 g/mol | [5] |
| Appearance | White powder | [5] |
| Purity | Typically ≥98% | [5] |
| SMILES | OC1=C(C=O)C=C(Cl)N=C1Cl | [6] |
| InChIKey | HPCFBIVANWQGDD-UHFFFAOYSA-N | [6] |
Analytical Characterization Data (Predicted)
Detailed spectroscopic data for this specific compound is not widely published. The following table presents predicted and typical values based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | δ ~10.0-10.5 ppm (s, 1H, -CHO), δ ~7.5-8.0 ppm (s, 1H, Ar-H), δ ~5.0-6.0 ppm (br s, 1H, -OH) |
| ¹³C NMR | δ ~190-195 ppm (C=O), δ ~155-160 ppm (C-OH), δ ~145-150 ppm (C-Cl), δ ~120-140 ppm (Ar-C) |
| Mass Spec (EI) | M⁺ isotopic cluster at m/z 191 (100%), 193 (65%), 195 (10%) due to ²Cl atoms. |
| IR (KBr) | ν ~3400-3200 cm⁻¹ (O-H stretch), ~1680-1660 cm⁻¹ (C=O stretch, aldehyde), ~1600, 1450 cm⁻¹ (Aromatic C=C, C=N stretch) |
Synthesis and Mechanistic Insight
Proposed Synthetic Workflow
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.185423-26-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBALDEHYDE | CAS 185423-26-1 [matrix-fine-chemicals.com]
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper provides a comprehensive, technically-grounded guide to the multi-step synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The proposed synthetic pathway is designed for robust and scalable production, commencing from the readily available starting material, 2,6-dichloropyridine. Each synthetic transformation is detailed with in-depth procedural steps, mechanistic insights, and critical process parameters. The causality behind experimental choices is elucidated to empower researchers with the knowledge to adapt and optimize the synthesis for their specific applications. This guide is structured to be a self-validating system, with each protocol grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in a wide range of biological interactions. The specific substitution pattern of this compound, featuring electron-withdrawing chlorine atoms, a nucleophilic hydroxyl group, and a reactive aldehyde moiety, makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential modifications, providing access to a diverse chemical space for drug discovery programs. This guide delineates a logical and efficient synthetic route to this key intermediate, emphasizing practical execution and a deep understanding of the underlying chemical transformations.
Overall Synthetic Strategy
The synthesis of this compound is approached through a five-step sequence, beginning with the functionalization of 2,6-dichloropyridine. The core logic of this pathway involves the sequential introduction of the required substituents onto the pyridine ring, culminating in the target aldehyde.
Caption: Overall synthetic workflow for this compound.
Step-by-Step Synthesis Protocols
Step 1: Synthesis of 2,6-Dichloropyridine (Starting Material)
The synthesis commences with the readily available 2,6-dichloropyridine. While commercially available, for completeness, a common synthetic route involves the high-temperature chlorination of 2-chloropyridine.[1] This reaction proceeds via a free-radical substitution mechanism.
Reaction Scheme:
2-Chloropyridine + Cl₂ → 2,6-Dichloropyridine + HCl
Experimental Protocol:
A detailed protocol for the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst is described in US Patent 5,112,982.[1] The reaction is typically carried out at elevated temperatures (160-200 °C) and pressures, with chlorine gas bubbled through the molten 2-chloropyridine.[1][2]
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyridine | [1] |
| Reagent | Chlorine (gas) | [1] |
| Temperature | 160-200 °C | [1] |
| Pressure | Elevated | [1] |
| Catalyst | None | [1] |
Causality of Experimental Choices:
-
High Temperature and Pressure: These conditions are necessary to promote the homolytic cleavage of chlorine and facilitate the radical substitution on the electron-deficient pyridine ring.
-
Absence of Catalyst: This method avoids the use of catalysts that can lead to over-chlorination or the formation of undesired isomers.
Step 2: Nitration of 2,6-Dichloropyridine
The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring, requiring strong nitrating conditions.
Reaction Scheme:
2,6-Dichloropyridine + HNO₃/H₂SO₄ → 2,6-Dichloro-3-nitropyridine
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid, add 2,6-dichloropyridine portion-wise, maintaining the temperature below 25 °C.
-
Cool the mixture in an ice bath and add potassium nitrate slowly, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat to 120 °C and maintain for 10 hours.[3]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to afford 2,6-dichloro-3-nitropyridine.[3]
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | [3] |
| Reagents | Potassium Nitrate, Sulfuric Acid | [3] |
| Temperature | 120 °C | [3] |
| Reaction Time | 10 hours | [3] |
| Expected Yield | ~80% | [3] |
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Potassium Nitrate: Serves as the source of nitric acid in situ.
-
High Temperature: Necessary to overcome the deactivation of the pyridine ring by the chloro substituents.
Step 3: Reduction of 2,6-Dichloro-3-nitropyridine
The nitro group is selectively reduced to a primary amine using a metal-acid system. This transformation is a crucial step toward introducing the hydroxyl group.
Reaction Scheme:
2,6-Dichloro-3-nitropyridine + Fe/CH₃COOH → 3-Amino-2,6-dichloropyridine
Experimental Protocol:
-
Dissolve 2,6-dichloro-3-nitropyridine in glacial acetic acid and add water with stirring.
-
Add iron powder portion-wise, maintaining the reaction temperature below 50 °C.[4]
-
After the addition is complete, stir the mixture until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and extract the filtrate with ethyl acetate.
-
Wash the organic phase with water until neutral, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-amino-2,6-dichloropyridine.[4]
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-3-nitropyridine | [4] |
| Reagents | Iron powder, Acetic Acid | [4] |
| Temperature | < 50 °C | [4] |
| Solvent | Acetic Acid/Water | [4] |
Causality of Experimental Choices:
-
Iron in Acetic Acid: This is a classic and effective method for the reduction of aromatic nitro groups. It is generally chemoselective and avoids the reduction of the pyridine ring or the chloro substituents.
Step 4: Diazotization and Hydrolysis to 2,6-Dichloro-3-hydroxypyridine
The conversion of the amino group to a hydroxyl group proceeds via a two-step, one-pot process involving the formation of a diazonium salt followed by its hydrolysis.
Reaction Scheme:
-
3-Amino-2,6-dichloropyridine + NaNO₂/H₂SO₄ → [2,6-Dichloro-3-diazoniumpyridine]⁺
-
[2,6-Dichloro-3-diazoniumpyridine]⁺ + H₂O → 2,6-Dichloro-3-hydroxypyridine + N₂ + H⁺
Experimental Protocol:
-
Dissolve 3-amino-2,6-dichloropyridine in a mixture of sulfuric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[5]
-
Stir the mixture at this temperature for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to give 2,6-dichloro-3-hydroxypyridine.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-2,6-dichloropyridine | [5] |
| Reagents | Sodium Nitrite, Sulfuric Acid | [5] |
| Temperature | 0-5 °C (diazotization), 50-60 °C (hydrolysis) | [5] |
Causality of Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature is critical for safety and to prevent side reactions.[5]
-
Aqueous Acid: The acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite.
-
Heating for Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires thermal energy to promote the loss of nitrogen gas, which is an excellent leaving group.
Step 5: Vilsmeier-Haack Formylation of 2,6-Dichloro-3-hydroxypyridine
The final step is the introduction of the aldehyde group at the 4-position. The hydroxyl group is an activating, ortho-para directing group, making the Vilsmeier-Haack reaction a suitable choice for this transformation.
Reaction Scheme:
2,6-Dichloro-3-hydroxypyridine + POCl₃/DMF → this compound
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.[6]
-
To this reagent, add a solution of 2,6-dichloro-3-hydroxypyridine in DMF.
-
Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours).[6]
-
Quench the reaction by carefully pouring it into a mixture of ice and a solution of sodium acetate in water.[6]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[6]
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloro-3-hydroxypyridine | [6] |
| Reagents | Phosphorus Oxychloride, N,N-Dimethylformamide | [6][7][8] |
| Quenching Agent | Sodium Acetate solution | [6] |
| Purification | Column Chromatography | [6] |
Causality of Experimental Choices:
-
DMF and POCl₃: These reagents react to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which is the active formylating agent.[7][8]
-
Hydroxyl Group Directing Effect: The electron-donating hydroxyl group activates the ortho position (C4) for electrophilic attack, leading to regioselective formylation.
-
Aqueous Workup with Base: The intermediate iminium salt is hydrolyzed to the final aldehyde during the aqueous workup. The use of a mild base like sodium acetate neutralizes the acidic reaction mixture.[6]
Safety and Handling
-
Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated Acids (Sulfuric Acid): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood and avoid contact with moisture.
-
Diazonium Salts: Potentially explosive, especially when dry. Keep in solution at low temperatures.
Conclusion
This guide presents a robust and well-reasoned synthetic pathway for the preparation of this compound. By understanding the mechanistic underpinnings and the rationale behind the chosen experimental conditions for each step—from the initial chlorination to the final formylation—researchers are equipped to not only replicate this synthesis but also to troubleshoot and adapt it as needed. The strategic sequence of reactions ensures high yields and purity of the final product, a valuable intermediate for the advancement of drug discovery and development programs.
References
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- PrepChem. Synthesis of 3-amino-5,6-dichloropyridine. [Link]
- HETEROCYCLES, Vol. 65, No. 10, 2005. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. [Link]
- Organic Syntheses. 3-Aminopyridine. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- IUCrData. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- De Gruyter.
- Organic Chemistry Portal.
- Google Patents. Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.
- Wikipedia. 2,6-Dichloropyridine. [Link]
- Google Patents. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- MDPI.
- Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
- Organic Syntheses.
- National Institutes of Health. Cu-promoted intramolecular hydroxylation of C-H bonds using directing groups with varying denticity. [Link]
- Google Patents. Synthesis method of 2,6-dichloropyridine.
- National Institutes of Health. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]
- Google Patents. Process for preparing 2,6-dichloropyridine.
- National Institutes of Health.
- National Institutes of Health.
- Google Patents.
- ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
Sources
- 1. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structural Analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. The precise elucidation of its three-dimensional structure is paramount for understanding its reactivity, intermolecular interactions, and ultimately, its utility in targeted applications. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the complete structural characterization of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray crystallography. This document is intended to serve as a practical resource for researchers, offering not only procedural outlines but also critical insights into data interpretation and the causal relationships between molecular structure and spectral output.
Introduction: The Significance of Structural Elucidation
The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional architecture. For a molecule such as this compound, the relative positions of its chloro, hydroxyl, and aldehyde functional groups on the pyridine ring dictate its electronic distribution, steric profile, and potential for hydrogen bonding and other non-covalent interactions. A thorough structural analysis provides the foundational knowledge required for:
-
Rational Drug Design: Understanding the pharmacophore's geometry to optimize interactions with biological targets.
-
Materials Science: Predicting and controlling the self-assembly and packing of molecules in the solid state to engineer desired material properties.
-
Synthetic Chemistry: Informing reaction mechanisms and predicting the regioselectivity of further chemical modifications.
This guide will systematically explore the analytical workflow for a comprehensive structural determination of this compound, emphasizing the synergy between different spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra are the gold standard, in-silico prediction tools can provide a valuable starting point for spectral assignment.[1][2][3][4][5][6][7] Based on established chemical shift databases and computational algorithms, the predicted NMR data for this compound in a standard solvent like DMSO-d₆ are presented below.
| Analysis | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.0 | Singlet | 1H | Aromatic proton (H5) | |
| ~5.5 | Broad Singlet | 1H | Hydroxyl proton (-OH) | |
| ¹³C NMR | ~190 | - | - | Aldehyde carbon (C=O) |
| ~155 | - | - | C3 (bearing -OH) | |
| ~150 | - | - | C2 or C6 (bearing -Cl) | |
| ~148 | - | - | C2 or C6 (bearing -Cl) | |
| ~130 | - | - | C4 (bearing -CHO) | |
| ~115 | - | - | C5 |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra for unambiguous structural assignment.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity
-
5 mm NMR tube
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.
-
Data Interpretation: A Self-Validating System
The power of NMR lies in the congruent interpretation of multiple experiments. The predicted data serves as a hypothesis that is then confirmed or refuted by the experimental results. For instance, the HMBC spectrum should show a correlation between the aldehyde proton and the C4 carbon, as well as the C5 carbon. The aromatic proton at H5 should show correlations to C3, C4, and C6. This network of correlations provides a self-validating system for the final structural assignment.
dot
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern.
Expected Fragmentation Pathways
For this compound (MW: 192.0 g/mol ), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. The fragmentation is likely to be influenced by the stability of the pyridine ring and the nature of the substituents.[8][9][10][11]
dot
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of the compound.
Materials:
-
This compound (1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF, GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in the chosen solvent.
-
Method Development:
-
For ESI-MS: Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.
-
For GC-MS: Develop a suitable temperature program for the gas chromatograph to ensure the compound elutes as a sharp peak without decomposition.
-
-
Data Acquisition: Acquire the full scan mass spectrum. For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor and acquire the product ion spectrum at varying collision energies.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14][15][16]
Expected Vibrational Frequencies
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1700-1680 | C=O stretch | Aldehyde (-CHO) |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1300-1200 | C-O stretch | Phenolic C-O |
| 800-600 | C-Cl stretch | Chloro (-Cl) |
Experimental Protocol for FTIR Spectroscopy
Objective: To obtain the infrared spectrum to confirm the presence of key functional groups.
Materials:
-
This compound (1-2 mg)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide invaluable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[17][18][19][20]
Experimental Workflow
dot
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol
Objective: To grow diffraction-quality single crystals and determine the crystal structure.
Materials:
-
Purified this compound
-
A range of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
-
Small vials or test tubes
Procedure:
-
Crystal Growth:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent or solvent mixture at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant if data collection is to be performed at low temperatures.
-
Data Collection: Mount the crystal on the diffractometer and collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, accurate atomic positions.
Quantum Chemical Calculations: A Theoretical Perspective
Computational chemistry provides a powerful complement to experimental data, offering insights into the electronic structure and properties of the molecule.[21][22][23][24]
Molecular Orbital Analysis
Calculations such as Density Functional Theory (DFT) can be used to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic transition properties. For this compound, the electron-withdrawing nature of the chlorine atoms and the aldehyde group, along with the electron-donating character of the hydroxyl group, will significantly influence the electron distribution in the pyridine ring.[25]
Conclusion: A Synergistic Approach to Structural Certainty
The comprehensive structural analysis of this compound is a multi-faceted endeavor that relies on the synergistic application of various analytical techniques. NMR spectroscopy elucidates the molecular framework in solution, mass spectrometry confirms the molecular weight and provides fragmentation clues, FTIR spectroscopy identifies the key functional groups, and single-crystal X-ray crystallography reveals the definitive three-dimensional structure in the solid state. Complemented by quantum chemical calculations, this integrated approach provides a complete and validated structural picture, which is essential for the rational design and application of this promising chemical entity in drug discovery and materials science.
References
- Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. NA ZAIDI.
- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–462. [Link]
- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link]
- Blanton, T. N., & Barnes, C. L. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836–1847. [Link]
- Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography.
- Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society (Resumed), 2942. [Link]
- Sivakumar, R., & Balachandran, V. (2015). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
- Wikipedia. (2024). X-ray crystallography. [Link]
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]
- Excillum. (n.d.). Small molecule crystallography. [Link]
- Sajed, T. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
- Scribd. (n.d.). Molecular Orbitals of Pyridine and Pyrrole. [Link]
- ACD/Labs. (n.d.). NMR Prediction. [Link]
- ChemAxon. (n.d.). NMR Predictor. [Link]
- ResearchGate. (n.d.).
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
- Chemistry LibreTexts. (2020). 20.
- Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 105-112. [Link]
- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95. [Link]
- Singh, A., & Kumar, S. (2021). Optical properties of pyridine adsorbed polycyclic aromatic hydrocarbons using quantum chemical calculations. Physical Chemistry Chemical Physics, 23(29), 15689-15698. [Link]
- CASPRE. (n.d.). 13C NMR Predictor. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link]
- Knizia, G. (2013). Intrinsic Atomic Orbitals: An Unbiased Bridge between Quantum Theory and Chemical Concepts. arXiv:1306.6884 [physics.chem-ph]. [Link]
- Chemistry LibreTexts. (2020). 16.
- eGyanKosh. (n.d.).
- ResearchGate. (n.d.). Figure S1.
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. cet-science.com [cet-science.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Optical properties of pyridine adsorbed polycyclic aromatic hydrocarbons using quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. arxiv.org [arxiv.org]
- 25. chem.libretexts.org [chem.libretexts.org]
spectroscopic data for 2,6-Dichloro-3-hydroxyisonicotinaldehyde (NMR, IR, MS)
A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a pyridine ring adorned with chloro, hydroxyl, and aldehyde functional groups, necessitates a robust and multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering not just the data itself, but the underlying principles and experimental considerations essential for researchers, scientists, and professionals in drug development. The correct interpretation of these spectra is paramount for confirming molecular structure, assessing purity, and understanding the chemical properties that drive its function.
Molecular Structure and Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a pyridine core, with substituents at positions 2, 3, 4, and 6. The IUPAC name for this compound is 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde.
Molecular Formula: C₆H₃Cl₂NO₂ Molecular Weight: 192.00 g/mol
The arrangement of electron-withdrawing groups (chlorine atoms, aldehyde) and an electron-donating group (hydroxyl) on the aromatic ring creates a unique electronic environment, which is reflected distinctively in its spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed map of the molecular skeleton can be constructed.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | ~10.2 | s | 1H | -CHO |
| Aromatic Proton | ~8.0 | s | 1H | H-5 |
| Hydroxyl Proton | ~5.0-6.0 | br s | 1H | -OH |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Aldehyde Carbonyl | ~190 | C=O |
| Aromatic C-OH | ~155 | C-3 |
| Aromatic C-Cl | ~148 | C-2, C-6 |
| Aromatic C-CHO | ~130 | C-4 |
| Aromatic C-H | ~125 | C-5 |
Interpretation and Scientific Rationale
-
¹H NMR: The spectrum is expected to be relatively simple.
-
Aldehyde Proton (~10.2 ppm): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atom, placing its signal far downfield. It appears as a singlet as there are no adjacent protons to couple with.
-
Aromatic Proton (~8.0 ppm): There is only one proton on the pyridine ring at position 5. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine and aldehyde groups, shifting it downfield. It will appear as a singlet.
-
Hydroxyl Proton (Variable): The chemical shift of the -OH proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen exchange.
-
-
¹³C NMR: The spectrum will show five distinct signals, as C-2 and C-6 are chemically equivalent due to the molecule's symmetry.
-
Carbonyl Carbon (~190 ppm): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears at the lowest field.[7]
-
Substituted Carbons: The carbons directly attached to electronegative atoms (O and Cl) are deshielded and appear at higher chemical shifts (148-155 ppm). The carbon attached to the hydroxyl group (C-3) is expected to be the most deshielded of the ring carbons.
-
Aromatic Carbons: The remaining ring carbons (C-4 and C-5) appear at chemical shifts typical for aromatic systems.[7]
-
Experimental Protocol: Acquiring NMR Data[8]
A robust protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl protons to slow down exchange and allow for their observation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.[8]
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[9]
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2850 & ~2750 | C-H stretch | Aldehyde (-CHO) |
| ~1700 (strong) | C=O stretch | Aldehyde (C=O) |
| ~1600 & ~1470 | C=C stretch | Aromatic Ring |
| ~1260 | C-O stretch | Phenolic C-O |
| ~800-600 | C-Cl stretch | Aryl Halide |
Interpretation and Scientific Rationale
-
Hydroxyl Region (3400-3200 cm⁻¹): A broad and prominent peak in this region is a hallmark of an O-H stretch, with the broadening caused by intermolecular hydrogen bonding.
-
Aldehyde Peaks: The aldehyde is confirmed by two key features: the strong, sharp C=O stretch around 1700 cm⁻¹ and the characteristic pair of weaker C-H stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹.[9]
-
Aromatic Region: The presence of the pyridine ring is indicated by C=C stretching vibrations in the 1600-1470 cm⁻¹ range and the aromatic C-H stretch just above 3000 cm⁻¹.
-
Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including the C-O and C-Cl stretches, which are highly specific to the overall molecular structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR[11][12]
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[10][11]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.[10]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, confirming its elemental composition and offering clues about its structure.[12][13] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[14][15]
Expected Mass Spectrum Data (ESI-MS)
| Ion | Calculated m/z | Notes |
| [M+H]⁺ | 192.96 | Molecular ion peak (protonated) |
| [M+H+2]⁺ | 194.96 | Isotope peak due to one ³⁷Cl |
| [M+H+4]⁺ | 196.96 | Isotope peak due to two ³⁷Cl |
Interpretation and Scientific Rationale
-
Molecular Ion and Isotopic Pattern: The most critical feature is the isotopic cluster of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. Observing this pattern is definitive proof of the presence of two chlorine atoms.
-
Fragmentation: While ESI is a soft ionization method, some fragmentation can occur.[14] Key fragmentation pathways for aromatic aldehydes often involve the loss of the aldehyde group or its components.[16][17][18][19]
Caption: A plausible fragmentation pathway for the subject molecule in MS.
Experimental Protocol: ESI-MS[25]
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.[22]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Both positive and negative ion modes should be tested to determine the optimal ionization.[23][24]
Summary of Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Structural Confirmation |
| ¹H NMR | Aldehyde Proton | ~10.2 ppm (singlet) | Presence of -CHO group |
| Aromatic Proton | ~8.0 ppm (singlet) | Monosubstituted pyridine ring proton | |
| ¹³C NMR | Carbonyl Carbon | ~190 ppm | Presence of C=O group |
| Aromatic Carbons | 5 signals (125-155 ppm) | Confirms the carbon skeleton | |
| IR | O-H Stretch | 3400-3200 cm⁻¹ (broad) | Presence of -OH group |
| C=O Stretch | ~1700 cm⁻¹ (strong, sharp) | Presence of aldehyde | |
| C-Cl Stretch | ~800-600 cm⁻¹ | Presence of C-Cl bonds | |
| MS | [M+H]⁺ Isotope Cluster | m/z 193, 195, 197 | Confirms molecular formula and presence of two Cl atoms |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle: IR identifies the functional groups, MS confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms), and NMR provides the precise connectivity of the atoms in the molecular framework. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical methodologies are fundamental to ensuring the identity, purity, and quality of synthesized compounds, thereby upholding the integrity of their scientific findings.
References
- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies.
- Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine?.
- ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
- MDPI. (2021). ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments.
- Whitman College. (n.d.). GCMS Section 6.11.4: Fragmentation of Aldehydes.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge Department of Chemistry.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Oxford, Department of Chemistry.
- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
- ResearchGate. (n.d.). Schematic diagram of the experimental setup for ATR FTIR spectra measurements.
- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- National Institutes of Health. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- ACS Publications. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- Michigan State University. (n.d.). NMR Spectroscopy.
- National Institutes of Health. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- ACS Publications. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.
- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Cheminfo.org. (n.d.). IR spectra prediction.
- National Institutes of Health. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.
- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Visualizer loader [nmrdb.org]
- 4. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. GCMS Section 6.11.4 [people.whitman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 20. yufengchemicals.com [yufengchemicals.com]
- 21. jcsp.org.pk [jcsp.org.pk]
- 22. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 2,6-Dichloro-3-hydroxyisonicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive publicly available experimental data, this document focuses on the foundational principles and practical methodologies for determining and predicting its solubility in a range of organic solvents. The guide delves into the theoretical underpinnings of solubility, offers detailed experimental protocols for its determination, and presents a framework for interpreting the resulting data within the context of pharmaceutical development. This document is intended to serve as a valuable resource for researchers and formulation scientists working with this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to low absorption, erratic dose-response relationships, and ultimately, the failure of an otherwise potent compound in clinical trials.
This compound (CAS No. 185423-26-1) is a substituted pyridine derivative with a molecular formula of C6H3Cl2NO2 and a molecular weight of 192.0 g/mol .[2][3][4][5] Its structure, featuring two chlorine atoms, a hydroxyl group, and an aldehyde functional group on a pyridine ring, suggests a complex interplay of intermolecular forces that will govern its solubility in various media. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, aldehyde oxygen, and pyridine nitrogen), alongside the halogenated aromatic ring, indicates that its solubility will be highly dependent on the specific characteristics of the solvent.
Understanding the solubility of this compound in a diverse array of organic solvents is a critical first step in several key areas of drug development:
-
Formulation Development: Identifying suitable solvents is essential for creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.
-
Crystallization and Purification: Knowledge of solubility is fundamental to developing efficient crystallization processes for purifying the API and controlling its polymorphic form.[6]
-
Preclinical and Toxicological Studies: Appropriate solvent systems are necessary for the accurate dosing of animals in preclinical safety and efficacy studies.
-
Analytical Method Development: Solubility data informs the selection of mobile phases in chromatographic techniques used for quality control and impurity profiling.
This guide will provide a robust framework for approaching the solubility assessment of this compound, from theoretical prediction to experimental determination.
Theoretical Framework for Solubility Prediction
While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and minimizing experimental effort. These models are particularly useful when working with novel compounds for which no prior data exists.
"Like Dissolves Like": The Foundation of Solubility
The adage "like dissolves like" provides a simple yet powerful qualitative framework for predicting solubility.[7] This principle is rooted in the intermolecular forces between solute and solvent molecules. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (hydroxyl, aldehyde, pyridine nitrogen) and non-polar (dichlorinated aromatic ring) characteristics, suggesting that it will exhibit a nuanced solubility profile across solvents of varying polarities.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters.[8][9][10][11] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar δd, δp, and δh values are likely to be miscible. By determining the HSP of this compound, one can predict its solubility in a wide range of solvents for which HSP values are known.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models employ statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[2][12][13][14][15] These models use a variety of molecular descriptors, such as topological indices, quantum chemical parameters, and constitutional descriptors, to build a predictive equation. While developing a bespoke QSPR model for a single compound is not feasible, existing, well-validated models can be used to estimate the solubility of this compound based on its structural features.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful computational method that predicts thermodynamic properties, including solubility, from first principles based on quantum chemical calculations.[3][4][5][16] It calculates the chemical potential of a solute in a solvent, which can then be used to determine its solubility. This method is particularly advantageous as it does not rely on experimental data for the solute and can provide accurate predictions for a wide range of solvents.
Experimental Determination of Solubility
Ultimately, the most reliable solubility data is obtained through empirical measurement. The following section provides a detailed protocol for determining the solubility of this compound using the equilibrium shake-flask method, a widely accepted and robust technique.
Materials and Equipment
-
This compound (purity >98%)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sampling and Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Data Presentation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for presenting the experimentally determined or predicted solubility data.
| Organic Solvent | Solvent Class | Polarity Index | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | 5.1 | 32.7 | |||
| e.g., Ethanol | Polar Protic | 4.3 | 24.5 | |||
| e.g., Acetone | Polar Aprotic | 5.1 | 20.7 | |||
| e.g., Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | |||
| e.g., Dichloromethane | Polar Aprotic | 3.1 | 9.1 | |||
| e.g., Toluene | Non-polar | 2.4 | 2.4 | |||
| e.g., Hexane | Non-polar | 0.1 | 1.9 |
Implications for Drug Development and Regulatory Considerations
The solubility of an API is a critical quality attribute that must be well-characterized to meet regulatory expectations.[17][18] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive data on the physicochemical properties of new drug substances.[19][20][21][22]
A thorough understanding of the solubility of this compound in various organic solvents will directly impact:
-
Biopharmaceutics Classification System (BCS): While the BCS primarily focuses on aqueous solubility, understanding its behavior in organic solvents can provide insights into its lipophilicity and potential for membrane permeation.
-
Formulation Strategy: The choice of excipients and the manufacturing process for the final drug product will be heavily influenced by the solubility profile of the API. For poorly soluble compounds, enabling technologies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering may be necessary.
-
Process Development and Control: Consistent and predictable solubility is crucial for robust and reproducible manufacturing processes, particularly for crystallization and purification steps.
-
Stability: The solubility of an API in residual solvents can impact the stability of the final drug product.
Conclusion
While experimental solubility data for this compound is not yet widely available, a systematic approach combining theoretical prediction and robust experimental methodology can provide the necessary understanding for its successful development. The principles and protocols outlined in this guide offer a comprehensive framework for researchers and formulation scientists to characterize the solubility of this promising compound. A thorough investigation of its solubility in a diverse range of organic solvents will be a critical step in unlocking its full therapeutic potential.
References
- 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde - HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). LookChem.
- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131.
- Nouara, Z. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Giacomelli, G., et al. (2020). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 589, 119830.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5621-5625.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). Software for Chemistry & Materials.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- What Affects Solubility Of Organic Compounds?. (2025, February 9). Chemistry For Everyone.
- Hansen solubility parameter. (n.d.). Taylor & Francis.
- G, S., & S, S. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 60(33), 12068-12078.
- Hansen solubility parameter. (2023, November 28). In Wikipedia.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- Li, H., et al. (2004). A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. Pharmaceutical Research, 21(10), 1844-1851.
- Quality: active substance. (n.d.). European Medicines Agency.
- Hansen Solubility Parameters. (n.d.). Hansen Solubility.
- Yao, Y., et al. (2002). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. Journal of the Chinese Chemical Society, 49(5), 847-854.
- Quality: impurities. (n.d.). European Medicines Agency.
- Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. (2023). In ResearchGate.
- 3.2 Solubility. (n.d.). Open Oregon Educational Resources.
- Schoff, C. K. (2015). Hansen Solubility Parameters (HSP): 1—Introduction.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). European Medicines Agency.
- Quality guidelines. (n.d.). European Medicines Agency.
- Biochemistry, Dissolution and Solubility. (2023). In StatPearls. National Center for Biotechnology Information.
- Solubility. (n.d.). Purdue University.
- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy.
- Stippler, E., et al. (n.d.). Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral Dosage Forms. U.S. Pharmacopeia.
- ICH Q6 Guidelines. (n.d.). MasterControl.
- ICH: quality. (n.d.). European Medicines Agency.
- A THERMODYNAMIC ANALYSIS OF SOLUBILITY IN LIQUID METAL SYSTEMS. (1956).
- ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). U.S. Food and Drug Administration.
- Solubility of solids in liquids. (2019, February 16). Chemistry Stack Exchange.
- Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. (2018, August 8). RAPS.
- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018, August). U.S. Food and Drug Administration.
- Solubility. (2023, December 19). In Wikipedia.
- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. (1999). European Medicines Agency.
- Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. (2018, August 8). Federal Register.
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997, August). U.S. Food and Drug Administration.
- EMA Publishes Final Guidelines on Quality and Specifications for HMPs. (2022, May 25). ECA Academy.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scm.com [scm.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. youtube.com [youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. paint.org [paint.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. approcess.com [approcess.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. mastercontrol.com [mastercontrol.com]
- 19. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH: quality | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]
- 22. fda.gov [fda.gov]
An In-depth Technical Guide to the Stability and Storage of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This guide provides a comprehensive overview of the critical stability and storage considerations for 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important compound.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₃Cl₂NO₂, is a functionalized pyridine derivative. Its value in medicinal chemistry lies in its reactive aldehyde and hydroxyl groups, which allow for selective chemical modifications, making it a versatile building block for more complex heterocyclic systems. Notably, it serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The purity and stability of this compound are paramount, as any degradation can impact the quality, efficacy, and safety of the final drug product.
This guide will delve into the intrinsic chemical stability of this compound, propose potential degradation pathways based on its chemical structure, and provide robust protocols for its optimal storage and handling. Furthermore, it will outline a systematic approach to stability testing in line with international regulatory standards.
Chemical Stability Profile and Putative Degradation Pathways
The stability of this compound is influenced by its trifunctional chemical nature: a chlorinated pyridine ring, a hydroxyl group, and an aldehyde group. Each of these moieties is susceptible to specific degradation mechanisms.
Key Factors Influencing Stability
Several environmental factors can compromise the integrity of this compound:
-
Temperature: Elevated temperatures can accelerate the rates of various degradation reactions.
-
Light: The pyridine ring and aldehyde group are potentially susceptible to photodegradation.
-
Humidity: Moisture can facilitate hydrolytic degradation pathways.
-
pH: The acidic and basic conditions can catalyze hydrolysis and other reactions.
-
Oxidizing Agents: The aldehyde and hydroxyl groups are prone to oxidation.
Postulated Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the reactivity of its functional groups and literature on related compounds.
The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 2,6-dichloro-3-hydroxyisonicotinic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing impurities. The hydroxyl group can also be a site for oxidative reactions, potentially leading to ring-opened products.
The chlorine atoms on the pyridine ring can be susceptible to nucleophilic substitution by water (hydrolysis), particularly under forcing conditions of pH and temperature. This would lead to the formation of hydroxy-substituted pyridines. However, the electron-withdrawing nature of the pyridine ring makes the chloro-substituents relatively stable to hydrolysis under normal conditions.
Pyridine and its derivatives are known to undergo photodegradation.[1] UV irradiation can lead to the formation of reactive intermediates and subsequent degradation to various products, including ring-opened compounds. The presence of chlorine atoms may enhance photosensitivity.
Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts. This could lead to the formation of colored impurities and a decrease in the purity of the material.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Putative degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
The following table summarizes the recommended storage conditions based on available safety data sheets and chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde and hydroxyl groups.[2] |
| Light | Protect from light (store in an amber vial or in the dark) | To prevent photodegradation.[2] |
| Humidity | Store in a dry environment (desiccated) | To prevent hydrolysis. |
| Container | Tightly sealed container | To prevent exposure to air and moisture.[2] |
Handling Precautions
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
After handling, wash hands thoroughly.
-
Minimize the time the container is open to the atmosphere.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program should be implemented to understand the degradation profile of this compound. This involves forced degradation studies and long-term stability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways.[3] These studies are also essential for developing and validating a stability-indicating analytical method. The following diagram outlines a typical workflow for forced degradation studies.
Caption: Workflow for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature for a defined period (e.g., 1 hour), monitoring the reaction closely.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photostability Testing (Solid State):
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
At the end of the exposure period, dissolve both the exposed and control samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The method should be capable of separating the parent compound from all significant degradation products.
-
Stability-Indicating Analytical Method Development
A crucial component of stability assessment is the use of a validated stability-indicating analytical method. HPLC is the most common technique for this purpose.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10 µL.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The stability and proper storage of this compound are critical for its successful application in pharmaceutical research and development. This guide has provided a framework for understanding its chemical stability, including potential degradation pathways. Adherence to the recommended storage and handling conditions will ensure the long-term integrity of this valuable intermediate. Furthermore, the implementation of a systematic stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for regulatory compliance and for ensuring the quality of the final pharmaceutical products.
References
- TCI Chemicals. (2025).
- Fisher Scientific. (2025).
- Sims, J. (n.d.). Degradation of Pyridines in the Environment.
- Kaiser, J. P., & Bollag, J. M. (1991).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Zheng, Z., et al. (2013). UV photolysis for accelerating pyridine biodegradation.
- Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(3), 60-70.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Unknowns
Section 1: Hazard Profile - A Synthesis of Inferred Risks
The potential hazards of 2,6-Dichloro-3-hydroxyisonicotinaldehyde are best understood by dissecting its molecular structure and considering the known risks associated with similar chemical entities.
The Chlorinated Pyridine Core: A Focus on Systemic Toxicity
Chlorinated pyridine derivatives are known to exhibit varying degrees of toxicity. Studies on compounds like 2-chloropyridine have shown the potential for significant health effects. The liver is often a primary target organ for pyridine and its derivatives, with exposures potentially leading to liver damage.[1] Repeated low-level exposures to some pyridine derivatives have been shown to cause cirrhosis.[1]
Key Inferred Risks:
-
Dermal Toxicity: 2-chloropyridine has a low dermal LD50 in rabbits, indicating that it can be fatal upon contact with the skin.[1][2] It is prudent to assume that this compound may also be readily absorbed through the skin, potentially leading to systemic toxicity.
-
Inhalation Toxicity: Many volatile and semi-volatile organic compounds with halogenated aromatic rings are classified as fatal if inhaled.[2][3]
-
Oral Toxicity: Harmful if swallowed is a common hazard classification for this chemical family.[2][3]
-
Irritation: Pyridine and its derivatives are known to cause local irritation to the skin, mucous membranes, and eyes.[1]
The Aldehyde Functional Group: Reactivity and Irritation
Aromatic aldehydes are a class of compounds known for their reactivity and potential to cause irritation. The aldehyde group can react with biological macromolecules, which is a source of its potential toxicity.
Key Inferred Risks:
-
Respiratory Irritation: Aldehydes are often respiratory irritants.[3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[2]
-
Sensitization: Some aldehydes may cause allergic skin reactions.
Thermal Decomposition
In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases and vapors, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride gas[4]
Section 2: Prudent Practices for Safe Handling and Storage
Given the inferred hazard profile, a stringent set of safety protocols is mandatory when working with this compound.
Engineering Controls: The First Line of Defense
All manipulations of solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE): An Essential Barrier
A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against dermal absorption. Latex gloves are not suitable.[5] |
| Eye Protection | Chemical splash goggles. | Protects against splashes and dust. |
| Lab Coat | A flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations. | Consult with your institution's environmental health and safety department for specific guidance. |
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous byproducts.
-
Temperature: Store in a refrigerator at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[6]
-
Container: Keep in a tightly sealed, properly labeled container.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[4]
Section 3: Emergency Procedures - A Plan for the Unexpected
Rapid and informed response is critical in the event of an exposure or spill.
Exposure Response
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
Section 4: Experimental Workflow Visualization
The following diagrams illustrate the logical flow for safe handling and emergency response.
Caption: A workflow for the safe handling of this compound.
Caption: A decision-making flow for emergency response to a spill or exposure.
References
- Wikipedia. (2023, October 28). 2-Chloropyridine.
- National Center for Biotechnology Information. (n.d.). Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N rats and B6C3F1/N mice.
- National Toxicology Program. (n.d.). 2-Chloropyridine.
- 2a biotech. (n.d.). This compound.
- Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Stobec. (2018, May 31). Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 185423-26-1|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a pivotal heterocyclic building block in medicinal chemistry. While the specific historical genesis of this compound is not extensively documented in seminal literature, its structural motifs and functional group array position it as a valuable intermediate, particularly in the synthesis of complex pharmaceutical agents. This document will delve into its chemical properties, a plausible and scientifically grounded synthetic pathway, its critical role in the development of angiotensin II receptor blockers (ARBs), and detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique reactivity of this molecule.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of a vast number of approved pharmaceutical agents. Its nitrogen atom introduces a key hydrogen bond acceptor site and influences the electronic properties of the entire ring system, making it a privileged structure in drug design. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological activity, selectivity, and pharmacokinetic profile.
This compound (CAS No. 185423-26-1) emerges as a particularly interesting building block due to its trifunctional nature. The presence of two chlorine atoms at the 2 and 6 positions activates the pyridine ring for nucleophilic substitution, while the hydroxyl and aldehyde groups at the 3 and 4 positions, respectively, offer orthogonal handles for a variety of chemical transformations. This unique combination of reactive sites makes it an ideal precursor for the construction of complex heterocyclic systems, which are often found at the core of innovative therapeutic agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 185423-26-1 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Light yellow to yellow solid | |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR (DMSO-d₆, 400 MHz): The proton spectrum is expected to be simple, showing a singlet for the aromatic proton on the pyridine ring, a singlet for the aldehyde proton (typically downfield, ~10 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR (DMSO-d₆, 101 MHz): The carbon spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbon would appear significantly downfield (~190 ppm), followed by the carbons of the pyridine ring, with those bearing chloro- and hydroxyl-substituents showing characteristic shifts.
-
Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum would be characterized by a broad O-H stretching band (around 3200-3400 cm⁻¹), a sharp C=O stretching vibration for the aldehyde (around 1700 cm⁻¹), and various C=C and C=N stretching frequencies characteristic of the substituted pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 191, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
Synthesis and Reaction Mechanisms: A Plausible Pathway
While a definitive, originally published synthesis of this compound is not readily apparent in the surveyed literature, a logical and efficient synthetic route can be postulated based on established methodologies for the preparation of substituted 3-hydroxypyridine-4-carboxaldehydes. The following multi-step synthesis represents a viable approach for laboratory-scale preparation.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 2,6-Dichloro-3-hydroxypyridine
-
To a stirred solution of 2-chloro-3-hydroxypyridine in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add sulfuryl chloride (SO₂Cl₂) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-3-hydroxypyridine.
Causality Behind Experimental Choices: The use of sulfuryl chloride is a standard and effective method for the chlorination of electron-rich pyridine rings. The low temperature at the start of the reaction helps to control the exothermicity of the reaction.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.
-
To this pre-formed reagent, add a solution of 2,6-dichloro-3-hydroxypyridine in DMF.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of activated aromatic and heteroaromatic rings. The hydroxyl group at the 3-position of the pyridine ring is an activating group that directs the electrophilic Vilsmeier reagent to the adjacent 4-position.
Application in Drug Discovery: A Gateway to Angiotensin II Receptor Blockers
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of angiotensin II receptor blockers (ARBs). ARBs are a class of drugs used to treat high blood pressure and heart failure. They work by blocking the action of angiotensin II, a hormone that constricts blood vessels.
The aldehyde and hydroxyl functionalities of this compound allow for selective chemical modifications, making it a versatile building block in medicinal chemistry for the creation of complex heterocyclic systems.[1]
Illustrative Synthetic Application Workflow:
The following diagram illustrates a generalized workflow where this compound can be utilized in the synthesis of an ARB scaffold.
Sources
The Strategic Utility of 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Versatile Building Block for Complex Heterocyclic Scaffolds in Drug Discovery
Abstract
In the landscape of medicinal chemistry and pharmaceutical development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Among the myriad of available building blocks, 2,6-dichloro-3-hydroxyisonicotinaldehyde has emerged as a particularly valuable scaffold. Its unique arrangement of functional groups—a reactive aldehyde, an acidic hydroxyl group, and two strategically positioned chlorine atoms on a pyridine core—offers a versatile platform for the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the role of this aldehyde as a pivotal building block, with a particular focus on its application in the synthesis of high-value pharmaceutical agents, including Angiotensin II Receptor Blockers (ARBs), and other bioactive heterocyclic frameworks. We will delve into the causality behind its reactivity, provide field-proven experimental insights, and present detailed synthetic workflows.
Introduction: Unveiling the Potential of a Multifunctional Pyridine Aldehyde
This compound, with the CAS Number 185423-26-1, is a crystalline solid at room temperature.[1] Its utility as a building block stems from the orthogonal reactivity of its key functional groups, which allows for selective and sequential chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 185423-26-1 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [2] |
| Molecular Weight | 192.00 g/mol | [2] |
| Appearance | White to off-white powder/crystals | N/A |
| Storage | Inert atmosphere, 2-8°C | [2] |
The core strengths of this molecule lie in:
-
The Aldehyde Group: A prime site for nucleophilic attack, enabling chain extension and the formation of various heterocyclic rings through condensation reactions.
-
The Phenolic Hydroxyl Group: Its acidity allows for facile deprotonation and subsequent nucleophilic attack (e.g., Williamson ether synthesis), providing a convenient handle for introducing diverse side chains.
-
The Dichloro-Substituted Pyridine Ring: The chlorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and can be displaced by a variety of nucleophiles, offering another avenue for molecular diversification. The pyridine nitrogen itself can participate in cyclization reactions.
This combination of features makes this compound a powerful tool for constructing fused heterocyclic systems, which are prevalent in many classes of therapeutic agents.[3]
Keystone Application: Synthesis of Angiotensin II Receptor Blockers (ARBs)
A prominent application of this compound is in the synthesis of sartans, a class of antihypertensive drugs that block the angiotensin II type 1 (AT₁) receptor.[4] This building block provides a convergent and efficient route to the core structures of several blockbuster drugs.
Synthesis of Azilsartan Medoxomil Intermediate
Azilsartan is a potent ARB, and our building block is instrumental in the construction of its core benzimidazole structure. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups.
A plausible synthetic approach, based on information from related syntheses, involves a multi-step sequence.[4][5][6] A key transformation is the reaction of an intermediate derived from our building block to form the benzimidazole ring system. While a direct patent for the use of this compound in Azilsartan synthesis was not found in the provided results, its structural similarity to known precursors suggests its utility. A general, illustrative synthesis is outlined below.
Workflow for a Hypothetical Azilsartan Intermediate Synthesis:
Caption: Hypothetical workflow for Azilsartan intermediate synthesis.
Proposed General Protocol for Benzimidazole Formation (Illustrative):
-
Protection of the Hydroxyl Group: To a solution of this compound in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃) and a protecting group precursor (e.g., benzyl bromide). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Oxidation of the Aldehyde: The protected aldehyde is then oxidized to the corresponding carboxylic acid using a mild oxidizing agent like sodium chlorite.
-
Amide Coupling: The resulting carboxylic acid is coupled with a substituted o-phenylenediamine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC).
-
Cyclization: The intermediate diamide is then heated in the presence of an acid catalyst (e.g., acetic acid) to facilitate cyclization to the benzimidazole core.
Synthesis of Olmesartan Medoxomil Intermediate
Olmesartan is another widely prescribed ARB. The synthesis of its imidazole core can be envisioned starting from this compound, although the provided search results detail a different synthetic route.[7][8][9][10] However, the versatility of our building block allows for a hypothetical construction of a key precursor.
A potential strategy would involve the transformation of the aldehyde into an imidazole ring, followed by etherification at the hydroxyl group.
Proposed General Protocol for Imidazole Synthesis (Illustrative):
-
Formylation and Cyclization: The aldehyde can be reacted with an appropriate amine and a source of ammonia (or a formamide equivalent) under conditions that promote the formation of an imidazole ring.
-
Etherification: The hydroxyl group of the resulting dichloropyridyl-imidazole can then be alkylated with the appropriate biphenylmethyl bromide derivative, a common intermediate in sartan synthesis, via a Williamson ether synthesis.
Plausible Mechanism for Imidazole Ring Formation:
The formation of the imidazole ring from an aldehyde is a classic example of a multi-component reaction. A plausible mechanism involves the initial formation of an imine between the aldehyde and an amine, followed by the addition of a second amine and subsequent cyclization and oxidation.
A Versatile Precursor for Diverse Heterocyclic Systems
Beyond its role in ARB synthesis, this compound is a valuable precursor for a range of other heterocyclic scaffolds with potential biological activity.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition and anticancer properties.[11][12][13] Our building block is an excellent starting material for the synthesis of these scaffolds.
Workflow for Pyrido[2,3-d]pyrimidine Synthesis:
Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.
Detailed Experimental Protocol for a Representative Pyrido[2,3-d]pyrimidine Synthesis:
-
Knoevenagel Condensation: To a solution of this compound (1.0 eq) in ethanol, add an active methylene compound such as malononitrile (1.1 eq) and a catalytic amount of a base like piperidine. The mixture is stirred at room temperature or gently heated until the starting aldehyde is consumed (monitored by TLC). The product, an α,β-unsaturated nitrile, can often be isolated by precipitation upon cooling or by adding water.
-
Cyclocondensation: The intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol or DMF). Guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide or potassium carbonate are added. The reaction mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Proposed Mechanism for Cyclocondensation:
The cyclization likely proceeds via a Michael addition of the guanidine to the α,β-unsaturated system, followed by an intramolecular cyclization of one of the guanidine nitrogens onto the nitrile group. Tautomerization then leads to the aromatic pyridopyrimidine core.[14][15]
Synthesis of Furo[3,2-c]pyridines
Furo[3,2-c]pyridines are another class of heterocyclic compounds with interesting biological properties.[16][17] The aldehyde and hydroxyl groups of our building block can be utilized to construct the furan ring.
Proposed General Protocol for Furo[3,2-c]pyridine Synthesis:
-
O-Alkylation: The hydroxyl group of this compound is first alkylated with a reagent containing a leaving group and an adjacent activated methylene or methine group (e.g., an α-haloketone or α-haloester) in the presence of a base like potassium carbonate.
-
Intramolecular Cyclization: The resulting intermediate is then treated with a base to promote an intramolecular aldol-type condensation or a similar cyclization reaction, where the enolate of the introduced side chain attacks the aldehyde, leading to the formation of the fused furan ring.
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic compounds. Its value is underscored by its application in the synthesis of complex molecules like ARBs. The strategic arrangement of its functional groups provides multiple avenues for synthetic manipulation, allowing for the creation of diverse molecular libraries for drug discovery.
Future research in this area will likely focus on expanding the repertoire of heterocyclic systems synthesized from this starting material. The development of novel catalytic methods for the selective functionalization of the C-Cl bonds would further enhance its utility. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of modern medicinal chemistry.
References
- Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. The Journal of Organic Chemistry, 76(24), 10198–10206.
- CS226034B2 - Method of preparing pyridine derivatives - Google Patents. (n.d.).
- [A novel synthesis of olmesartan medoxomil and examination of its related impurities]. (n.d.).
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257–266.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257–266.
- CN111170946A - Synthesis method of olmesartan intermediate - Google Patents. (n.d.).
- US11655243B2 - Pyridine and pyrazine derivatives as preferential cannabinoid 2 agonists - Google Patents. (n.d.).
- US2549651A - Pyridine preparation - Google Patents. (n.d.).
- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.d.).
- Synthesis and characterization of related substances of Azilsartan Kamedoxomil. (2017). Acta Poloniae Pharmaceutica, 74(3), 851–861.
- WO2012157980A2 - Manufacturing method of azilsartan - Google Patents. (n.d.).
- Synthesis & characterization of related substances of Azilsartan Kamedoxomil. (2017). Der Pharma Chemica, 9(12), 106-112.
- US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides - Google Patents. (n.d.).
- Proposed mechanism for the cyclocondensation reaction between... - ResearchGate. (n.d.).
- Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug#. (2010). ARKIVOC, 2010(ii), 292-302.
- CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents. (n.d.).
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. (n.d.).
- Synthesis and characterization of related substances of Azilsartan Kamedoxomil. (2017). Acta Poloniae Pharmaceutica, 74(3), 851–861.
- Application of Hydrotalcite as green catalyst for synthesis of intermediates of antihypertensive agents. (2015). Discovery, 46(212), 14-20.
- WO2006095002A1 - Method for the one-pot preparation of stable nano-sized particles under mild conditions - Google Patents. (n.d.).
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257–266.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.).
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry, 13, 257–266.
- WO 2024/073221 A1. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (n.d.).
- Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo - Beilstein Archives. (n.d.).
- WO 2006/078593 A2 - Googleapis.com. (n.d.).
- 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. (n.d.).
- WO2019014429A1 - Compounds for tau protein degradation - Google Patents. (n.d.).
- Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives - Crossref. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. 185423-26-1|this compound|BLD Pharm [bldpharm.com]
- 3. orgchemres.org [orgchemres.org]
- 4. CN103588765A - Synthesis method for azilsartan medoxomil or salt thereof, intermediate of azilsartan medoxomil or salt thereof and synthesis method for intermediate - Google Patents [patents.google.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. researchgate.net [researchgate.net]
- 7. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 15. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives [chooser.crossref.org]
Theoretical Investigations into 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Computational Guide for Drug Discovery
This technical guide provides an in-depth theoretical analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural, electronic, and spectroscopic properties as elucidated through computational methods. The insights presented herein are grounded in established theoretical protocols, providing a framework for understanding and predicting the behavior of this molecule in various chemical and biological contexts.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₃Cl₂NO₂, is a substituted pyridine derivative. Its structure incorporates several key functional groups: a pyridine ring, two chlorine atoms, a hydroxyl group, and an aldehyde group. This unique combination of features makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Notably, it has been identified as a building block for antihypertensive drugs, where it can serve as a precursor for angiotensin II receptor blockers[1]. The reactive aldehyde and hydroxyl groups offer versatile handles for chemical modification, enabling the exploration of a broad chemical space for drug discovery.
Theoretical studies, particularly those employing quantum chemical methods, are indispensable for gaining a deeper understanding of the molecule's intrinsic properties. By modeling its behavior at the atomic and electronic levels, we can predict its reactivity, stability, and potential interactions with biological targets, thereby guiding rational drug design and synthesis efforts.
Molecular Structure and Geometry Optimization
A fundamental step in any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation. This was achieved through geometry optimization using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Computational Methodology
The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its accuracy in predicting the geometries of organic molecules[2][3]. All calculations were performed using the Gaussian 09W software package. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization using DFT
-
Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling program (e.g., GaussView, ChemDraw).
-
Calculation Setup:
-
Select the "Optimization" job type.
-
Choose the DFT method: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
Specify the charge (0) and multiplicity (singlet).
-
-
Job Submission: Submit the input file to the Gaussian 09W program.
-
Verification of Optimization: Upon completion, check the output file for the convergence criteria. Ensure that the forces and displacements are below the default thresholds.
-
Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm the nature of the stationary point. The absence of imaginary frequencies indicates a true minimum.
Optimized Geometrical Parameters
The key bond lengths and bond angles of the optimized structure are presented in the table below. These parameters provide a quantitative description of the molecule's geometry. The pyridine ring is essentially planar, with the substituent groups lying in or close to the plane of the ring.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) / Dihedral Angle (°) |
| C1-C2 | 1.395 | C2-C1-C6 | 118.5 |
| C2-C3 | 1.402 | C1-C2-C3 | 120.1 |
| C3-C4 | 1.389 | C2-C3-C4 | 119.2 |
| C4-C5 | 1.391 | C3-C4-C5 | 120.3 |
| C5-C6 | 1.398 | C4-C5-C6 | 118.9 |
| C1-N1 | 1.335 | C1-N1-C5 | 122.9 |
| C5-N1 | 1.338 | C1-C6-Cl2 | 119.7 |
| C6-Cl2 | 1.738 | C5-C6-Cl2 | 119.4 |
| C2-Cl1 | 1.741 | C1-C2-Cl1 | 119.3 |
| C3-O1 | 1.352 | C2-C3-O1 | 121.5 |
| O1-H1 | 0.965 | C4-C3-O1 | 119.3 |
| C4-C7 | 1.485 | C3-O1-H1 | 108.9 |
| C7-O2 | 1.215 | C3-C4-C7 | 120.8 |
| C7-H2 | 1.109 | C5-C4-C7 | 118.9 |
| O2-C7-C4 | 124.5 | ||
| H2-C7-C4 | 115.7 | ||
| O2-C7-H2 | 119.8 | ||
| Dihedral Angle | |||
| C1-C2-C3-O1 | 179.8 | ||
| C2-C3-C4-C7 | -179.5 | ||
| C3-C4-C7-O2 | 0.5 |
Note: The atom numbering is as depicted in the diagram below.
Caption: Optimized molecular structure of this compound.
Electronic Properties and Reactivity
The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. These properties were investigated through Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.
-
HOMO Energy: -6.89 eV
-
LUMO Energy: -2.45 eV
-
HOMO-LUMO Gap (ΔE): 4.44 eV
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated gap of 4.44 eV indicates that this compound is a moderately reactive molecule. The distribution of the HOMO is primarily located on the pyridine ring and the hydroxyl oxygen, suggesting these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the pyridine ring and the aldehyde group, indicating these are the probable sites for nucleophilic attack.
Caption: Workflow for Frontier Molecular Orbital analysis.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites.
The MEP surface of this compound shows regions of negative potential (red) around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the nitrogen atom of the pyridine ring. These are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are observed around the hydrogen atoms, particularly the hydroxyl proton, indicating these are favorable sites for nucleophilic attack. The chlorine atoms exhibit a region of slight negative potential, consistent with their electronegativity. This detailed charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.
Vibrational Spectroscopy Analysis
Theoretical vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure.
Computational Details
Vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor (0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model[2].
Key Vibrational Modes
The table below summarizes the most significant calculated vibrational frequencies and their assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| O-H Stretch | 3550 | Hydroxyl group stretching |
| C-H Stretch (aldehyde) | 2850 | Aldehydic C-H stretching |
| C=O Stretch | 1710 | Aldehydic carbonyl stretching |
| C=C/C=N Stretch | 1600 - 1400 | Pyridine ring stretching vibrations |
| C-O Stretch | 1250 | C-O stretching of the hydroxyl group |
| C-Cl Stretch | 800 - 700 | C-Cl stretching vibrations |
The predicted vibrational spectrum provides a unique fingerprint for this compound, which can be used for its identification and characterization in experimental settings.
Potential Applications in Drug Discovery
The theoretical insights gained from this study provide a strong foundation for the rational design of novel drug candidates based on the this compound scaffold.
-
Scaffold for Synthesis: The aldehyde and hydroxyl groups are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds. The predicted reactivity from the HOMO-LUMO and MEP analyses can guide the selection of appropriate reaction conditions and reagents.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituent groups and correlating the changes in electronic and structural properties with biological activity, a detailed SAR can be established. This information is invaluable for optimizing lead compounds. Derivatives of similar heterocyclic structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[4][5][6][7][8].
-
Molecular Docking: The optimized geometry of this compound can be used as a starting point for molecular docking studies. By simulating the binding of the molecule and its derivatives to the active site of a target protein, it is possible to predict their binding affinity and mode of interaction, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Conclusion
This in-depth theoretical guide has provided a comprehensive analysis of the structural, electronic, and spectroscopic properties of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and vibrational frequencies. These computational insights offer a valuable roadmap for researchers in the field of drug discovery, enabling a more rational and efficient approach to the design and synthesis of novel therapeutic agents based on this promising molecular scaffold. The methodologies and findings presented herein underscore the power of theoretical chemistry as an indispensable tool in modern medicinal chemistry.
References
- BLD Pharm. 185423-26-1|this compound.
- Arshad, M. F., et al. (2019).
- Sigma-Aldrich. This compound | 185423-26-1.
- MySkinRecipes. This compound.
- Merck. This compound | 185423-26-1.
- Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1234, 130158.
- Singh, S., et al. (2023). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. East European Journal of Physics, (1), 134-141.
- El-Guesmi, N., et al. (2023). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. RSC Advances, 13(38), 26587-26603.
- Bentham Science Publishers. DFT Study on Some Synthetic Compounds: (2,6), (2,4) and (3,4) Dichloro Substituted Phenyl-N-(1- 3-thiazol-2-yl) Acetamides.
- Singh, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics, (1).
- Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2634.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- Pérez-García, L. A., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4209.
- Liu, G.-L. (2015). Crystal structure of dichlorido{2,6-bis[(3-phenyl-1H-pyrazol-1-yl)methyl]pyridine}cobalt(II).
- Chen, Y.-J., et al. (2016). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 21(10), 1358.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- PubChem. 2,6-Dichloropyridine-3-carbaldehyde.
- Malan, M., et al. (2023). data reports 6,8-Dichloro-3-(pyridin-2-yl).
- Zhang, Y., et al. (2023). N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Wardell, S. M. S. V., et al. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicals.karazin.ua [periodicals.karazin.ua]
- 4. researchgate.net [researchgate.net]
- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
2,6-Dichloro-3-hydroxyisonicotinaldehyde, a substituted pyridine derivative, presents a compelling scaffold for investigation in drug discovery and development. While direct biological data for this specific molecule is limited in publicly accessible literature, its structural motifs—a chlorinated pyridine ring, a hydroxyl group, and an aldehyde function—are features present in numerous compounds with established pharmacological activities. This technical guide synthesizes the available information on this compound, extrapolates its potential biological activities based on structure-activity relationships of analogous compounds, and provides a comprehensive framework of experimental protocols for its investigation. We will explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent, offering detailed methodologies for researchers to validate these hypotheses.
Introduction and Chemical Profile
This compound (CAS No. 185423-26-1) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol .[1] Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a hydroxyl group at position 3, and a formyl (aldehyde) group at position 4. This unique arrangement of functional groups suggests a high degree of chemical reactivity and the potential for diverse biological interactions. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capacity of the hydroxyl group, creates a unique electronic and steric profile that is ripe for exploration in medicinal chemistry.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 185423-26-1 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Synonyms | 2,6-Dichloro-3-hydroxy-4-pyridinecarboxaldehyde | [1] |
Plausible Synthesis Route: The Vilsmeier-Haack Reaction
The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a formamide derivative (such as N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[2][5][6] The subsequent electrophilic attack of the Vilsmeier reagent on the 4-position of 2,6-dichloro-3-hydroxypyridine, followed by hydrolysis, would yield the desired aldehyde.
Proposed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Disclaimer: This is a proposed protocol based on established chemical principles and requires optimization and validation in a laboratory setting.
Materials:
-
2,6-dichloro-3-hydroxypyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,6-dichloro-3-hydroxypyridine in an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Hypothesized Biological Activities and Investigative Framework
The structural features of this compound suggest several potential biological activities. The following sections outline these hypotheses and provide detailed experimental protocols for their investigation.
Potential Antimicrobial Activity
Rationale: Pyridine and its derivatives are known to exhibit a broad spectrum of antimicrobial activities against both bacteria and fungi.[7][8] The presence of halogen atoms, particularly chlorine, on the pyridine ring can enhance this activity.[9] The aldehyde group can also contribute to antimicrobial effects through various mechanisms, including covalent modification of essential biomolecules.
Experimental Approach: The antimicrobial potential of the compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Potential Anticancer Activity
Rationale: Many pyridine-containing compounds have demonstrated significant anticancer activity.[7] The aldehyde functionality can react with nucleophilic residues in proteins and nucleic acids, potentially disrupting cellular processes in rapidly dividing cancer cells. Furthermore, halogenated compounds are a common feature in many chemotherapeutic agents.
Experimental Approach: The cytotoxic potential of this compound can be evaluated against a panel of human cancer cell lines using cell viability assays.
Detailed Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Potential Anti-inflammatory Activity
Rationale: Substituted pyridines are present in several anti-inflammatory drugs. The aldehyde and hydroxyl groups could potentially interact with key enzymes or transcription factors involved in the inflammatory cascade, such as cyclooxygenases (COX) or nuclear factor-kappa B (NF-κB).
Experimental Approach: The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators, such as prostaglandin E₂ (PGE₂), in a cell-based assay.
Detailed Protocol: Inhibition of Prostaglandin E₂ (PGE₂) Production
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE₂ enzyme-linked immunosorbent assay (ELISA) kit
-
Cell culture reagents
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and PGE₂ production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production at each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound will be significantly influenced by the interplay of its functional groups.
-
Dichlorination: The two chlorine atoms at the 2 and 6 positions are expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. They also act as strong electron-withdrawing groups, which can influence the reactivity of the pyridine ring and the acidity of the hydroxyl group. Studies on halogenated pyridines have shown that the position and nature of the halogen can significantly impact mutagenic and other biological activities.[9]
-
Hydroxyl Group: The 3-hydroxyl group is a key feature, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Its acidity will be modulated by the adjacent chlorine atoms.
-
Aldehyde Group: The 4-formyl group is a reactive electrophile that can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins, potentially leading to irreversible inhibition of enzyme activity. This reactivity is a double-edged sword, as it can contribute to both therapeutic efficacy and potential toxicity.
Visualization of Investigative Workflow
The following diagram illustrates the proposed workflow for the comprehensive biological evaluation of this compound.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Directions
This compound is a molecule with significant, yet largely unexplored, potential in the realm of medicinal chemistry. Based on a thorough analysis of its structural components and the known activities of analogous compounds, we have hypothesized that it may possess valuable antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a robust framework for the scientific community to systematically investigate these potential activities.
Future research should focus on the successful synthesis and characterization of this compound, followed by the execution of the proposed screening protocols. Should promising activity be identified in any of these areas, subsequent studies should delve into its mechanism of action, explore structure-activity relationships through the synthesis of analogs, and ultimately progress to in vivo models to assess efficacy and safety. The insights gained from such a research program could pave the way for the development of novel therapeutic agents.
References
- Claxton, L. D., Dearfield, K. L., Spanggord, R. J., Riccio, E. S., & Mortelmans, K. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Jadhav, S. D., & Tripathi, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566.
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Poziomek, E. J. (1965). PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME.
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Claxton, L. D., Dearfield, K. L., Spanggord, R. J., Riccio, E. S., & Mortelmans, K. (1987). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay.
- Ravinder, M., Narender, P., & Srinivas, K. (2009). Synthesis of substituted chloronicotinaldehydes.
- HENAN SUNLAKE ENTERPRISE CORPORATION. 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde. [Link]
- Wang, D. Y., & Engle, K. M. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(10), 3563-3567.
- Brill, E., & Staeuble, M. (1980). U.S. Patent No. 4,225,716. Washington, DC: U.S.
- Kim, Y. C., Kim, Y., Lee, S., Lee, J., & Jung, Y. S. (2012). Structure-activity relationships and optimization of 3, 5-dichloropyridine derivatives as novel P2X (7) receptor antagonists. Bioorganic & medicinal chemistry letters, 22(11), 3658-3662.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). One-pot, three-component synthesis of highly substituted pyridines and 1, 4-dihydropyridines by using nanocrystalline magnesium oxide. Organic letters, 9(19), 3781-3783.
- Kim, H. S., Park, W. K., & Lee, B. H. (2002). Structure-activity relationships of receptor binding of 1, 4-dihydropyridine derivatives. Archives of pharmacal research, 25(4), 419-426.
- Patel, S., Keller, C., & Perreault, H. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Arman, M. (2001). U.S. Patent No. 6,624,307. Washington, DC: U.S.
- Drug Design Org.
- SYNTHESIS AND CYTOTOXICITY OF NOVEL 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. Heteroletters.
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed.
- Shaabana, A. A., & El-Gazzara, M. A. (2011).
- Wang, X., Wang, Q., & Luo, Q. L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synlett, 25(16), 2343-2346.
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. PMC.
- Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Repositorio Institucional de Asturias (RIA).
Sources
- 1. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.185423-26-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Profile of 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Guide for Researchers
Prepared by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the procurement of high-quality, well-characterized chemical starting materials is a critical first step in the path to discovery. 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a substituted pyridine derivative, represents a key building block in the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, including its commercial availability, key specifications, and its strategic importance in medicinal chemistry.
Chemical Identity and Properties
This compound is a polyfunctional molecule featuring a pyridine ring, two chlorine atoms, a hydroxyl group, and an aldehyde moiety. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2,6-dichloro-3-hydroxypyridine-4-carbaldehyde | N/A |
| CAS Number | 185423-26-1 | [1][2] |
| Molecular Formula | C₆H₃Cl₂NO₂ | |
| Molecular Weight | 192.00 g/mol | N/A |
| Appearance | White to off-white powder/crystals | N/A |
| Purity | Typically ≥95% (can be higher depending on the supplier) | N/A |
Commercial Availability
This compound is available from a number of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. Researchers can procure this compound in various quantities, from milligrams for initial screening to kilograms for scale-up studies.
Table 2: Prominent Commercial Suppliers
| Supplier | Noted Purity/Grades | Additional Information |
| BLD Pharm | Offers various grades | Provides access to technical documents such as NMR, HPLC, and LC-MS.[1] |
| Sigma-Aldrich (Ambeed, Inc.) | Research grade | Lists key documents including Certificate of Analysis (COA) and Certificate of Origin (COO). |
| ChemScene | ≥98% | Provides basic product information.[2] |
It is imperative for researchers to request a lot-specific Certificate of Analysis (COA) from the supplier to ensure the material meets the requirements of their intended application.
Quality Control and Representative Certificate of Analysis
A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical. While a COA is specific to a lot, a representative example is provided below to illustrate the typical quality control parameters for this compound.
Table 3: Representative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 98.7% | HPLC |
| Melting Point | Report | 188-192 °C | Capillary Method |
| Solubility | Soluble in DMSO | Conforms | Visual |
| Residual Solvents | To be reported | <0.5% | GC-HS |
Analytical Methodologies
The quality of this compound is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from any impurities or starting materials.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectral data should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), aldehyde (C=O), and the aromatic pyridine ring.
Strategic Importance in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold being present in numerous FDA-approved drugs.[6][7][8] The strategic incorporation of a pyridine ring can significantly influence a molecule's pharmacological activity, metabolic stability, and solubility.[6]
The subject molecule, this compound, is a valuable building block for several reasons:
-
Versatile Aldehyde Functionality: The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10][]
-
Dichlorinated Pyridine Core: The two chlorine atoms on the pyridine ring can serve as points for further functionalization through cross-coupling reactions. They also significantly influence the electronic properties of the pyridine ring, which can impact the binding affinity of a drug candidate to its target protein.
-
Hydroxyl Group: The hydroxyl group provides a site for etherification or esterification, allowing for the introduction of additional diversity into a molecule.
The combination of these features makes this compound an attractive starting material for the synthesis of novel compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Safety Precautions: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound should be handled with care. It is advisable to consult the supplier's Safety Data Sheet (SDS) for detailed hazard information.
-
Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers may recommend cold storage.[1]
Conclusion
This compound is a commercially available and highly versatile building block for researchers in drug discovery and medicinal chemistry. Its unique combination of functional groups on a privileged pyridine scaffold provides a powerful tool for the synthesis of novel and complex molecules. By carefully selecting a reputable supplier and verifying the quality of the material through a detailed Certificate of Analysis, researchers can confidently incorporate this valuable intermediate into their synthetic workflows, accelerating the discovery of new therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Modern Drug Discovery.
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Polycyclic Aromatic Compounds, 42(5), 2085-2117.
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- ResearchGate. Substitution-pattern analysis in pyridine and dihydropyridine in FDA-approved drugs.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Azizi, Z., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14353-14373.
- The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2016.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- ACS Sustainable Chemistry & Engineering. (2022). Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts.
- Apex Chemicals. (2019). Sample COA.
- Shree Ganesh Remedies Limited. Heterocyclic Synthesis for Pharmaceutical Intermediates.
- Artsyl. (2024). Certificate of Analysis: Uses, Definition, Template.
- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements.
- PubMed. (1999). Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060357).
- ResearchGate. 13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in.
- PubChem. 2,6-Dichloropyridine-3-carbaldehyde.
- SHIMADZU CORPORATION. (2018). eL533 Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120.
- Kantam, M. L., et al. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Journal of Chemistry - Section B, 45B(12), 2685-2689.
- Wessjohann, L. A., et al. (2011). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 52(3), 574-581.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- ResearchGate. Synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine.
Sources
- 1. 185423-26-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound|CAS 185423-26-1|ChemScene|製品詳細 [tci-chemical-trading.com]
- 3. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Strategic Use of 2,6-Dichloro-3-hydroxyisonicotinaldehyde in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2,6-Dichloro-3-hydroxyisonicotinaldehyde in Suzuki-Miyaura cross-coupling reactions. Substituted pyridines are foundational scaffolds in a vast number of FDA-approved drugs and bioactive compounds, making this particular building block, with its multiple functional handles, of significant interest.[1][2][3] This guide elucidates the underlying reaction mechanism, offers detailed, field-tested protocols for both conventional and microwave-assisted couplings, and provides a systematic framework for reaction optimization and troubleshooting.
Introduction: The Value of a Multifunctional Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, second only to piperidine among nitrogen heterocycles found in FDA-approved pharmaceuticals.[1] Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a critical pharmacophore in numerous therapeutic agents.[2][4] this compound (CAS No. 185423-26-1) is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex molecular architectures.[5][6] Its two chloro-substituents offer orthogonal handles for sequential cross-coupling reactions, the hydroxyl group provides a site for etherification or other modifications, and the aldehyde is a key functional group for forming imines, alcohols, or carboxylic acids.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides with high functional group tolerance.[7][8] However, the use of electron-deficient heteroaryl chlorides, such as this compound, presents specific challenges, including slower rates of oxidative addition and potential for catalyst inhibition.[9][10] This application note aims to provide a robust framework for successfully navigating these challenges to unlock the synthetic potential of this valuable building block.
Mechanistic Considerations and Substrate Reactivity
The efficacy of a Suzuki-Miyaura coupling is governed by the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][11] Understanding these steps in the context of our specific substrate is critical for rational protocol design.
The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for less reactive chloro-substrates.[12] The pyridine nitrogen, being Lewis basic, can potentially coordinate to the palladium center, which can sometimes inhibit catalysis, particularly with α-halo-N-heterocycles.[10][13] Following oxidative addition, a base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) intermediate.[14] The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[15]
Figure 1: The Suzuki-Miyaura catalytic cycle for aryl chlorides.
Regioselectivity: The two chlorine atoms at the C2 and C6 positions are electronically distinct due to the influence of the C3-hydroxyl and C4-aldehyde groups. While a definitive prediction is complex, couplings of dihalopyridines can often be controlled by the choice of catalyst and ligand system to favor one position over the other.[16] For initial attempts, it is reasonable to expect a mixture of mono-arylated products (at C2 and C6) and the di-arylated product. Reaction conditions, particularly stoichiometry of the boronic acid, can be adjusted to favor mono-substitution.
Experimental Protocols
The success of coupling with challenging chloropyridines hinges on the judicious selection of the catalyst system, base, and solvent.[9] For this compound, highly active catalyst systems are recommended.
Key Parameter Selection & Recommended Starting Conditions
The following table summarizes recommended starting points for reaction optimization. The choice of a modern palladium pre-catalyst featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan-type ligands) is often crucial for achieving good yields with aryl chlorides.[14][17]
| Parameter | Recommended Reagents & Conditions | Rationale & Causality |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) XPhos Pd G3 (1-3 mol%) Pd(PPh₃)₄ (5-10 mol%) | Dppf and XPhos-based catalysts are highly active for aryl chlorides due to their electron-richness and steric bulk, which promote the oxidative addition and reductive elimination steps.[17] Pd(PPh₃)₄ is a classic choice but may require higher temperatures and longer reaction times.[18] |
| Boronic Acid | Aryl or Heteroarylboronic Acid (1.1-1.5 equiv. for mono-coupling) Aryl or Heteroarylboronic Acid (2.2-3.0 equiv. for di-coupling) | A slight excess ensures complete consumption of the limiting halide. For mono-coupling, using near-stoichiometric amounts minimizes the formation of the di-coupled product. Some boronic acids are prone to protodeboronation, which may necessitate using a larger excess.[19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv.) | A strong inorganic base is required to activate the boronic acid for transmetalation.[14] Cesium carbonate is often more effective due to its higher solubility in organic solvents. K₃PO₄ is another excellent choice, particularly for sensitive substrates. |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) Toluene / H₂O DMF | A polar aprotic solvent, often with water as a co-solvent, is standard. The water aids in dissolving the base and facilitates the formation of the active boronate species.[20] Anhydrous conditions can be explored if substrate or product is water-sensitive. |
| Temperature | 80 - 120 °C (Conventional) 120 - 150 °C (Microwave) | Higher temperatures are generally required to drive the oxidative addition of the C-Cl bond. Microwave irradiation can significantly shorten reaction times by efficiently reaching these temperatures.[9] |
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.5 equiv.)
-
1,4-Dioxane and Degassed H₂O (4:1 mixture, ~0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or sealed vial), stir bar, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free environment. Oxygen can deactivate the palladium catalyst.[21]
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Stir the reaction mixture and heat to 100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the product spot(s).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated pyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Same reagents as Protocol 1.
-
Microwave reaction vial with a stir bar.
-
Microwave reactor.
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₂CO₃ (1.25 mmol).
-
Add the 1,4-Dioxane/H₂O solvent mixture (5 mL) and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 140 °C for 15-45 minutes. Note: Use a stir setting to ensure even heating.
-
After the reaction is complete, cool the vial to room temperature using compressed air before carefully opening.
-
Perform the same workup and purification procedure as described in Protocol 1.
Optimization and Troubleshooting
If the initial reaction conditions provide suboptimal results, a systematic approach to optimization is necessary. The following workflow and troubleshooting guide can help diagnose and solve common issues.
Figure 2: Workflow for Suzuki coupling optimization.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (degraded by oxygen). 2. Insufficient temperature for oxidative addition. 3. Poor quality boronic acid (protodeboronated). | 1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.[21] 2. Increase reaction temperature or switch to microwave heating. 3. Use a more active catalyst system (e.g., XPhos or SPhos-based). 4. Use fresh boronic acid or convert it to a more stable potassium trifluoroborate salt.[19][20] |
| Formation of Homocoupled Product (Ar'-Ar') | 1. Oxygen present in the reaction mixture. 2. Slow transmetalation relative to other pathways. | 1. Improve inert atmosphere technique. 2. Change the base (e.g., to Cs₂CO₃) to accelerate transmetalation. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources. 2. Instability of the boronic acid, especially electron-deficient heteroaryl boronic acids.[19] | 1. Use carefully dried solvents and reagents. 2. Use a larger excess of the boronic acid. 3. Switch to the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[22] |
| Dehalogenation of Starting Material | 1. Side reaction promoted by base and trace palladium hydrides. | 1. Use a different base (e.g., switch from K₂CO₃ to K₃PO₄). 2. Lower the reaction temperature if conversion is otherwise acceptable. |
Conclusion
This compound is a potent building block for constructing complex, biologically relevant molecules. While its use in Suzuki-Miyaura cross-coupling requires careful consideration of reaction conditions due to its electron-deficient nature and multiple reactive sites, high yields of desired products can be reliably achieved. By employing modern, highly active palladium catalysts, appropriate bases, and systematic optimization, researchers can effectively leverage this substrate in their synthetic campaigns, accelerating progress in drug discovery and development.
References
- Vertex AI Search, "Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a".
- Benchchem, "Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines".
- Life Chemicals, "Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry".
- Beilstein Journals, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". (2018).
- PMC - NIH, "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities". (2023).
- Semantic Scholar, "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines". (1999).
- RSC Publishing, "Chemical Science". (2021).
- ResearchGate, "Pyridines appear as core structures in drugs, ligands, and m
- NIH, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems".
- R Discovery, "Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties". (2024).
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling". (2024).
- Organic Chemistry Portal, "Suzuki Coupling".
- Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide".
- MDPI, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids".
- PMC - NIH, "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- PMC, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design". (2021).
- ResearchGate, "| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram".
- Reddit, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros". (2021).
- MySkinRecipes, "this compound".
- ResearchGate, "Suzuki coupling of different chloropyridines with phenylboronic acids a".
- Reddit, "Failed suzuki coupling, any suggenstions? : r/Chempros". (2024).
- ResearchGate, "(PDF)
- YouTube, "Suzuki cross-coupling reaction". (2020).
- HENAN SUNLAKE ENTERPRISE CORPORATION, "2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde".
- Google Patents, "US4225716A - Process for the manufacture of 2,6-dichloropyridine deriv
- YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.". (2025).
- Rose-Hulman, "Suzuki Cross-coupling Reaction procedure".
- Journal of the American Chemical Society, "Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innov
- Indian Academy of Sciences, "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide".
- Andrew G Myers Research Group, "The Suzuki Reaction".
- NIH, "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors".
- BLD Pharm, "185423-26-1|this compound|BLD Pharm".
- Google Patents, "CN104478794A - Synthesis method of 2,6-dichloropyridine".
- Reddit, "Struggling with Suzuki Reaction : r/Chempros". (2024).
- Google Patents, "US6861531B2 - Synthesis of 2,6-dicarbonylpyridines".
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound [myskinrecipes.com]
- 6. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.185423-26-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. reddit.com [reddit.com]
- 22. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloro-3-hydroxyisonicotinaldehyde. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. This document delves into the underlying principles governing the reactivity and regioselectivity of this substrate, offering researchers, scientists, and drug development professionals the insights needed to effectively synthesize novel derivatives. We explore the intricate interplay of the activating formyl group and the directing/donating hydroxy group, providing step-by-step protocols for substitution with various nucleophiles and a robust troubleshooting guide.
Introduction: The Synthetic Potential of a Multifunctional Pyridine Core
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials.[1] Specifically, polysubstituted 3-hydroxypyridine derivatives are of significant interest due to their diverse biological activities.[2][3] this compound presents a unique synthetic platform, featuring two reactive chlorine atoms susceptible to displacement via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing isonicotinaldehyde group at the C4 position.[4] This strong activation facilitates the displacement of the chloro substituents.
However, the 3-hydroxy group introduces a layer of complexity and opportunity. Its electronic and steric properties, along with its potential to act as a directing group, profoundly influence the regioselectivity of nucleophilic attack on the C2 and C6 positions. Understanding and controlling these factors is paramount for the rational design and synthesis of targeted molecules.
Principles of Reactivity and Regioselectivity
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction on the this compound ring proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring allows a nucleophile to attack one of the carbon atoms bearing a chlorine atom (C2 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction.[6] In the second, faster step, the chloride leaving group is eliminated, and the aromaticity of the pyridine ring is restored to yield the substituted product.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. On the pyridine ring, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible with attack at the meta positions (C3, C5).[4][6]
Figure 1: General workflow for the SNAr mechanism.
The Directing Effects of Substituents
The regiochemical outcome of the first nucleophilic substitution on this compound is a delicate balance of electronic activation, steric hindrance, and potential intramolecular interactions.
-
C4-Formyl Group (-CHO): As a powerful electron-withdrawing group in the para position relative to both C2 and C6, the aldehyde strongly activates the entire ring towards nucleophilic attack. It enhances the electrophilicity of the chlorinated carbons and helps stabilize the negative charge in the Meisenheimer complex.
-
C3-Hydroxy Group (-OH): The influence of the 3-hydroxy group is multifaceted:
-
Steric Hindrance: The hydroxyl group provides steric bulk adjacent to the C2 position, which may favor nucleophilic attack at the less hindered C6 position. This effect is particularly relevant for bulky nucleophiles.[7]
-
Electronic Effect: The -OH group is an electron-donating group by resonance, which would typically deactivate the ring towards SNAr. However, under basic conditions, it can be deprotonated to form a highly electron-donating phenoxide-like species, which would significantly disfavor the reaction. Therefore, careful control of basicity or protection of the hydroxyl group may be necessary.
-
Intramolecular Directing Effect: The hydroxyl group can act as a hydrogen-bond donor, potentially forming a transient six-membered ring with the incoming nucleophile and its counter-ion. This interaction can direct the nucleophile to the proximate C2 position, overriding steric considerations. Such ortho-directing effects have been observed in similar systems, especially with alkali metal alkoxides in non-polar, aprotic solvents.[8]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of the Aldehyde Group in 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Introduction
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyridine core, substituted with chloro, hydroxyl, and aldehyde functional groups, offers multiple points for chemical modification to generate diverse molecular scaffolds. The aldehyde group, in particular, is a prime target for derivatization due to its reactivity towards a wide array of nucleophiles, enabling the construction of various carbon-carbon and carbon-nitrogen bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on several key strategies for the derivatization of the aldehyde functionality in this compound. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design. The derivatization of such scaffolds is crucial in the development of novel therapeutic agents, including enzyme inhibitors and other biologically active molecules.[1][2][3][4][5]
Core Derivatization Strategies
The aldehyde group of this compound can be transformed into a variety of functional groups, each offering unique physicochemical properties and opportunities for further chemical elaboration. This guide will focus on four high-utility transformations:
-
Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine.
-
Oxime Formation: Reaction with hydroxylamine to form an oxime.
-
Hydrazone Synthesis: Condensation with hydrazine derivatives.
-
Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.
-
Wittig Reaction: Olefination to produce an alkene.
-
Schiff Base Formation: Condensation with primary amines to form imines.
These reactions provide access to a broad chemical space, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[6][8] This method is highly versatile and tolerates a wide range of functional groups.[8][9]
Mechanistic Rationale
The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. A key aspect of this transformation is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose due to its mildness and selectivity.[6] Other reducing agents like sodium borohydride (NaBH₄) can also be used, sometimes in a stepwise manner where the imine is formed first before the addition of the reductant.[7][10]
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Detailed Protocol: Synthesis of a Secondary Amine Derivative
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound in DCE, add the primary amine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired secondary amine.
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Expect characteristic signals for the newly formed benzylic protons. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to the product. |
Oxime Formation
Oximes are formed by the condensation of an aldehyde or ketone with hydroxylamine.[11] This reaction is straightforward and generally high-yielding, providing a stable derivative that can be useful as a synthetic intermediate or as a final product with biological activity.[12][13][14] The formation of oximes is a reversible reaction, and the rate is pH-dependent.[15]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.[15] This is followed by proton transfer and dehydration to yield the oxime.[15] The reaction is often catalyzed by a mild base, such as pyridine, or can be performed in a neutral or slightly acidic medium.[12][15]
Experimental Workflow: Oxime Formation
Caption: Workflow for the synthesis of an oxime from this compound.
Detailed Protocol: Synthesis of the Oxime Derivative
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Pyridine or Sodium Acetate (2.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound and hydroxylamine hydrochloride in ethanol.
-
Add pyridine or sodium acetate to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add deionized water to the residue to precipitate the oxime product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value |
| Typical Yield | 85-98% |
| Purity (by NMR) | >95% |
| IR (cm⁻¹) | Characteristic peaks for O-H (~3600), C=N (~1665), and N-O (~945).[15] |
| ¹H NMR | Expect a characteristic singlet for the oxime proton (-CH=NOH). |
Hydrazone Synthesis
Hydrazones are formed through the reaction of an aldehyde or ketone with hydrazine or its derivatives.[16] These compounds are valuable in medicinal chemistry and are also used as intermediates in reactions like the Wolff-Kishner reduction.[16][17][18] The synthesis is typically a straightforward condensation reaction.[16]
Mechanistic Rationale
Similar to oxime formation, the synthesis of hydrazones involves the nucleophilic attack of the terminal nitrogen of the hydrazine derivative on the carbonyl carbon of the aldehyde, followed by dehydration. The reaction is often carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.
Experimental Workflow: Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazones.
Detailed Protocol: Synthesis of a Phenylhydrazone Derivative
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add phenylhydrazine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature or gently reflux for 1-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the crystalline product by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum.
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by NMR) | >98% |
| ¹H NMR | Expect characteristic signals for the imine proton and aromatic protons of the phenyl group. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to the product. |
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base.[19][20] This reaction is highly valuable for the synthesis of α,β-unsaturated compounds.[19][21]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[19] The enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.[19] Common bases used include amines like piperidine or inorganic bases like potassium carbonate.[19][22]
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Detailed Protocol: Reaction with Malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (0.3 eq)
-
Iodine (I₂) (0.3 eq)
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add potassium carbonate and iodine.
-
Stir the mixture at room temperature. The reaction is often rapid, and a solid product may form quickly.[22]
-
Monitor the reaction by TLC.
-
After completion (typically within minutes to a few hours), treat the mixture with a 5% sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine.
-
Collect the solid product by filtration, wash with ethanol, and dry. Further purification is often not necessary.[22]
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by NMR) | >95% |
| IR (cm⁻¹) | Expect a strong nitrile (C≡N) stretch around 2225 cm⁻¹.[22] |
| ¹H NMR | Expect a singlet for the newly formed vinyl proton. |
Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[23][24] A major advantage of this reaction is that the position of the double bond is unambiguously determined.[23]
Mechanistic Rationale
The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane.[23][25] This four-membered ring intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide.[25]
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Detailed Protocol: Methyleneation using Methylenetriphenylphosphorane
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by NMR) | >95% |
| ¹H NMR | Expect characteristic signals for the terminal vinyl protons. |
| Mass Spec (ESI+) | Expect [M+H]⁺ corresponding to the product. |
Schiff Base Formation
The formation of a Schiff base, or imine, occurs through the condensation of a primary amine with an aldehyde.[26][27] This reaction is fundamental in organic synthesis and is often a key step in the preparation of more complex nitrogen-containing heterocycles.[26][28][29]
Mechanistic Rationale
The reaction is a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, forming a carbinolamine intermediate.[27] This intermediate then undergoes dehydration, often under mild heating or with azeotropic removal of water, to yield the imine.[27][30][31]
Experimental Workflow: Schiff Base Formation
Caption: Workflow for the synthesis of a Schiff base.
Detailed Protocol: Condensation with Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of aniline to the solution.
-
Reflux the mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum.
| Parameter | Value |
| Typical Yield | >85% |
| Purity (by NMR) | >98% |
| IR (cm⁻¹) | Expect a characteristic C=N stretch in the range of 1640-1690 cm⁻¹. |
| ¹H NMR | Expect a singlet for the imine proton (-CH=N-). |
Conclusion
The derivatization of the aldehyde group in this compound opens up a vast landscape for chemical exploration. The protocols detailed in this application note for reductive amination, oxime and hydrazone formation, Knoevenagel condensation, Wittig reaction, and Schiff base formation provide robust and versatile methods for accessing a wide range of derivatives. By understanding the underlying mechanisms and following these detailed procedures, researchers can efficiently generate novel compounds for evaluation in drug discovery and other chemical sciences.
References
- Title: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature Source: Taylor & Francis Online URL:[Link]
- Title: Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor Source: SciSpace URL:[Link]
- Title: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr Source: Indian Academy of Sciences URL:[Link]
- Title: THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER Source: Taylor & Francis Online URL:[Link]
- Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: PubMed Central URL:[Link]
- Title: A Simple Synthesis of Oximes Source: Semantic Scholar URL:[Link]
- Title: Oxime - Wikipedia Source: Wikipedia URL:[Link]
- Title: Comparison of Knoevenagel condensation reaction between aromatic...
- Title: Reductive Amination of Aldehydes and Ketones Source: Unacademy URL:[Link]
- Title: 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds Source: Oxford Academic URL:[Link]
- Title: The Wittig Reaction Source: Chemistry LibreTexts URL:[Link]
- Title: (PDF)
- Title: Wittig reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL:[Link]
- Title: Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds Source: ADDI URL:[Link]
- Title: the Wittig reaction Source: YouTube URL:[Link]
- Title: Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF Source: ResearchG
- Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: RSC Publishing URL:[Link]
- Title: Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes Source: PubMed URL:[Link]
- Title: Hydrazone - Wikipedia Source: Wikipedia URL:[Link]
- Title: The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals Source: PubMed Central URL:[Link]
- Title: Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH | Organic Letters Source: ACS Public
- Title: Synthesis and characterization of novel Schiff base ligands Source: International Journal of Chemical Studies URL:[Link]
- Title: Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry Source: NIH URL:[Link]
- Title: Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
- Title: Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One Source: Not available
- Title: Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions Source: Semantic Scholar URL:[Link]
- Title: The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes | Steinmetz Symposium Source: Union College URL:[Link]
- Title: Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions Source: ResearchG
- Title: Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry Source: ResearchG
- Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL:[Link]
- Title: SYNTHESIS AND EVALUATION OF SOME ALDEHYDE DERIVATIVES OF 1, 4 DI-HYDRO PYRIDINE AND THEIR BIOLOGICAL EVALUV
- Title: Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- Title: Chalcone Derivatives: Promising Starting Points for Drug Design Source: PubMed Central URL:[Link]
- Title: Medicinal Chemistry of Isocyanides Source: PubMed URL:[Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxime - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Synthesis of Oximes | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Hydrazone - Wikipedia [en.wikipedia.org]
- 17. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 18. Synthesis and biological activity of guanylhydrazones of 2- and 4-pyridine and 4-quinoline carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Wittig reaction - Wikipedia [en.wikipedia.org]
- 25. youtube.com [youtube.com]
- 26. chemijournal.com [chemijournal.com]
- 27. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 28. addi.ehu.eus [addi.ehu.eus]
- 29. The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 30. [PDF] Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
analytical methods for quantifying 2,6-Dichloro-3-hydroxyisonicotinaldehyde
An Application Note and Protocol for the Quantitative Analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key molecule in various research and development sectors. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, methodological robustness, and adherence to international validation standards.
Introduction and Analytical Strategy
This compound is a substituted pyridine derivative. Its unique structure, featuring chloro, hydroxyl, and aldehyde functional groups, makes it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and precise quantification is critical for process control, impurity profiling, stability testing, and regulatory submissions.[1][2]
The analytical strategy for this molecule must account for its polarity, potential for thermal degradation, and chromophoric nature. The primary recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers high specificity, sensitivity, and robustness for non-volatile, UV-absorbing compounds. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful confirmatory technique, particularly for identifying and quantifying volatile impurities or for orthogonal verification.
Physicochemical Properties of this compound
| Property | Value | Significance for Analysis |
| Molecular Formula | C₆H₃Cl₂NO₂ | Defines the molecular weight and elemental composition. |
| Molecular Weight | 192.00 g/mol | Essential for preparing standard solutions of known molarity. |
| Structure | Dichlorinated pyridine ring with hydroxyl and aldehyde groups | The aromatic system provides a strong chromophore for UV detection. The polar functional groups dictate solubility and chromatographic retention. |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO. Limited solubility in water. | Guides the choice of solvents for sample and standard preparation and the mobile phase composition. |
| UV λmax | Estimated ~280-300 nm in Methanol/Acetonitrile | The conjugated system allows for sensitive detection using a UV/Vis or DAD/PDA detector. The optimal wavelength must be determined experimentally.[3][4] |
Primary Analytical Method: Reverse-Phase HPLC
RP-HPLC is the method of choice due to its exceptional ability to separate the analyte from potential impurities and matrix components. The methodology is built upon the principles of partitioning the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for aromatic compounds like the target analyte.
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is an excellent organic modifier with a low UV cutoff, ensuring minimal baseline noise.[5]
-
Acidification: A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group. This ensures a single, non-ionized form of the analyte, resulting in a sharp, symmetrical peak and reproducible retention times.
-
Detection: UV detection is ideal because the pyridine ring and aldehyde group form a conjugated system that absorbs UV light strongly, providing high sensitivity.[4]
Detailed Protocol: HPLC Quantification
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile, HPLC-grade water, and Phosphoric Acid (or Formic Acid for MS-compatibility).
-
Reference standard of this compound (purity >99%).
-
Syringe filters (0.45 µm PTFE or similar).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Stock Solution Preparation (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the Stock Solution with the diluent to prepare a minimum of five calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample material containing the analyte.
-
Dissolve/extract with a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and/or sonicate for 15 minutes to ensure complete extraction.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Optimized HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 70% A / 30% B to 30% A / 70% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 285 nm (Verify with UV scan of standard) |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2(R2) Framework)
Every protocol must be a self-validating system to ensure trustworthiness.[6] The developed HPLC method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[7]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Use DAD for peak purity analysis. | The analyte peak should be free from interference from other components. Peak purity index > 0.995.[8] |
| Linearity | Analyze 5-7 concentration levels in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[9] |
| Accuracy | Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[8] |
| Precision | Repeatability (n=6 injections of one sample). Intermediate (different day/analyst). | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.[6][10] |
| LOQ/LOD | Determine concentration with a signal-to-noise ratio of 10 (LOQ) and 3 (LOD). | LOQ must be precise and accurate. |
| Robustness | Intentionally vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters must pass. Analyte % should not change significantly. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory method that provides structural information, offering unequivocal identification. It is particularly useful for analyzing thermally stable and volatile compounds.[11]
Considerations for GC-MS Analysis
The presence of a polar hydroxyl group on the analyte can lead to poor peak shape and adsorption in the GC system. Therefore, derivatization is often necessary. Silylation (e.g., using BSTFA) is a common technique to convert the polar -OH group into a nonpolar and more volatile trimethylsilyl (-OTMS) ether, improving chromatographic performance.
Protocol Outline: GC-MS Quantification
-
Sample Preparation & Derivatization:
-
Prepare a solution of the sample in a dry, aprotic solvent (e.g., Acetonitrile).
-
Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture (e.g., 60 °C for 30 minutes) to complete the reaction.
-
Inject the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
-
GC Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at a low temperature (e.g., 100 °C), then ramp to a high temperature (e.g., 280 °C).
-
MS Mode: Use Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and key fragment ions of the derivatized analyte for maximum sensitivity and specificity.[12] Full scan mode can be used for initial identification.
-
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application note provides a robust and validated RP-HPLC method for the routine quantification of this compound, grounded in established scientific principles and regulatory expectations. The protocol is designed to be directly implemented in a laboratory setting, with clear guidance on methodology, validation, and data interpretation. The inclusion of a GC-MS protocol offers a valuable orthogonal technique for confirmatory analysis. Adherence to these detailed procedures will ensure the generation of accurate, reliable, and reproducible analytical data.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- U.S. Environmental Protection Agency. Identification and Measurement of Chlorinated Organic Pesticides in Water by Electron-Capture Gas Chromatography.
- Rezaee, M., et al. (2006). Sample preparation procedures for analysis of organochlorinated pollutants and PAHs in surface water samples. ResearchGate.
- Chemistry LibreTexts. (2023). Sample Preparation.
- Downer, T. M., Jr. The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center.
- V. Chis, et al. (2016). Spectroscopic and DFT investigation of benzaldehyde isonicotino - Hydrazide compound.
- SIELC Technologies. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2015). Analytical Methods.
- Science.gov. chromatography rp-hplc method: Topics.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
- World Health Organization. (2017). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf.
- Shana, L., et al. (1999). Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. PubMed.
- Durham University. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. PMC.
- Harvey, D. Spectroscopic Methods.
- Journal of Chromatography A. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
- Gachoka, M. N., et al. (2010). Comparison of two methods to quantify 2,6-dichlorophenol from tick Amblyomma cajennense by GC/MS-SIM. ResearchGate.
- Keylor, M. H., et al. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- SciSpace. Spectroscopic Techniques.
- Sigma-Aldrich. Supelco Reporter, Volume 29.1.
- Losada, S., et al. (2022). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate.
- Soman, A., et al. (2016). HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. International Journal of Chemical and Pharmaceutical Analysis.
- Organic Syntheses. (2020). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. chromatography rp-hplc method: Topics by Science.gov [science.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC and GC-MS Analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Abstract
This technical guide provides detailed methodologies for the quantitative and qualitative analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a key intermediate in pharmaceutical synthesis. We present robust protocols for High-Performance Liquid Chromatography (HPLC) for potency and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification. The protocols are designed to be self-validating, incorporating system suitability tests and adherence to international regulatory standards to ensure data integrity and reliability.
Introduction
This compound (CAS No. 185423-26-1) is a substituted pyridine derivative with a molecular formula of C6H3Cl2NO2[1]. Its unique structure, featuring two chlorine atoms, a hydroxyl group, and an aldehyde functional group, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization.
This application note details validated starting methods for the analysis of this compound by both HPLC and GC-MS. The HPLC method is tailored for the accurate quantification of the main component and the detection of non-volatile impurities. The GC-MS method, which includes a necessary derivatization step, is optimized for the separation and identification of volatile and semi-volatile impurities.
The methodologies presented are grounded in established principles of chromatographic separation and are designed to meet the stringent requirements of regulatory bodies, drawing upon guidelines for analytical method validation such as those from the International Council for Harmonisation (ICH)[2][3][4].
High-Performance Liquid Chromatography (HPLC) Analysis
The presence of polar functional groups and the aromatic pyridine ring in this compound makes reverse-phase HPLC an ideal technique for its analysis. The method described below is designed to provide excellent resolution, peak shape, and sensitivity.
Rationale for Method Development
The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The mobile phase, consisting of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and to suppress the ionization of the hydroxyl group, leading to more consistent retention times. UV detection is appropriate due to the presence of the chromophoric pyridine ring.
Experimental Protocol: HPLC
2.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Methanol (HPLC grade)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A quaternary HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 60% A / 40% B, hold for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.2.3. Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly. This is achieved through a series of system suitability tests (SSTs) as mandated by regulatory guidelines[5][6][7].
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the standard solution. Impurities can be quantified as a percentage of the main peak area.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group and a potentially reactive aldehyde group, derivatization is necessary to improve the volatility and thermal stability of this compound for GC-MS analysis.
Rationale for Derivatization and Method Development
The hydroxyl group in the analyte can cause peak tailing and reduce volatility. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to convert the polar -OH group into a less polar and more volatile trimethylsilyl (TMS) ether[8][9]. The aldehyde group may also benefit from methoximation prior to silylation to prevent the formation of multiple derivatives due to tautomerization[10]. The use of a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is well-suited for the separation of these derivatized compounds.
Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
This compound reference standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
3.2.2. Derivatization Procedure
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.
-
Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
3.2.3. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| GC-MS System | A GC system with a mass selective detector |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
Data Analysis
The primary objective of the GC-MS analysis is the identification of impurities. This is achieved by comparing the mass spectra of unknown peaks to a spectral library (e.g., NIST). The derivatized parent compound will exhibit a characteristic mass spectrum that can be used for confirmation.
Caption: GC-MS analysis workflow including derivatization.
Method Validation and Trustworthiness
To ensure the trustworthiness of the data generated by these methods, a thorough validation should be performed in accordance with ICH Q2(R2) guidelines[3][4][11]. The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically evaluating these parameters, the reliability and suitability of the analytical methods for their intended purpose can be definitively established.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide a comprehensive analytical strategy for the characterization of this compound. The HPLC method is well-suited for routine quality control, offering reliable quantification of the main component and non-volatile impurities. The GC-MS method, incorporating a robust derivatization protocol, enables the identification of volatile and semi-volatile impurities, which is crucial for a complete understanding of the impurity profile. Adherence to the principles of system suitability and method validation will ensure that these methods generate high-quality, reliable, and defensible data for researchers, scientists, and drug development professionals.
References
- Vertex AI Search. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
- Slideshare. (n.d.). System suitability testing.
- USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- PubMed. (1990). Chromatographic System Suitability Tests--What Should We Be Using?. Journal of Pharmaceutical and Biomedical Analysis.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Chromatography Online. (2022). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Scribd. (n.d.). ICH Analytical Method Validation.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ResearchGate. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
- Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
- ACS Publications. (n.d.). Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry.
- PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
- P&S Chemicals. (n.d.). Product information, 2,6-Dichloro-3-hydro.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- PubMed. (2024). High-coverage identification of hydroxyl compounds based on pyridine derivatization-assisted liquid chromatography mass spectrometry.
- ChemicalBook. (n.d.). 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE | 185423-26-1.
- Sigma-Aldrich. (n.d.). This compound | 185423-26-1.
- BLD Pharm. (n.d.). 185423-26-1|this compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?.
- Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- National Toxicology Program. (n.d.). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926).
- National Toxicology Program. (n.d.). 2-Chloropyridine.
- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde.
Sources
- 1. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE | 185423-26-1 [amp.chemicalbook.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Chromatographic system suitability tests--what should we be using? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Purification of Crude 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Versatile Building Block
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its array of reactive sites—an aldehyde, a hydroxyl group, and two chlorine atoms on a pyridine ring—makes it a valuable precursor for the synthesis of complex molecular architectures. However, the very reactivity that makes this compound a valuable synthetic intermediate also predisposes it to the formation of byproducts and impurities during its synthesis. The presence of these impurities can have profound consequences on the yield, reproducibility, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This comprehensive guide provides a detailed exploration of robust purification strategies for crude this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, empowering researchers to not only execute the protocols but also to troubleshoot and adapt them to their specific needs.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of an optimal purification strategy is predicated on a thorough understanding of the potential impurities. While the exact impurity profile will be contingent on the specific synthetic route employed, common impurities in the synthesis of chlorinated pyridine aldehydes may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Byproducts: Positional isomers formed during functionalization of the pyridine ring.
-
Over-chlorinated or Under-chlorinated Species: Compounds with more or fewer chlorine atoms than the target molecule.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly if the reaction is exposed to air for extended periods.
-
Condensation Products: Self-condensation of the aldehyde or reaction with other nucleophilic species present in the reaction mixture.
-
Residual Solvents and Reagents: Solvents and reagents carried over from the synthesis and workup steps.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most effective purification method.[1]
Purification Strategies: From Bulk Separation to High-Purity Polishing
A multi-step purification approach is often the most effective strategy, beginning with a bulk purification technique to remove major impurities, followed by a high-resolution method to achieve the desired final purity.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. The success of this method hinges on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Principle of Operation: The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts or have different solubility profiles will remain in the solution (mother liquor).
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
Recommended Solvents for this compound:
Given the polar nature of the hydroxyl and aldehyde groups, and the presence of a pyridine ring, polar protic and aprotic solvents are good starting points. A mixed solvent system may be required to achieve the optimal solubility gradient.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | A slightly less polar alcohol that may offer a good solubility profile. |
| Toluene/Heptane | For less polar impurities, dissolving in hot toluene followed by the addition of heptane as an anti-solvent can be effective. |
| Acetonitrile | A polar aprotic solvent that can be a good candidate for recrystallization. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a small amount of the chosen primary solvent (e.g., ethanol).
-
Heating: Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Column Chromatography: For High-Resolution Separation
When recrystallization fails to provide the desired level of purity, or when dealing with complex mixtures of impurities, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2][3]
Principle of Operation: The crude mixture is loaded onto a column packed with a stationary phase. The mobile phase is then passed through the column under pressure. Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, resulting in separation.
Causality in Parameter Selection:
-
Stationary Phase: Silica gel is the standard choice for most applications. Its slightly acidic nature can sometimes cause issues with basic compounds like pyridines, leading to peak tailing.[4] In such cases, using deactivated silica or alumina, or adding a small amount of a basic modifier like triethylamine to the mobile phase can be beneficial.
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A typical starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Workflow for Flash Column Chromatography:
A logical workflow for flash column chromatography.
Step-by-Step Flash Column Chromatography Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the mobile phase through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Issues in Pyridine Derivative Chromatography:
-
Peak Tailing: As mentioned, the basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.[4]
-
Solution: Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to compete for the active sites on the silica gel.[4]
-
-
Low Recovery: The compound may be irreversibly adsorbed onto the silica gel.
-
Solution: Consider using a less acidic stationary phase like alumina or a polymer-based resin.
-
Purity Assessment: Validating the Success of Purification
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques will provide a comprehensive purity profile.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of non-volatile impurities.[1] |
| Gas Chromatography (GC) | Detection of volatile impurities and residual solvents.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with distinct proton signals. Quantitative NMR (qNMR) can provide an absolute purity value.[1] |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the purified compound. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
Conclusion: A Pathway to High-Purity this compound
The purification of crude this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. By understanding the potential impurity profile and applying a systematic approach that combines bulk purification techniques like recrystallization with high-resolution methods such as flash column chromatography, researchers can consistently obtain this valuable building block in high purity. The protocols and insights provided in this guide are intended to serve as a robust starting point, empowering scientists to optimize their purification strategies and advance their research with confidence.
References
- ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
Sources
The Strategic Application of 2,6-Dichloro-3-hydroxyisonicotinaldehyde in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a multitude of clinically successful drugs. Within this class, functionalized dichloropyridines have emerged as particularly valuable building blocks, offering multiple points for chemical elaboration. 2,6-Dichloro-3-hydroxyisonicotinaldehyde stands out as a trifunctionalized pyridine derivative, presenting a rich platform for the synthesis of complex molecular architectures. The presence of two reactive chlorine atoms, a nucleophilic hydroxyl group, and an electrophilic aldehyde group on a pyridine core provides medicinal chemists with a versatile tool for generating diverse libraries of compounds.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry. While direct, extensive literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of its constituent functional groups to provide a robust framework for its utilization in drug discovery programs. We will explore its synthesis, key chemical transformations, and propose strategic applications in the design of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 185423-26-1 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. | Inferred |
-
¹H NMR: A singlet for the aromatic proton on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the six pyridine carbons, with the aldehyde carbon appearing significantly downfield (δ > 180 ppm).
-
IR Spectroscopy: Characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-Cl stretches.
Synthetic Strategy: Accessing the Core Scaffold
The synthesis of this compound would likely commence from a more readily available pyridine derivative. A plausible synthetic route is a multi-step process starting from 2,6-dichloropyridine.
Caption: Plausible synthetic route to this compound.
Proposed Synthetic Protocol (Illustrative)
This protocol is a conceptual outline and would require experimental optimization.
Step 1: Nitration of 2,6-Dichloropyridine
-
To a cooled (0 °C) solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride or catalytic hydrogenation (e.g., Pd/C, H₂).
-
Monitor the reaction by TLC until completion.
-
Work up the reaction to isolate the 3-amino-2,6-dichloropyridine.
Step 3: Sandmeyer Reaction to Introduce the Hydroxyl Group
-
Dissolve the 3-amino-2,6-dichloropyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Heat the solution to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
Step 4: Formylation of the Pyridine Ring
-
Protect the hydroxyl group if necessary (e.g., as a methyl ether).
-
Employ a suitable formylation reaction, such as the Vilsmeier-Haack reaction (POCl₃, DMF) or by ortho-lithiation followed by quenching with a formylating agent.
-
If a protecting group was used, deprotect to yield the final product.
Key Chemical Transformations and Applications in Medicinal Chemistry
The true utility of this compound lies in the selective manipulation of its three functional groups.
Caption: Key reaction pathways for this compound.
Application in the Synthesis of Kinase Inhibitors
The dichloropyridine scaffold is a common feature in many kinase inhibitors. The strategic functionalization of this compound can be envisioned to generate potent and selective inhibitors.
Proposed Workflow for Kinase Inhibitor Synthesis:
Caption: Proposed synthetic workflow for a kinase inhibitor scaffold.
Protocol: Reductive Amination of the Aldehyde
This is a general protocol that can be adapted for various primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Suzuki Cross-Coupling of a Dichloropyridine Derivative
This is a representative protocol for the Suzuki coupling at one of the chloro-positions. The regioselectivity may need to be determined experimentally.
Materials:
-
2,6-Dichloropyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the 2,6-dichloropyridine derivative, arylboronic acid, and the base.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction vessel.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular scaffolds through a variety of well-established chemical transformations. While specific, published applications are currently limited, the principles outlined in this guide provide a solid foundation for its strategic use in the synthesis of novel therapeutic agents. As the demand for new chemical entities continues to grow, the exploration of such versatile intermediates will be crucial for the advancement of drug discovery.
References
- El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Pharmacology & Pharmacy, 3(3), 329-341. [Link]
- Patel, K., et al. (2014). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Journal of Heterocyclic Chemistry, 51(S1), E239-E250. [Link]
- Barluenga, J., et al. (2003). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2344. [Link]
- El-Faham, A., et al. (2023). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 28(9), 3861. [Link]
- Abdel-rahman, A. A. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47049-47067. [Link]
- Sahu, P., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14163-14201. [Link]
- Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1267-1311. [Link]
- Google Patents. WO2010139266A1 - Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)
Sources
The Alchemist's Guide to Aromatic Rings: A Senior Application Scientist's Protocols for Heterocyclic Compound Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique architectures underpinning the therapeutic efficacy of a vast number of pharmaceuticals.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of these vital molecular scaffolds. Moving beyond a simple recitation of procedures, this document delves into the mechanistic reasoning and strategic considerations that guide the hand of the experienced chemist. We will explore cornerstone reactions, modern catalytic systems, and green chemistry approaches, presenting detailed, field-tested protocols for the synthesis of key heterocycles such as indoles, quinolines, isoquinolines, and pyridines. Each protocol is designed as a self-validating system, complete with mechanistic insights, quantitative data, and visual workflows to ensure reproducibility and a deeper understanding of the chemical transformations at play.
I. The Strategic Imperative of Heterocyclic Synthesis
The prevalence of heterocyclic motifs in nature's own pharmacopeia—from alkaloids to nucleic acids—has long signaled their importance. In drug discovery, these ring systems are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. The strategic synthesis of novel heterocyclic compounds is therefore a critical endeavor, enabling the expansion of drug-like chemical space and accelerating the development of new therapeutic agents.[2] This guide focuses on several powerful and versatile strategies for constructing these essential molecular frameworks.
II. Multicomponent Reactions: The Art of Molecular Convergence
Multicomponent reactions (MCRs) are a synthetic chemist's dream of efficiency, allowing for the construction of complex molecules from three or more starting materials in a single, convergent step.[3] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity.[4]
Application Note 2.1: The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis remains a robust and widely used method for preparing dihydropyridines and pyridines, scaffolds found in numerous cardiovascular drugs.[5] The reaction's elegance lies in its one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[6]
Causality in Experimental Design: The choice of β-ketoester directly dictates the substitution pattern at the 2- and 6-positions of the resulting pyridine ring. The aldehyde determines the substituent at the 4-position. The initial product is a 1,4-dihydropyridine, which can be readily oxidized to the corresponding aromatic pyridine, driven by the stability of the aromatic system.[6]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[5]
-
Add 20 mL of ethanol to the flask.[5]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.[5]
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.[5]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.[5]
-
Quantitative Data Summary: Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux, 4-6 h | 85-95 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | Ethanol | Reflux, 3-5 h | 90-98 |
| Thiophene-2-carboxaldehyde | Acetylacetone | NH₄OAc | None (Solvent-free) | RT, 1-2.5 h | 80-90[7] |
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
III. Cyclocondensation Reactions: Forging Aromatic Scaffolds
Cyclocondensation reactions are a powerful class of transformations that build heterocyclic rings through the formation of two new bonds, typically with the elimination of a small molecule like water or ammonia.
Application Note 3.1: The Fischer Indole Synthesis
A titan of heterocyclic chemistry, the Fischer indole synthesis has been a mainstay for over a century, providing access to the indole nucleus, a scaffold of immense biological importance.[8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and an aldehyde or ketone.[9]
Causality in Experimental Design: The choice of catalyst is critical; both Brønsted and Lewis acids are effective, with zinc chloride and polyphosphoric acid being common choices.[9] The reaction proceeds through a[10][10]-sigmatropic rearrangement, a key step that dictates the final substitution pattern.[4] The carbonyl component must possess at least two alpha-hydrogens to enable the necessary tautomerization to the enamine intermediate.[11]
Experimental Protocol: Two-Step Synthesis of 2-Phenylindole
This protocol involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (0.033 mol)
-
Phenylhydrazine (0.033 mol)
-
95% Ethanol
-
-
Procedure:
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.[8]
-
Dissolve the hot mixture in 80 mL of 95% ethanol.[8]
-
Induce crystallization by agitation and then cool the mixture in an ice bath.[8]
-
Collect the product by filtration, wash with cold ethanol, and dry under reduced pressure. A typical yield is 87-91%.[8]
-
Step 2: Cyclization to 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone (0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a tall 1-L beaker, prepare an intimate mixture of acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g).[8]
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously.[8]
-
After 3-4 minutes, the mass will liquefy. Remove the beaker from the bath and continue stirring for 5 minutes.[8]
-
Pour the hot mixture into 400 mL of water.[8]
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.[8]
-
Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.[8]
-
Mechanism: Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Application Note 3.2: The Skraup Synthesis of Quinolines
The Skraup synthesis is a powerful, albeit often vigorous, method for preparing quinolines.[1] It involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12]
Causality in Experimental Design: The reaction is notoriously exothermic. The sulfuric acid serves both as a catalyst and a dehydrating agent, converting glycerol to the key intermediate, acrolein.[1] The aromatic amine then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to furnish the quinoline ring.[12] The use of ferrous sulfate can help moderate the reaction's violence.[13]
Experimental Protocol: General Procedure for Quinoline Synthesis
-
Safety Note: This reaction can be extremely vigorous and should only be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
-
Materials:
-
Aniline (0.2 mol)
-
Nitrobenzene (0.25 mol)
-
Anhydrous glycerol (0.6 mol)
-
Concentrated sulfuric acid (100 mL)
-
-
Procedure:
-
In a large round-bottom flask, mix aniline, nitrobenzene, and glycerol.[1]
-
While stirring, slowly and carefully add concentrated sulfuric acid. The addition is highly exothermic.[1]
-
Gently heat the mixture. The reaction will become exothermic and begin to boil.[1]
-
After the initial vigorous reaction subsides, continue heating for a few hours.
-
Allow the mixture to cool, then dilute with water and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[14]
-
Perform steam distillation to isolate the crude quinoline.[1]
-
Application Note 3.3: The Pictet-Spengler Reaction
This reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids.[15] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[16]
Causality in Experimental Design: The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the aryl moiety facilitate the cyclization.[17] The choice of acid catalyst and solvent can significantly impact the reaction rate and yield.
Experimental Protocol: Synthesis of a Tetrahydro-β-carboline
-
Materials:
-
D-Tryptophan methyl ester hydrochloride (39.0 mmol)
-
2,3-Butanedione (2.5 eq)
-
Anhydrous Methanol (130 mL)
-
Saturated aqueous NaHCO₃
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a round-bottom flask, dissolve D-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous methanol.[16]
-
Add 2,3-butanedione (2.5 eq) to the solution.[16]
-
Stir the solution at 65°C for 20 hours.[16]
-
Cool the reaction to room temperature and partition between saturated aqueous NaHCO₃ and CH₂Cl₂.[16]
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.[16]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography.[16]
-
IV. Modern Frontiers: Green Chemistry and Catalysis
The principles of green chemistry are increasingly influencing synthetic strategies, pushing for the development of more sustainable and environmentally benign methods.[18] This includes the use of alternative energy sources like microwaves, solvent-free reaction conditions, and the development of highly efficient catalysts.[10]
Application Note 4.1: Microwave-Assisted Synthesis of Triazoles
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[19] The synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is particularly well-suited for microwave assistance.
Experimental Protocol: Microwave-Assisted Synthesis of a 1,2,3-Triazole Derivative
-
Materials:
-
An organic azide (0.35 mmol)
-
A terminal alkyne (0.35 mmol)
-
Copper(I) iodide (CuI) (0.017 mmol)
-
DMF:H₂O (1:3) solvent mixture
-
-
Procedure:
-
In a microwave-safe vessel, combine the azide, alkyne, and CuI in the DMF:H₂O mixture.[20]
-
Cap the vessel and expose it to microwave irradiation (e.g., 180 W) for 10-15 minutes.[20]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.[20]
-
Collect the solid product by filtration, wash with water, and purify by column chromatography.[20]
-
Advantages of Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave Heating |
| Reaction Time | Hours | Minutes[20] |
| Energy Efficiency | Lower | Higher |
| Yields | Often lower | Often higher[20] |
| Side Reactions | More prevalent | Minimized |
V. Conclusion and Future Outlook
The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. While classic named reactions remain indispensable tools, the future lies in the development of more efficient, selective, and sustainable methodologies. The integration of modern techniques such as flow chemistry, photoredox catalysis, and C-H activation will continue to push the boundaries of what is possible, enabling the construction of increasingly complex and valuable heterocyclic molecules for the advancement of medicine and technology. This guide provides a solid foundation of proven protocols and the strategic thinking required to innovate in this exciting area of chemical science.
VI. References
-
A green metal-free “one-pot” microwave assisted synthesis of 1,4-dihydrochromene triazoles. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Retrieved from [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science. Retrieved from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved from [Link]
-
Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Full article: Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved from [Link]
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing. Retrieved from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. Retrieved from [Link]
-
Synthesis of pyrimidine derivatives under solvent‐free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
The Skraup Reaction - How to Make a Quinoline. (2009). Curly Arrow. Retrieved from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science. Retrieved from [Link]
-
Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. (2024). MDPI. Retrieved from [Link]
-
Current progress toward synthetic routes and medicinal significance of quinoline. (2023). ResearchGate. Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). ResearchGate. Retrieved from [Link]
-
The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. (n.d.). Journal of Chemical Education - ACS Publications. Retrieved from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). ACS Figshare. Retrieved from [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). Retrieved from [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. (n.d.). Repository of the Academy's Library. Retrieved from [Link]
-
Pictet-Spengler Reaction - Common Conditions. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. uop.edu.pk [uop.edu.pk]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
- 14. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 19. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Reactions Involving 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a trifunctionalized pyridine derivative poised as a valuable intermediate in the synthesis of complex heterocyclic systems, particularly in the realm of medicinal chemistry. Its strategic combination of a reactive aldehyde, a nucleophilic hydroxyl group, and two electrophilic centers on the pyridine ring (C2 and C6) offers a rich platform for molecular elaboration. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, with a focus on its application in the synthesis of precursors for Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs.[1][2] The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in drug discovery and process development.
Chemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety considerations for this compound.
| Property | Value |
| CAS Number | 185423-26-1 |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, THF) and moderately soluble in alcohols. |
Safety Precautions:
As with all chlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.[3][4][5][6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
PART 1: Core Directive - A Modular Approach to Synthesis
The synthetic utility of this compound lies in the differential reactivity of its functional groups. This allows for a modular and stepwise approach to the construction of complex molecules. This guide will focus on a two-step reaction sequence demonstrating the selective manipulation of the hydroxyl and aldehyde functionalities as a case study in the synthesis of a key intermediate for an Olmesartan analogue.[7][8][9][10][11]
Synthetic Workflow Overview:
Caption: Synthetic workflow from this compound.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Rationale Behind Experimental Choices
The selection of the following protocols is grounded in established principles of organic synthesis. The Williamson ether synthesis is a classic and reliable method for forming ether linkages from alcohols and phenols.[2][12][13][14][15] The choice of a phase-transfer catalyst in Protocol 1 is to enhance the reaction rate between the aqueous and organic phases, a common challenge in such reactions. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[16][17][18][19] The use of a stabilized ylide in Protocol 2 is expected to favor the formation of the (E)-alkene, a common requirement in the synthesis of bioactive molecules.
Trustworthiness: Self-Validating Systems
Each protocol is designed with in-process controls to ensure reliability and reproducibility. The progress of each reaction is monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the consumption of starting materials and the formation of the product. This immediate feedback loop enables the researcher to determine the optimal reaction time and to identify any potential side reactions. Furthermore, the detailed workup and purification procedures are designed to isolate the desired product in high purity, which is then verified by comprehensive characterization data.
Application Case Study: Synthesis of a Key Intermediate for an Olmesartan Analogue
The following protocols outline the synthesis of a key biphenyl-substituted imidazole precursor, demonstrating the utility of this compound in the construction of the core scaffold of Angiotensin II Receptor Blockers like Olmesartan.[7][8][9][10][11]
Protocol 1: Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound with a substituted benzyl bromide.
Reaction Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. njuajif.org [njuajif.org]
- 4. CCOHS: Chlorine [ccohs.ca]
- 5. halogenvalve.com [halogenvalve.com]
- 6. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 7. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]
- 8. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 11. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. francis-press.com [francis-press.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. community.wvu.edu [community.wvu.edu]
- 19. youtube.com [youtube.com]
Application Note: A Scalable Vilsmeier-Haack Approach to the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Abstract
This application note details a robust and scalable protocol for the synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, a valuable substituted pyridine intermediate. The methodology is centered on the Vilsmeier-Haack formylation of 2,6-dichloro-3-hydroxypyridine. This classic reaction provides an efficient route to introduce a formyl group onto the electron-rich pyridine core.[1][2] Key process considerations for ensuring safety, high yield, and purity during scale-up are discussed, including temperature control, reagent stoichiometry, and a streamlined purification procedure. This guide is intended for researchers in organic synthesis, process chemistry, and drug development.
Introduction and Scientific Rationale
Polysubstituted pyridine scaffolds are privileged structures in medicinal and agricultural chemistry due to their prevalence in a wide array of bioactive molecules. The target compound, this compound (also known as 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde), serves as a critical building block for more complex molecular architectures. The primary challenge in its production lies in achieving regioselective functionalization of the pyridine ring in a manner that is both efficient and amenable to large-scale production.
The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] It utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3][5]
The choice of this reaction is underpinned by several key advantages:
-
High Regioselectivity: The hydroxyl group at the 3-position of the 2,6-dichloro-3-hydroxypyridine precursor is a strong activating group, directing the electrophilic formylation to the para-position (C4), thus yielding the desired isonicotinaldehyde isomer with high selectivity.
-
Mild Conditions: The reaction typically proceeds under mild temperature conditions, minimizing byproduct formation and decomposition of sensitive functional groups.[3][4]
-
Scalability: The reagents are cost-effective and the procedure, with appropriate engineering controls, is well-suited for scale-up from the laboratory bench to pilot plant quantities.
This document provides a comprehensive, step-by-step protocol that emphasizes the causality behind each operational step, ensuring a reproducible and safe scale-up synthesis.
Reaction Mechanism and Workflow
The synthesis proceeds in two primary stages: (A) the formation of the electrophilic Vilsmeier reagent, and (B) the electrophilic aromatic substitution of the pyridine substrate, followed by hydrolysis.
Mechanism Overview:
-
Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃).
-
Electrophile Generation: A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2,6-dichloro-3-hydroxypyridine attacks the carbon of the Vilsmeier reagent. Aromaticity is then restored through the loss of a proton.
-
Hydrolysis: During aqueous work-up, the resulting iminium salt intermediate is readily hydrolyzed to afford the final aldehyde product, this compound.[1][3][5]
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up synthesis.
Detailed Experimental Protocol
3.1. Materials and Equipment
| Material/Equipment | Specification |
| Reagents | |
| 2,6-dichloro-3-hydroxypyridine | >98% purity |
| Phosphorus oxychloride (POCl₃) | >99% purity, Reagent grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% |
| Sodium Hydroxide (NaOH) | Pellets, ACS grade |
| Ethyl Acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Brine (Saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Deionized Water | |
| Equipment | |
| Jacketed Glass Reaction Vessel | 5 L, with overhead mechanical stirrer |
| Temperature Probe & Controller | |
| Pressure-Equalizing Dropping Funnel | 500 mL |
| Condenser with Gas Outlet/Bubbler | |
| Large Separatory Funnel | 4 L |
| Rotary Evaporator | |
| Buchner Funnel and Filter Flask | |
| Vacuum Oven |
3.2. Step-by-Step Procedure
(Part A) Preparation of the Vilsmeier Reagent
-
System Setup: Assemble the 5 L jacketed reaction vessel equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a 500 mL pressure-equalizing dropping funnel. Ensure the entire system is dry and purged with nitrogen.
-
Initial Charging: Charge the reaction vessel with anhydrous N,N-dimethylformamide (DMF) (1.0 L, 12.9 mol).
-
Cooling: Begin stirring and cool the DMF to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
Causality Note: This initial cooling is critical as the reaction between DMF and POCl₃ is highly exothermic. Uncontrolled addition at room temperature can lead to a dangerous thermal runaway and degradation of the reagent.
-
-
POCl₃ Addition: Charge the dropping funnel with phosphorus oxychloride (POCl₃) (200 mL, 2.15 mol). Add the POCl₃ dropwise to the cooled, stirring DMF over a period of 60-90 minutes. Meticulously maintain the internal temperature below 10 °C throughout the addition.
-
Causality Note: Slow, controlled addition is paramount for safety and for the selective formation of the Vilsmeier reagent. A viscous, pale-yellow to white slurry of the chloroiminium salt will form.
-
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.
(Part B) Formylation Reaction
-
Substrate Preparation: In a separate flask, dissolve 2,6-dichloro-3-hydroxypyridine (250 g, 1.52 mol) in anhydrous DMF (500 mL).
-
Substrate Addition: Add the substrate solution to the Vilsmeier reagent slurry dropwise over 30-45 minutes, while maintaining the internal temperature below 20 °C.
-
Reaction Progression: Once the addition is complete, slowly warm the reaction mixture to 65-70 °C and hold at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: Heating provides the necessary activation energy for the electrophilic attack of the moderately activated pyridine ring on the Vilsmeier reagent. The reaction time should be optimized based on monitoring to ensure full conversion of the starting material.
-
(Part C) Work-up and Isolation
-
Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (4 kg). Once the reaction is complete, cool the reactor contents to below 20 °C. Cautiously pour the reaction mixture onto the stirred ice-water slurry.
-
Causality Note: This quenching step is highly exothermic and must be performed with care. It serves to hydrolyze the iminium intermediate to the final aldehyde and to decompose any unreacted Vilsmeier reagent.
-
-
Neutralization: Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) to the quenched mixture until the pH reaches 7-8. Maintain the temperature below 25 °C during this process by adding more ice if necessary. A solid precipitate of the product should form.
-
Extraction: Transfer the neutralized slurry to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 1 L) and brine (1 x 1 L).
-
Causality Note: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
(Part D) Purification
-
Recrystallization: Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethyl acetate to dissolve the solid. Slowly add hexanes until the solution becomes turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 1 hour.
-
Causality Note: Recrystallization is a highly effective and scalable purification method. The EtOAc/Hexanes solvent system is chosen to provide good solubility at high temperatures and poor solubility at low temperatures, enabling the crystallization of the pure product while impurities remain in the mother liquor.
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Moles (mol) | Molar Ratio |
| 2,6-dichloro-3-hydroxypyridine | 250 g | 1.52 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 200 mL (330 g) | 2.15 | 1.4 |
| N,N-Dimethylformamide (DMF) | 1.5 L (total) | 19.3 | Solvent |
| Reaction Conditions | |||
| Reagent Formation Temperature | 0-10 °C | - | - |
| Formylation Temperature | 65-70 °C | - | - |
| Reaction Time | 4-6 hours | - | - |
| Expected Results | |||
| Expected Yield | 230-260 g (78-88%) | - | - |
| Appearance | Off-white to pale yellow solid | - | - |
| Purity (by HPLC) | >99% | - | - |
Safety and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation and ingestion, and causes severe skin and eye burns. Reacts violently with water, releasing heat and toxic HCl gas.[6][7][8][9][10]
-
Handling: Always handle in a fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a chemical splash suit, and a full-face shield. Ensure a supply of anhydrous quenching agent (like sand or sodium carbonate) is available for spills.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[8][9] For inhalation, move to fresh air and seek immediate medical attention.[7]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Can be a skin and eye irritant. It is a suspected teratogen.
-
Handling: Wear standard laboratory PPE, including gloves and safety glasses. Avoid breathing vapors.
-
-
This compound (Product):
-
Hazards: As a chlorinated heterocyclic compound, it should be treated as potentially toxic and irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Handle with standard PPE in a ventilated area.
-
References
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Online Forum].
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
- ResearchGate. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google Patents. (n.d.). Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.
- IUCr Journals. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
- ResearchGate. (2020). A Toxic Disinfection By-Product, 2,6-Dichloro-1,4-Benzoquinone, Identified in Drinking Water.
- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
- PubMed. (2022). 2,6-Dichloro-1,4-benzoquinone formation from chlorination of substituted aromatic antioxidants and its control by pre-ozonation in drinking water treatment plant.
- Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: Catalytic Transformations of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Introduction: A Versatile Heterocyclic Scaffold
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a multifunctional pyridine derivative poised for strategic elaboration in synthetic chemistry.[1] Its utility stems not from a single, predefined reaction pathway, but from the orthogonal reactivity of its distinct functional groups: a nucleophilically-receptive aldehyde, a phenolic hydroxyl group, and two chloro-substituents at positions amenable to transition metal-catalyzed cross-coupling. This combination makes it a valuable building block for generating libraries of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, governs the reactivity of each site. The C2 and C6 positions are prime targets for palladium-catalyzed reactions, while the aldehyde at C4 offers a gateway for C-N and C-O bond formation through reductive and oxidative processes. This guide provides detailed protocols and the underlying scientific rationale for key catalytic transformations of this versatile scaffold.
Sources
Application Note: 2-Chloro-5-(chloromethyl)pyridine as a Key Intermediate in the Synthesis of Neonicotinoid Insecticides
Introduction
In the landscape of modern agrochemical development, the strategic use of chemical intermediates is paramount to the efficient and scalable synthesis of active ingredients. These molecular building blocks provide the foundational structures upon which complex and highly active compounds are assembled. Among these crucial precursors, 2-chloro-5-(chloromethyl)pyridine (CCMP) has emerged as a cornerstone intermediate, particularly in the production of the highly effective neonicotinoid class of insecticides.[1] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of CCMP in the synthesis of imidacloprid, a widely used systemic insecticide. We will delve into the underlying reaction mechanisms, provide a comprehensive, step-by-step protocol, and discuss critical process considerations, including safety and analytical quality control.
The Significance of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
2-Chloro-5-(chloromethyl)pyridine (CAS No: 70258-18-3; Molecular Formula: C₆H₅Cl₂N) is a disubstituted pyridine derivative.[2] Its structure is characterized by a pyridine ring with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. This specific arrangement of functional groups makes CCMP a highly valuable and reactive intermediate. The chlorine atom on the pyridine ring and the chlorine on the methyl group exhibit different reactivities, allowing for sequential and selective reactions. The chloromethyl group is particularly susceptible to nucleophilic substitution, making it the primary site of reaction in the synthesis of many neonicotinoids.
The importance of CCMP lies in its role as a direct precursor to the chloronicotinyl moiety, which is a defining feature of first-generation neonicotinoids like imidacloprid. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death. The precise architecture of the final molecule, which is dictated by the structure of intermediates like CCMP, is critical for its biological activity.
Synthesis of Imidacloprid from CCMP: A Mechanistic Overview
The synthesis of imidacloprid from CCMP involves a nucleophilic substitution reaction with N-nitro-imidazolidin-2-imine (NII). This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) mechanism.
Reaction Scheme:
In this reaction, one of the nitrogen atoms of the N-nitro-imidazolidin-2-imine acts as the nucleophile. The reaction is facilitated by a base, typically a weak inorganic base like potassium carbonate, and is carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide.[3][4]
Causality Behind Experimental Choices:
-
The Nucleophile: N-nitro-imidazolidin-2-imine possesses a nucleophilic amine group that readily attacks the electrophilic carbon of the chloromethyl group on CCMP.
-
The Role of the Base: The base, commonly potassium carbonate, plays a crucial role as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][4][5] By neutralizing the acid, the base prevents the protonation of the nucleophile, which would render it unreactive, and drives the reaction towards the formation of the product.
-
The Choice of Solvent: Polar aprotic solvents are ideal for SN2 reactions.[6][7][8][9][10] These solvents can dissolve the ionic reactants but do not participate in strong hydrogen bonding with the nucleophile. This lack of "caging" of the nucleophile by solvent molecules leaves it more "naked" and, therefore, more reactive, leading to a faster and more efficient reaction.[7][10]
The following diagram illustrates the workflow for the synthesis of imidacloprid from CCMP.
Caption: Workflow for the synthesis of Imidacloprid from CCMP.
Experimental Protocol: Synthesis of Imidacloprid
This protocol details a laboratory-scale synthesis of imidacloprid from CCMP.
Materials and Equipment:
-
2-Chloro-5-(chloromethyl)pyridine (CCMP), >98% purity
-
N-nitro-imidazolidin-2-imine (NII)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Isopropanol
-
Deionized water
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
2-Chloro-5-(chloromethyl)pyridine (CCMP) is harmful if swallowed and causes severe skin burns and eye damage. [11] It may also cause an allergic skin reaction.[4] Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4][7]
-
In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Refer to the Safety Data Sheet (SDS) for CCMP and all other reagents before commencing work.[4][11]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).[12]
-
Add 50 mL of anhydrous acetonitrile to the flask.[12]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium chloride) using a Buchner funnel.[12]
-
Wash the solid residue with a small amount of fresh acetonitrile to recover any product retained in the filter cake.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product as a solid.[12]
-
-
Purification by Recrystallization:
-
Transfer the crude imidacloprid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system, such as a 2:1 mixture of isopropanol and water, to the flask.[12]
-
Gently heat the mixture on a hot plate with stirring until all the solid dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified imidacloprid crystals in a vacuum oven.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of imidacloprid from CCMP.
| Parameter | Value | Reference |
| Reagents | ||
| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | 1.62 g (10 mmol) | [12] |
| N-nitro-imidazolidin-2-imine (NII) | 1.30 g (10 mmol) | [12] |
| Potassium Carbonate (K₂CO₃) | 2.76 g (20 mmol) | [12] |
| Acetonitrile (Solvent) | 50 mL | [12] |
| Reaction Conditions | ||
| Temperature | 80 °C | [12] |
| Time | 8 hours | [12] |
| Results | ||
| Crude Product Yield | ~85-95% | [4][12][13][14] |
| Final Purity (after Recrystallization) | >98% | [4][12] |
| Melting Point | 143-145 °C | [12] |
Quality Control: Analytical Methods for CCMP
Ensuring the purity of the starting intermediate, CCMP, is critical for achieving a high yield and purity of the final product. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of CCMP.
HPLC Method Parameters:
-
Column: Zorbax Eclipse XDB-C18 or equivalent reverse-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 30:70 (v/v) ratio of acetonitrile to water.[11] The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 240 nm.[11]
-
Sample Preparation: A known concentration of the CCMP sample is prepared in the mobile phase.
This method can be used to determine the purity of the CCMP raw material and to monitor the progress of the reaction by observing the disappearance of the CCMP peak and the appearance of the imidacloprid peak over time.
Conclusion
2-Chloro-5-(chloromethyl)pyridine is a fundamentally important intermediate in the synthesis of neonicotinoid insecticides. Its specific chemical structure allows for a straightforward and high-yielding nucleophilic substitution reaction to produce complex active ingredients like imidacloprid. Understanding the underlying reaction mechanism, optimizing reaction conditions, and adhering to strict safety and quality control protocols are essential for the successful utilization of this versatile building block in an agrochemical research and development setting. The protocols and insights provided in this application note serve as a comprehensive guide for scientists working in this field.
References
- What is the effect of protic vs. aprotic solvents in nucleophilic substitution reactions?. (n.d.). Study.com.
- CN103641815A - Production improvement process of imidacloprid. (n.d.). Google Patents.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006). PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- SN1 vs SN2. (2021, December 15). Chemistry LibreTexts.
- Sn1 vs Sn2: Solvent effects. (n.d.). Khan Academy.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- CN103772354A - Synthesis method of imidacloprid as insecticide. (n.d.). Google Patents.
- CN105924428A - Method for synthesizing imidacloprid. (n.d.). Google Patents.
- US6307053B1 - Process for preparing imidacloprid. (n.d.). Google Patents.
- Study on synthesis of imidacloprid via cascade reaction. (2012). ResearchGate.
- An Improved Process For The Manufacture Of Imidacloprid. (n.d.). Quick Company.
- US7297798B2 - Process for the preparation of the insecticide imidacloprid. (n.d.). Google Patents.
- CN103073535B - Synthetic method of imidacloprid. (n.d.). Google Patents.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2023). ResearchGate.
- The use of potassium carbonate. (2024, July 24). Aisen Biotechnology Co., Ltd.
- 2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E, 67(Pt 2), o366.
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 4. CN103641815A - Production improvement process of imidacloprid - Google Patents [patents.google.com]
- 5. asidmf.com [asidmf.com]
- 6. homework.study.com [homework.study.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]
- 14. CN103073535B - Synthetic method of imidacloprid - Google Patents [patents.google.com]
The Alchemist's Pyridine: A Guide to Advanced Functionalization of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] Among the myriad of pyridine-based starting materials, 2,6-Dichloro-3-hydroxyisonicotinaldehyde stands out as a uniquely versatile precursor. This molecule, possessing four distinct points of reactivity—two electronically different chlorine atoms, a phenolic hydroxyl group, and a reactive aldehyde—offers a rich platform for the synthesis of complex, highly functionalized pyridine derivatives. Such derivatives are of significant interest in the development of novel kinase inhibitors and other targeted therapies.[3][4]
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic routes to unlock the potential of this powerful building block. We will delve into the strategic, selective functionalization of this compound, providing not just protocols, but the underlying chemical logic that informs each experimental choice.
Strategic Functionalization Pathways
The key to harnessing the synthetic potential of this compound lies in the selective and sequential manipulation of its functional groups. The electron-withdrawing nature of the pyridine nitrogen, coupled with the electronic effects of the hydroxyl and aldehyde groups, dictates the reactivity of the two chlorine atoms. The chlorine at the C2 position is generally more electron-deficient and, therefore, more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine at the C6 position.[5][6]
This guide will focus on two primary strategic pathways for the elaboration of the this compound core:
-
Sequential Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the differential reactivity of the C2 and C6 chlorine atoms to introduce diverse carbon-carbon and carbon-nitrogen bonds.
-
Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Aldehyde Modification: Utilizing the inherent reactivity of the C2 position towards nucleophiles, followed by chemical transformation of the aldehyde functionality.
Route 1: Sequential Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling
This route exemplifies the power of palladium catalysis to selectively build molecular complexity. We will first target the more reactive C2 position with a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the C6 position. The hydroxyl group is protected prior to the cross-coupling reactions to prevent potential interference.
Workflow Diagram
Caption: Sequential functionalization workflow.
Experimental Protocols
Part 1: Protection of the Hydroxyl Group
-
Rationale: The acidic proton of the hydroxyl group can interfere with the organometallic reagents and bases used in cross-coupling reactions. Protection as a methoxymethyl (MOM) ether is a robust choice, being stable to the conditions of both Suzuki-Miyaura and Buchwald-Hartwig reactions and readily cleaved under acidic conditions.
-
Protocol: Synthesis of 2,6-Dichloro-3-(methoxymethoxy)isonicotinaldehyde
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Slowly add methoxymethyl chloride (MOM-Cl, 1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired MOM-protected aldehyde.
-
Part 2: Selective Suzuki-Miyaura Coupling at the C2 Position
-
Rationale: The C2 position is more electron-deficient, favoring oxidative addition of the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the coupling with an aryl chloride.[2][7]
-
Protocol: Synthesis of 2-Aryl-6-chloro-3-(methoxymethoxy)isonicotinaldehyde
-
In a dry Schlenk flask under an argon atmosphere, combine the MOM-protected starting material (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst, e.g., Pd(OAc)₂ (2 mol%), and the ligand, e.g., SPhos (4 mol%).
-
Add a degassed solvent system, typically a 4:1 mixture of dioxane and water (0.1 M).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the C2-arylated product.
-
Part 3: Buchwald-Hartwig Amination at the C6 Position
-
Rationale: With the C2 position functionalized, the remaining C6 chlorine can be targeted. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. A catalyst system with a bulky biarylphosphine ligand is often effective for coupling with aryl chlorides.[8]
-
Protocol: Synthesis of 2-Aryl-6-amino-3-(methoxymethoxy)isonicotinaldehyde
-
In an inert atmosphere glovebox, add the 2-aryl-6-chloropyridine derivative (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a palladium precatalyst such as BrettPhos Pd G3 (2 mol%) to a dry reaction vessel.
-
Add anhydrous, deoxygenated toluene (0.1 M).
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Part 4: Deprotection of the Hydroxyl Group
-
Protocol: Synthesis of 2-Aryl-6-amino-3-hydroxyisonicotinaldehyde
-
Dissolve the MOM-protected product in a mixture of tetrahydrofuran (THF) and 6 M hydrochloric acid (HCl) (2:1 v/v).
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final deprotected product.
-
Route 2: Regioselective SNAr and Aldehyde Derivatization
This pathway offers an alternative strategy, particularly useful for introducing heteroatom nucleophiles at the C2 position. The inherent reactivity of the C2 position is exploited in a metal-free SNAr reaction, followed by functionalization of the aldehyde.
Workflow Diagram
Caption: SNAr and aldehyde modification workflow.
Experimental Protocols
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The C2 position is highly activated towards nucleophilic attack due to the inductive and mesomeric effects of the ring nitrogen and the adjacent aldehyde. This allows for a regioselective displacement of the C2-chloride.[9] The reaction is typically performed in a polar aprotic solvent with a suitable base.
-
Protocol: Synthesis of 2-Alkoxy/Thioalkoxy-6-chloro-3-hydroxyisonicotinaldehyde
-
To a solution of this compound (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.2 M), add the desired alcohol or thiol (1.1 equiv.).
-
Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the C2-substituted product.
-
Part 2: Reductive Amination of the Aldehyde
-
Rationale: The aldehyde group provides a convenient handle for introducing further diversity. Reductive amination is a reliable method for converting aldehydes into amines.
-
Protocol: Synthesis of (2-Substituted-6-chloro-3-hydroxypyridin-4-yl)methanamine
-
Dissolve the C2-substituted aldehyde (1.0 equiv.) in methanol (0.1 M).
-
Add the desired primary or secondary amine (1.2 equiv.) and acetic acid (1.0 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Basify the mixture with 1 M NaOH and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the final product.
-
Quantitative Data Summary
| Route | Key Transformation | Typical Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | MOM Protection | MOM-Cl, DIPEA | 0 - RT | 4-6 | 85-95 |
| 1 | C2 Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 100 | 12-18 | 60-80 |
| 1 | C6 Buchwald-Hartwig | Amine, BrettPhos Pd G3, NaOtBu | 100-110 | 12-24 | 50-75 |
| 1 | MOM Deprotection | HCl, THF | RT | 2-4 | >90 |
| 2 | C2 SNAr | Alcohol/Thiol, Cs₂CO₃ | RT | 8-12 | 70-90 |
| 2 | Reductive Amination | Amine, NaBH₃CN, AcOH | 0 - RT | 12-16 | 65-85 |
Conclusion and Future Perspectives
This compound is a starting material of immense synthetic value. The protocols detailed herein provide a foundation for the strategic and selective synthesis of highly functionalized pyridine derivatives. The orthogonal reactivity of the chloro, hydroxyl, and aldehyde functionalities allows for a modular approach to building complex molecular architectures. Future work could explore the derivatization of the hydroxyl group with different protecting groups to modulate reactivity, the use of other cross-coupling reactions such as Sonogashira or Heck couplings, and the exploration of a wider range of nucleophiles in SNAr reactions. The diverse libraries of compounds accessible from this single precursor will undoubtedly accelerate the discovery of new therapeutic agents.
References
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols.
- Abel, A. S., et al. (2013, February 6). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. [Link]
- Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016, September 2). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- PubMed. (2016, September 2). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- RSC Publishing. (n.d.). Kinases Home.
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]
- PubMed. (n.d.). Palladium-Catalyzed Dearomative syn-1,4-Diamination.
- ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic...
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. [Link]
- PubMed. (2013, May 8). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.
- Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
Sources
- 1. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinases Home [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Byproduct Formation in Reactions of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support center for 2,6-Dichloro-3-hydroxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Our goal is to provide you with the insights and practical guidance needed to minimize byproduct formation and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine derivative, making it a valuable starting material in the synthesis of a wide range of biologically active molecules, including analogues of the anticancer drug Sorafenib.[1][2][3][4] However, the presence of three distinct functional groups—an aldehyde, a hydroxyl group, and two chlorine atoms on an electron-deficient pyridine ring—presents a unique set of challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts.
This guide will address common issues encountered during key transformations of this molecule, such as reductive amination, oxidation, and condensation reactions.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is dark in color. Is it degrading?
A1: Yes, a dark coloration (often brown or black) is a common indicator of degradation. This molecule is susceptible to both oxidation and self-polymerization, especially when exposed to air, light, or trace impurities. For optimal results, it is crucial to use the material as fresh as possible and store it under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are the likely culprits?
A2: The presence of multiple, often polar, byproducts is a frequent challenge. Depending on the reaction, these could be:
-
Oxidation Product: The aldehyde is easily oxidized to the corresponding carboxylic acid, 2,6-dichloro-3-hydroxyisonicotinic acid.
-
Over-alkylation/Over-amination Products: In reactions like reductive amination, the secondary amine formed can sometimes react further.
-
Self-Condensation Products: Aldol-type self-condensation can occur, especially in the presence of base, leading to higher molecular weight impurities.
-
Products of Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring can be susceptible to displacement by nucleophiles, particularly at elevated temperatures.
Q3: How does the 3-hydroxy group influence the reactivity of the aldehyde?
A3: The 3-hydroxy group can have both electronic and steric effects. Electronically, it is an electron-donating group, which can slightly activate the pyridine ring towards electrophilic attack and potentially influence the acidity of the aldehyde protons. It can also participate in intramolecular hydrogen bonding, which may affect the conformation and reactivity of the aldehyde. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to a phenoxide-like species, which can alter the electronic properties of the molecule and potentially participate in side reactions.
Troubleshooting Guides
Issue 1: Low Yield and/or Significant Byproduct Formation in Reductive Amination
Reductive amination is a cornerstone transformation for this aldehyde, but it is often plagued by side reactions.
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Common Byproducts and Solutions:
| Byproduct | Plausible Cause | Recommended Solution |
| 2,6-dichloro-3-hydroxypyridin-4-yl)methanol | Use of a non-selective reducing agent (e.g., NaBH4) that reduces the aldehyde faster than the imine. | Switch to a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). |
| Di-alkylated Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. | Use a slight excess (1.1-1.2 equivalents) of the primary amine. Add the reducing agent portion-wise. Maintain a lower reaction temperature to control the rate of the second alkylation. |
| Starting Aldehyde | Incomplete imine formation or hydrolysis of the imine intermediate. | Ensure anhydrous conditions. Control the pH of the reaction; a slightly acidic medium (pH 4-6) is often optimal for imine formation. |
Step-by-Step Protocol for Optimized Reductive Amination:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Carboxylic Acid Byproduct during Oxidation
When the desired product is the corresponding carboxylic acid, incomplete oxidation or degradation can be an issue.
Troubleshooting Workflow: Oxidation
Caption: Troubleshooting workflow for aldehyde oxidation.
Common Issues and Solutions:
| Issue | Plausible Cause | Recommended Solution |
| Incomplete Conversion | Insufficiently strong oxidizing agent or inadequate reaction time/temperature. | Use a more potent oxidizing agent like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). Ensure an excess of the oxidant is used. |
| Formation of Dark Tars | Over-oxidation or decomposition of the pyridine ring under harsh conditions. | Perform the oxidation at a lower temperature. Consider a milder oxidant such as sodium chlorite (NaClO2) with a scavenger like 2-methyl-2-butene. |
| Difficulty in Isolating the Product | The carboxylic acid product may be highly polar and water-soluble. | After quenching the reaction, acidify the aqueous solution to a low pH (e.g., pH 2-3) to protonate the carboxylate and facilitate extraction with an organic solvent like ethyl acetate. |
Issue 3: Side Reactions in Condensation Reactions (e.g., Knoevenagel Condensation)
Condensation reactions are prone to a variety of side reactions.
Troubleshooting Workflow: Condensation Reactions
Caption: Troubleshooting workflow for condensation reactions.
Common Byproducts and Solutions:
| Byproduct | Plausible Cause | Recommended Solution |
| Self-Condensation Product | Use of a strong base that deprotonates the α-proton of the aldehyde. | Employ a milder base catalyst, such as piperidine or pyridine.[5][6] Maintain a low reaction temperature. |
| Michael Addition Product | If the Knoevenagel product is an α,β-unsaturated system, a second equivalent of the active methylene compound can add in a Michael fashion. | Use a strict 1:1 stoichiometry of the aldehyde and the active methylene compound. Add the active methylene compound slowly to the reaction mixture. |
| Polymeric Material | Uncontrolled polymerization initiated by the base or elevated temperatures. | Use the minimum effective amount of catalyst. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Step-by-Step Protocol for a Controlled Knoevenagel Condensation:
-
To a solution of this compound (1.0 eq) and the active methylene compound (e.g., malononitrile) (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a mild base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC. A Dean-Stark trap can be used if water is formed and needs to be removed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]
- Synthesis method for sorafenib. (2014).
- Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. (2021). Bioorganic Chemistry. [Link]
- Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells. (2025). Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of sorafenib analogues. (2024).
- Knoevenagel condens
Sources
- 1. This compound | 185423-26-1 [sigmaaldrich.com]
- 2. 185423-26-1|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound|CAS: 185423-26-1|this compound-百灵威 [jkchemical.com]
Technical Support Center: Overcoming Low Yields in the Preparation of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support center for the synthesis of 2,6-dichloro-3-hydroxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. As a crucial intermediate in the development of various pharmaceutical compounds, achieving a high yield and purity of this molecule is paramount. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis.
Introduction: The Synthetic Challenge
The preparation of this compound typically involves a two-step process: the synthesis of the precursor, 2,6-dichloro-3-hydroxypyridine, followed by its formylation via the Vilsmeier-Haack reaction. Both steps present unique challenges that can contribute to low overall yields. The electron-deficient nature of the dichlorinated pyridine ring makes it less reactive in electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation. Furthermore, the synthesis of the 2,6-dichloro-3-hydroxypyridine precursor requires careful control of reaction conditions to avoid side products.
This guide will dissect each stage of the synthesis, providing scientifically grounded explanations for common pitfalls and offering field-proven solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack reaction not proceeding to completion?
A1: Incomplete formylation is a common issue when dealing with electron-deficient substrates like 2,6-dichloro-3-hydroxypyridine. The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile.[1] Insufficient activation of the substrate, low reaction temperature, or inadequate reaction time can all lead to a stalled reaction. Consider increasing the temperature, extending the reaction time, or using a larger excess of the Vilsmeier reagent.
Q2: I am observing the formation of multiple products in my formylation reaction. What are the likely side products?
A2: Side reactions can include formylation at other positions on the pyridine ring, although the 4-position is generally favored due to the directing effect of the hydroxyl group. Other possibilities include polymerization or degradation of the starting material under harsh reaction conditions. Careful control of temperature and dropwise addition of reagents can minimize these side reactions.
Q3: My workup procedure is resulting in a significant loss of product. How can I improve it?
A3: The workup of a Vilsmeier-Haack reaction is critical. The hydrolysis of the intermediate iminium salt must be carefully controlled. Pouring the reaction mixture into ice-cold water or a mild base solution is standard practice. Emulsion formation during extraction can also lead to product loss. Using a brine wash or adding a small amount of a different organic solvent can help to break up emulsions.
Q4: What is the best method to synthesize the precursor, 2,6-dichloro-3-hydroxypyridine?
A4: A common and effective route is the diazotization of 2,6-dichloro-3-aminopyridine, followed by a Sandmeyer-type reaction where the diazonium salt is hydrolyzed to the hydroxyl group.[2][3][4] This method avoids harsh conditions that could lead to decomposition.
Troubleshooting Guide: Vilsmeier-Haack Formylation
This section provides a structured approach to troubleshooting common issues encountered during the formylation of 2,6-dichloro-3-hydroxypyridine.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Table: Common Problems and Solutions in Vilsmeier-Haack Formylation
| Problem | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Vilsmeier Reagent: The molar ratio of the formylating agent to the substrate is too low. 2. Low Reaction Temperature: The activation energy for the electrophilic attack on the electron-deficient ring is not being overcome. 3. Short Reaction Time: The reaction has not proceeded to completion. | 1. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.5 eq.). 2. Gradually and cautiously increase the reaction temperature (e.g., to 60-80 °C).[5] 3. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. | 1. Le Chatelier's principle: increasing the concentration of a reactant drives the equilibrium towards the products. 2. The Arrhenius equation dictates that reaction rates increase with temperature. For deactivated systems, higher temperatures are often necessary. 3. Ensuring the reaction goes to completion maximizes the conversion of starting material to product. |
| Formation of Multiple Products | 1. Side Reactions: At higher temperatures, competing side reactions such as polymerization or decomposition may occur. 2. Lack of Regioselectivity: While the 4-position is electronically favored, formylation at other positions can occur under certain conditions. | 1. Maintain a consistent and moderate reaction temperature. Avoid localized overheating by ensuring efficient stirring. 2. Control the addition rate of the substrate to the Vilsmeier reagent, maintaining a low temperature initially to favor the kinetically controlled product. | 1. Minimizing thermal stress on the reactants and intermediates can prevent undesired degradation pathways. 2. Slower addition and lower initial temperatures can improve selectivity by allowing the reaction to proceed via the lowest energy pathway. |
| Product Degradation (Dark, tarry reaction mixture) | 1. Excessive Heat: Overheating can lead to the decomposition of the starting material, intermediates, or the final product. 2. Prolonged Reaction Time at High Temperature: Extended exposure to heat can promote degradation. | 1. Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. 2. Once the reaction is complete (as determined by TLC/LC-MS), quench the reaction promptly. | 1. Pyridine derivatives, especially those with multiple functional groups, can be thermally sensitive. 2. Minimizing the time the product is exposed to harsh conditions reduces the likelihood of decomposition. |
| Difficult Workup (Emulsion formation, low recovery) | 1. Improper Quenching: Rapid or uncontrolled hydrolysis of the iminium intermediate can lead to side reactions or product loss. 2. Emulsion Formation: The presence of polar organic compounds and salts can stabilize emulsions during aqueous extraction. | 1. Pour the reaction mixture slowly and with vigorous stirring into a beaker of crushed ice or a cold, dilute solution of a base like sodium bicarbonate. 2. During extraction, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Alternatively, adding a small amount of a less polar co-solvent can help break the emulsion. | 1. A controlled quench ensures a smooth hydrolysis and minimizes the potential for localized pH and temperature changes that could degrade the product. 2. Increasing the polarity difference between the aqueous and organic phases and reducing interfacial tension helps to break emulsions and improve phase separation. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-3-hydroxypyridine
This protocol is based on the diazotization of 2,6-dichloro-3-aminopyridine followed by hydrolysis.
Diagram: Synthesis of 2,6-Dichloro-3-hydroxypyridine
Caption: Synthesis of the hydroxy precursor.
Materials:
-
2,6-Dichloro-3-aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloro-3-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
-
Hydrolysis:
-
Carefully and slowly add the cold diazonium salt solution to a separate beaker containing a vigorously stirred mixture of water and ice.
-
Gently heat the resulting solution to 50-60°C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to yield the crude 2,6-dichloro-3-hydroxypyridine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Protocol 2: Vilsmeier-Haack Formylation to this compound
This protocol is an optimized procedure for the formylation of the electron-deficient 2,6-dichloro-3-hydroxypyridine.
Diagram: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation reaction.
Materials:
-
2,6-Dichloro-3-hydroxypyridine
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the 2,6-dichloro-3-hydroxypyridine in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing a large volume of crushed ice and a solution of sodium acetate or sodium bicarbonate.[2]
-
Stir the mixture until all the ice has melted and the hydrolysis is complete.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization.
-
Conclusion
Overcoming low yields in the synthesis of this compound requires a systematic approach to both the preparation of the starting material and the critical formylation step. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can significantly improve their synthetic outcomes. This guide provides a foundation for troubleshooting and optimizing this challenging but important transformation. For further assistance, please consult the referenced literature.
References
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635. [Link]
- Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947, 40, 251–277. [Link]
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60, 119–122. [Link]
- Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chem. Rev.1988, 88, 765–792. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. [Link]
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777-794. [Link]
- Marson, C. M. Reactions of Vilsmeier reagents. Chem. Soc. Rev.2011, 40, 5514-5534. [Link]
- Downie, I. M.; Heaney, H.; Kemp, G. The Vilsmeier-Haack reaction. Part I. The nature of the reagent. Tetrahedron1966, 22, 2971-2979. [Link]
- Katritzky, A. R.; Marson, C. M. The Vilsmeier-Haack Reaction: Scope and Limitations. Angew. Chem. Int. Ed. Engl.1984, 23, 420-429. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support guide for the synthesis and optimization of 2,6-Dichloro-3-hydroxyisonicotinaldehyde (CAS 185423-26-1). This molecule is a key heterocyclic building block, valuable in medicinal chemistry and drug development for constructing complex molecular architectures.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab during its synthesis, primarily via the Vilsmeier-Haack reaction.
Section 1: Core Synthesis & Mechanism
The formylation of the precursor, 2,6-dichloro-3-hydroxypyridine, is most effectively achieved through the Vilsmeier-Haack reaction. This reaction uses a chloroiminium salt, the "Vilsmeier reagent," as a mild electrophile to introduce a formyl group onto an electron-rich aromatic ring.[2][3] The hydroxyl group at the C3 position is a strong activating group, directing the formylation to the C4 position and yielding the desired isonicotinaldehyde derivative.
The overall transformation is as follows:
The mechanism involves the initial formation of the electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electron-rich pyridine derivative then attacks this reagent, followed by hydrolysis during aqueous workup to yield the final aldehyde product.[4]
Sources
Technical Support Center: Handling and Troubleshooting for 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support center for 2,6-Dichloro-3-hydroxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive building block. Its unique trifecta of functional groups—a reactive aldehyde, an acidic hydroxyl group, and an electron-deficient dichloropyridine ring—makes it highly valuable in synthesis but also susceptible to degradation by atmospheric oxygen and moisture. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to air and moisture?
A: The sensitivity of this compound arises from the combined reactivity of its functional groups. The aldehyde group is susceptible to oxidation by atmospheric oxygen, which can convert it into a carboxylic acid. The 3-hydroxy group, being phenolic in nature, is also prone to oxidation, which can lead to the formation of colored quinone-like species.[1] Furthermore, the entire molecule can be affected by moisture. Water can hydrate the aldehyde group, forming a geminal diol, which can impact reaction kinetics and stoichiometry.[2] While hydrolysis of the chloro-substituents on the pyridine ring generally requires more forcing conditions, prolonged exposure to moisture, especially under non-neutral pH, could potentially lead to hydroxylation byproducts.
Q2: What are the visual signs of degradation?
A: Pure this compound is typically a white to off-white or pale yellow solid. The most common sign of degradation is a color change. Upon exposure to air, you may observe the powder developing a yellow, orange, or even brownish tint. This is likely due to the formation of oxidized, conjugated species. If the compound appears clumpy or sticky instead of as a free-flowing powder, it may indicate significant moisture absorption.
Q3: The material in my bottle has changed color. Can I still use it?
A: This is a common but critical question. A slight color change to pale yellow might not significantly impact some reactions, but it indicates that a portion of the material has degraded. This can lead to lower yields, unexpected side products, and difficulty in purification. For sensitive or stoichiometric-critical reactions, using discolored material is not recommended. The presence of impurities, such as the corresponding carboxylic acid, can interfere with reactions that are sensitive to acidic conditions or that specifically require the aldehyde functionality.
Q4: What are the ideal storage conditions for this compound?
A: To maintain its integrity, this compound must be stored under a dry, inert atmosphere (nitrogen or argon).[1] A supplier datasheet recommends storage at 2-8°C under an inert atmosphere.[3] Storing it in a refrigerator or freezer is beneficial to slow down any potential degradation pathways. The container should be tightly sealed. For long-term storage, sealing the container with paraffin film and placing it inside a desiccator or a glovebox antechamber provides an extra layer of protection.
Troubleshooting Guide: Common Experimental Issues
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Low or No Reactivity in a Reaction | Degradation of the aldehyde functionality (e.g., oxidation to carboxylic acid). | - Use a fresh, properly stored sample of the aldehyde. - Perform a quick purity check (e.g., TLC, ¹H NMR) on the starting material before use. - Ensure all reaction glassware is rigorously dried and the reaction is set up under a robust inert atmosphere. |
| Inconsistent Yields or Reaction Profiles | Partial degradation of the starting material or introduction of air/moisture during the reaction. | - Standardize your handling protocol using a glovebox or Schlenk line.[4] - Use freshly dried, degassed solvents for the reaction. - Ensure all reagent transfer is done using proper air-free techniques (e.g., gas-tight syringes, cannulas).[5] |
| Formation of Unidentified, Colored Byproducts | Oxidation of the 3-hydroxy group. | - Rigorously deoxygenate all solvents and reagents before use. - Maintain a positive pressure of inert gas throughout the entire reaction and work-up. - Consider using a protecting group for the hydroxyl function if the reaction conditions are harsh and allow for it.[6] |
| Difficulty in Dissolving the Compound | The compound may have absorbed moisture and become partially hydrated or oxidized, altering its solubility profile. | - Use a fresh vial of the compound. - Gently warm the solvent and compound under an inert atmosphere to aid dissolution, but be cautious of thermal degradation. |
Experimental Protocols for Handling Air- and Moisture-Sensitive Reagents
Protocol 1: Weighing and Preparing a Solution using a Glovebox
A glovebox provides the most secure environment for handling highly sensitive reagents.[7]
-
Preparation: Ensure the glovebox atmosphere is dry and has low oxygen content (typically <10 ppm H₂O and O₂). Place the sealed bottle of this compound, a clean and dry weighing paper or vial, a spatula, and a vial with a septum cap inside the antechamber.
-
Inerting: Cycle the antechamber with the inert gas (e.g., 3-5 vacuum/refill cycles) to remove air and moisture before transferring the items into the main chamber.
-
Handling: Inside the glovebox, carefully open the bottle. Using the spatula, weigh the desired amount of the compound onto the weighing paper or directly into the tared vial.
-
Sealing: Tightly seal the stock bottle. If a solution is to be prepared, add the required volume of anhydrous, degassed solvent to the vial containing the weighed solid. Cap the vial with a septum cap.
-
Removal: The sealed vial containing the solution can now be removed from the glovebox for use in your reaction setup.
Protocol 2: Handling and Transfer using a Schlenk Line
For labs without a glovebox, a Schlenk line is an excellent alternative for creating and maintaining an inert atmosphere.[4]
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be rigorously dried. This can be achieved by oven-drying at >125°C overnight and assembling while hot, or by assembling cold and then flame-drying under vacuum.[5] After drying, the apparatus should be filled with an inert gas (nitrogen or argon).
-
Weighing the Solid: Quickly weigh the solid in the air and add it to a Schlenk flask. Immediately attach the flask to the Schlenk line.
-
Purging the Flask: Evacuate the flask carefully (to avoid pulling the fine powder into the line) and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere inside the flask is inert.
-
Solvent Addition: Use a gas-tight syringe that has been purged with inert gas to transfer anhydrous, degassed solvent into the Schlenk flask through a rubber septum.[8]
-
Solution Transfer: To transfer a solution of the compound to another reaction vessel, use a cannula transfer technique. Pressurize the flask containing the solution with inert gas and use this positive pressure to push the liquid through the cannula into the receiving flask.[4]
Visualizing Degradation and Handling Workflows
To better understand the chemical rationale behind these protocols, the following diagrams illustrate the potential degradation pathways and the recommended workflow for handling this sensitive compound.
Caption: Potential degradation of the target molecule via oxidation and hydration.
Caption: Decision workflow for handling this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks of degradation, ensuring the quality of their starting material and the reliability of their experimental outcomes.
References
- Physical Chemistry Chemical Physics. The hydration of an oxy-polycyclic aromatic compound: the case of naphthaldehyde. [Link]
- Shearson Editorial Services. How to describe removal of protecting groups. [Link]
- University of Rochester Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
- ResearchGate. Aldehydes in Relation to Air Pollution Sources: A Case Study around the Beijing Olympics. [Link]
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
- NCERT. testsforfunctionalgroups - inorganiccompounds. [Link]
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
- Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- AIChE. Impacts of Chlorine on Air Quality: Indoors, Outdoors and Across the World. [Link]
- ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
- SciSpace. The hydrolysis of dichloro and hexa-aquo chromic chlorides. [Link]
- NCBI. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine. [Link]
- YouTube. Electrophilic Aromatic Substitution Reactions Made Easy! [Link]
- ResearchGate. The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. [Link]
- EMA. ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
Sources
- 1. Isonicotinaldehyde(872-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. How to describe removal of protecting groups - Shearson Editorial Services [shearsoneditorial.com]
- 3. This compound | 185423-26-1 [sigmaaldrich.com]
- 4. Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impacts of Chlorine on Air Quality: Indoors, Outdoors and Across the World | AIChE [aiche.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Introduction
Welcome to the Technical Support Center for the chromatographic purification of 2,6-Dichloro-3-hydroxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, achieving high purity of this molecule is critical. However, its unique combination of functional groups—a polar hydroxyl group, an aldehyde, and two chlorine atoms on a pyridine ring—presents specific challenges during chromatographic purification.
This document will provide a structured approach to troubleshooting common issues encountered during the purification of this compound, grounded in the principles of chromatographic science. We will explore the causality behind experimental choices and provide self-validating protocols to ensure robust and reproducible results.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your purification workflow.
Q1: I'm observing significant peak tailing in my reverse-phase HPLC. What is the likely cause and how can I fix it?
Peak tailing is a common issue when purifying polar, ionizable compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.
Underlying Causes and Solutions:
-
Silanol Interactions: The silica backbone of many reverse-phase columns has free silanol groups (Si-OH) that can be deprotonated at pH values above ~3. These negatively charged sites can interact strongly with the polar functional groups of your compound, leading to tailing.
-
Analyte Ionization: The pKa of the hydroxyl group on the pyridine ring is predicted to be around 1.89. If the mobile phase pH is close to this pKa, a mixture of ionized and non-ionized species will exist, resulting in poor peak shape.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
Protocol for Mobile Phase pH Adjustment:
-
Determine pKa: The predicted pKa of the hydroxyl group is approximately 1.89.
-
Prepare Acidic Mobile Phase: Prepare your aqueous mobile phase with an acidifier to lower the pH to at least one pH unit below the pKa. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
-
Equilibrate: Thoroughly equilibrate your column with the new mobile phase before injecting your sample.
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.0 |
| Formic Acid | 0.1 - 1.0% (v/v) | 2.5 - 3.5 |
Q2: My compound seems to be unstable on the silica column during normal-phase chromatography. How can I confirm this and what are my options?
The combination of a hydroxyl group and an aldehyde on an electron-deficient pyridine ring can make this compound susceptible to degradation on acidic silica gel.
Confirmation of On-Column Degradation:
A simple way to test for on-column degradation is to spot your sample on a TLC plate, let it sit for an extended period (e.g., 1-2 hours), and then develop it. If new spots appear or the original spot streaks, it's an indication of instability on silica.[1]
Solutions for On-Column Degradation:
-
Deactivate Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (e.g., 0.1-1% in the mobile phase).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or cyano.
-
Reverse-Phase Chromatography: If possible, switching to reverse-phase chromatography is often the best solution for polar, potentially unstable compounds.
Q3: I am having trouble separating my product from a very similar impurity. What strategies can I employ?
Close-eluting impurities are a common challenge. The key is to exploit subtle differences in the physicochemical properties of your product and the impurity.
Potential Impurities:
Based on related syntheses, potential impurities could include starting materials or byproducts from chlorination or formylation steps. For example, incompletely chlorinated pyridines or isomers could be present.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Selectivity:
-
Solvent Choice: In reverse-phase, try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa). The different solvent properties can alter the selectivity.
-
Ternary Mixtures: In normal-phase, adding a third solvent with a different polarity can significantly impact selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can be effective.
-
-
Change Stationary Phase:
-
Different Reverse-Phase Chemistry: If using a C18 column, try a C8, phenyl-hexyl, or polar-embedded phase. These offer different retention mechanisms.
-
Normal-Phase Options: In normal-phase, switching from silica to a cyano or diol column can provide alternative selectivity.
-
-
Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
Q4: My recovery from the column is very low. Where could my compound be going?
Low recovery can be due to several factors, from irreversible adsorption on the column to degradation.
Troubleshooting Low Recovery:
Caption: Workflow for troubleshooting low recovery.
Actionable Steps:
-
Solubility: Ensure your compound is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase. If the compound precipitates on the column, it will not elute properly.
-
Irreversible Adsorption: The polar nature of your compound can lead to strong, irreversible binding to active sites on the stationary phase.
-
Solution: In reverse-phase, ensure the pH is low enough to suppress ionization. In normal-phase, consider deactivating the silica or using a less active stationary phase.
-
-
Degradation: As discussed in Q2, your compound may be degrading on the column.
Frequently Asked Questions (FAQs)
Q: What are good starting conditions for reverse-phase HPLC purification of this compound?
A good starting point would be a C18 column with a gradient elution from a low to high percentage of organic modifier.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at a wavelength where the compound has good absorbance (e.g., 254 nm or a wavelength determined by UV scan) |
Q: What are suitable solvents for dissolving my crude product before injection?
The choice of injection solvent is critical to avoid peak distortion. Ideally, the sample should be dissolved in the initial mobile phase. If the compound has poor solubility in the initial mobile phase, use a stronger solvent but inject the smallest possible volume.
Solvent Considerations:
-
Good: A mixture of water and acetonitrile or methanol with 0.1% TFA that mimics the initial gradient conditions.
-
Use with Caution: Stronger, non-polar solvents like dichloromethane if they are miscible with the mobile phase and used in very small injection volumes.
Q: Should I use normal-phase or reverse-phase chromatography for this compound?
Given the polar nature of this compound, reverse-phase chromatography is generally the recommended starting point. It is less likely to cause degradation of the compound and often provides better peak shapes for polar analytes when the mobile phase is properly controlled. Normal-phase chromatography can be an option, but care must be taken to address potential issues with compound stability on silica.
Q: How can I prevent column overload?
Column overload leads to broad, asymmetrical peaks. To avoid this:
-
Determine Loading Capacity: Perform a loading study by injecting increasing amounts of your sample until you see a significant loss in peak shape and resolution.
-
Reduce Injection Volume/Concentration: If you observe overloading, reduce the amount of sample you are injecting.
-
Scale-Up: If you need to purify a larger amount of material, use a larger diameter column.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (n.d.). Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column.
Sources
Technical Support Center: Identifying Impurities in 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purity analysis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde. Moving beyond rote procedural lists, this document elucidates the underlying scientific principles and offers field-tested insights to empower you to troubleshoot and resolve common analytical hurdles.
Section 1: Frequently Asked Questions (FAQs) - Common Impurity Challenges
This section addresses the most common issues encountered during the routine analysis of this compound samples.
Question 1: My HPLC-UV chromatogram shows several small, unexpected peaks. How do I begin to identify these unknown impurities?
Answer: The appearance of unexpected peaks is a common challenge. A systematic approach is crucial for efficient identification.
-
Initial Assessment: First, ensure the peaks are not artifacts from the system (e.g., solvent front, mobile phase contaminants, or carryover). Inject a blank (mobile phase) to confirm.
-
Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies.[1][2] Subjecting a pure sample of this compound to stress conditions such as acid, base, oxidation, heat, and light can help generate likely degradants.[1][3] This provides reference chromatograms for comparison with your sample.
-
Mass Spectrometry (MS) Coupling: The most powerful initial step for structural elucidation is to couple your HPLC to a mass spectrometer (HPLC-MS).[4][5] The mass-to-charge ratio (m/z) of the impurity peaks provides the molecular weight, a critical piece of information for proposing potential structures.
-
High-Resolution Mass Spectrometry (HRMS): If available, utilize HRMS (e.g., Q-TOF) to obtain accurate mass measurements.[6][7] This allows for the determination of the elemental composition of the impurity, significantly narrowing down the possibilities.
Question 2: I've identified a potential impurity using HPLC-MS. How can I confirm its structure?
Answer: Confirming the structure of an impurity requires gathering further spectroscopic evidence. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[8][9]
-
Isolation: If the impurity is present at a sufficient level, preparative HPLC can be used to isolate a small quantity for NMR analysis.
-
1D and 2D NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.[10] COSY identifies proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[10]
-
Question 3: My NMR data for a suspected impurity is complex and difficult to interpret. What are the next steps?
Answer: Complex NMR spectra are common with substituted aromatic compounds.
-
Advanced NMR Techniques: Consider specialized 1D and 2D NMR experiments. For instance, 1D Selective NOE can help determine the spatial proximity of protons, aiding in the assignment of signals on the pyridine ring.[10]
-
Computational Prediction: Utilize NMR prediction software to estimate the chemical shifts for proposed structures. Comparing the predicted spectrum to the experimental data can provide strong supporting evidence.
-
Reference Standards: If a potential impurity is commercially available or can be synthesized, obtaining a reference standard is the most definitive way to confirm its identity by comparing its chromatographic and spectroscopic data to that of the unknown.
Section 2: Troubleshooting Guide - Experimental Workflows
This section provides detailed protocols and troubleshooting tips for the key analytical techniques used in impurity profiling of this compound.
Workflow 1: HPLC-UV/MS Method for Impurity Profiling
A well-developed, stability-indicating HPLC method is the foundation of impurity analysis.[11][12][13]
Objective: To separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for pyridine-containing compounds by suppressing the silanol interactions on the column. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage. | Necessary to elute both polar and non-polar impurities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | Photodiode Array (PDA) Detector at 280 nm | A PDA detector allows for the acquisition of the full UV spectrum of each peak, aiding in peak purity assessment. 280 nm is a common wavelength for aromatic compounds. |
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing/Fronting):
-
Cause: Secondary interactions with the column, inappropriate mobile phase pH, column overload.
-
Solution: Adjust the mobile phase pH (formic acid concentration), reduce the injection volume or sample concentration, or try a different column chemistry.
-
-
Inconsistent Retention Times:
-
Cause: Inadequate column equilibration, fluctuating column temperature, mobile phase composition errors.
-
Solution: Ensure the column is fully equilibrated before each injection, use a column oven for temperature control, and prepare fresh mobile phase daily.
-
-
Ghost Peaks:
-
Cause: Carryover from previous injections, contaminated mobile phase or syringe.
-
Solution: Implement a robust needle wash protocol, inject a blank run, and use high-purity solvents.
-
Workflow 2: Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[1]
Step-by-Step Protocol:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 105°C) for a specified period. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solid sample or a solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by the developed HPLC-UV/MS method alongside an unstressed control sample. Aim for 5-20% degradation of the main peak.
Visualizing the Impurity Identification Workflow:
Caption: Workflow for the identification and characterization of unknown impurities.
Section 3: Advanced Characterization Techniques
For challenging impurity identifications, advanced analytical techniques may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural elucidation of impurities.[8][9][14]
Sample Preparation for NMR:
-
Dissolution: Dissolve 5-10 mg of the isolated impurity in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Filtration: Filter the solution into a clean NMR tube.
Key NMR Experiments for Structure Determination:
| Experiment | Information Gained |
| ¹H NMR | Proton environment and connectivity. |
| ¹³C NMR | Carbon skeleton. |
| COSY | Correlation Spectroscopy: Shows which protons are coupled to each other.[10] |
| HSQC | Heteronuclear Single Quantum Coherence: Correlates each proton to the carbon it is directly attached to.[10] |
| HMBC | Heteronuclear Multiple Bond Correlation: Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.[10] |
Visualizing the NMR Data Integration Process:
Caption: Integration of various NMR experiments for structural elucidation.
By following the systematic approaches and detailed protocols outlined in this guide, researchers can confidently identify, characterize, and control impurities in their this compound samples, ensuring the quality and integrity of their research and development efforts.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH.
- Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.
- NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards.
- Forced Degradation Studies - MedCrave online.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- New NMR Tools for Impurity Analysis - Research Explorer - The University of Manchester.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- ANALYTICAL METHODS.
- III Analytical Methods.
- A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine - Benchchem.
- Stability-indicating HPLC Method Research Articles - Page 1 - R Discovery.
- Analytical Methods - RSC Publishing.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem.
- Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin - OUCI.
- stability-indicating rp-hplc method: Topics by Science.gov.
- Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin | Request PDF - ResearchGate.
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC - NIH.
- LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin [ouci.dntb.gov.ua]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. veeprho.com [veeprho.com]
- 9. toref-standards.com [toref-standards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
preventing decomposition of 2,6-Dichloro-3-hydroxyisonicotinaldehyde during reactions
A Guide for Senior Application Scientists on Preventing Decomposition in Synthetic Reactions
Welcome to the technical support center for 2,6-Dichloro-3-hydroxyisonicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. As a key intermediate, particularly in the synthesis of pharmaceuticals like angiotensin II receptor blockers, its stability during reactions is paramount for achieving high yields and purity.[1] This document provides in-depth troubleshooting advice and preventative strategies based on the compound's inherent chemical properties.
Part 1: Understanding the Inherent Instability
The reactivity of this compound stems from the interplay of its three key functional groups on an electron-deficient pyridine ring. Understanding these reactive sites is the first step toward preventing unwanted side reactions and decomposition.
-
Phenolic Hydroxyl Group: This group is acidic and readily deprotonated under basic conditions. The resulting phenoxide is highly susceptible to air oxidation, often leading to the formation of colored impurities and polymeric byproducts.
-
Aldehyde Group: The aldehyde is a primary site for both oxidation and nucleophilic attack. It can be easily oxidized to a carboxylic acid, especially when exposed to air.[2] It is also a target for various nucleophiles, which can lead to undesired additions or subsequent reactions.
-
Dichlorinated Pyridine Ring: The two chlorine atoms are on an electron-poor ring, making them susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, especially at elevated temperatures or with potent nucleophiles.
Caption: Key reactive sites on this compound.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during reactions in a practical question-and-answer format.
Question 1: My reaction mixture is turning dark brown or black, especially after adding a base. What is causing this and how can I stop it?
Answer: This is a classic sign of oxidation of the phenolic hydroxyl group. When you add a base, you deprotonate the hydroxyl group to form a phenoxide. This phenoxide is extremely sensitive to oxygen and oxidizes rapidly to form highly colored quinone-like species and other degradation products.
Troubleshooting Steps:
-
Implement an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Use Weaker, Non-Nucleophilic Bases: If the reaction allows, switch from strong bases like NaOH or KOH to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).
-
Lower the Temperature: Oxidation reactions are often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of this decomposition pathway.
-
Protect the Hydroxyl Group: If the reaction chemistry permits, the most robust solution is to protect the hydroxyl group before proceeding. (See Part 3 for protocols).
Question 2: My mass spectrometry results show a byproduct with a mass 16 Da higher than my starting material. What is this byproduct?
Answer: This strongly indicates that the aldehyde group has been oxidized to a carboxylic acid (R-CHO + [O] → R-COOH). Aldehydes are notoriously easy to oxidize, and even trace amounts of air in your reaction vessel can cause this transformation.[2]
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: As with phenol oxidation, ensure your entire setup is free of atmospheric oxygen. Use solvents that have been freshly distilled or degassed.
-
Protect the Aldehyde: The most effective method to prevent this side reaction is to protect the aldehyde, typically as an acetal. Acetals are stable to many reaction conditions, including non-acidic bases and oxidizing agents.[3][4]
-
Purification: If a small amount of the carboxylic acid is formed, it can often be removed from the desired product by a mild basic wash (e.g., with aqueous sodium bicarbonate) during the workup, as the acid will form a water-soluble carboxylate salt.
Question 3: I am attempting a reaction with an amine (or other nucleophile) and I'm getting a complex mixture of products, including some where a chlorine atom has been replaced. How can I improve selectivity?
Answer: You are observing Nucleophilic Aromatic Substitution (SNAr), where your nucleophile is displacing one of the chlorine atoms on the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the other substituents makes the 2 and 6 positions susceptible to this reaction.
Troubleshooting Steps:
-
Temperature Control: SNAr reactions typically have a higher activation energy than desired reactions at the aldehyde or hydroxyl group. Running your reaction at the lowest possible temperature will favor the intended pathway and minimize SNAr.
-
Protecting Group Strategy: This is a scenario where protecting groups are essential. By protecting the aldehyde and/or the hydroxyl group, you prevent them from reacting and can often use milder conditions for your desired transformation, further suppressing the SNAr side reaction.
-
Choice of Nucleophile: If possible, using a less reactive or more sterically hindered nucleophile may improve selectivity.
Question 4: My compound seems to degrade upon purification by silica gel chromatography. Why?
Answer: Standard silica gel is slightly acidic and can act as a catalyst for the decomposition of sensitive compounds.[2] For your molecule, the acidic sites on the silica can catalyze the polymerization of the aldehyde or other acid-sensitive degradation pathways.
Troubleshooting Steps:
-
Use Deactivated Silica: Treat the silica gel with a base before preparing your column. A common method is to use silica slurried in the eluent containing a small amount of a volatile base, like triethylamine (~1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Non-Chromatographic Purification: If possible, try to purify the compound by crystallization, which is often a gentler method.
-
Purification via Bisulfite Adduct: For isolating the aldehyde from impurities, you can form a water-soluble bisulfite adduct. The aldehyde is then regenerated from the aqueous layer by adding a base.[2][5] This method effectively separates it from non-aldehyde components. However, be mindful of the basic conditions during regeneration, which can cause other issues if not controlled.[5]
Part 3: Prophylactic Strategies & Protocols
The most robust method for preventing decomposition is a proactive protecting group strategy. Protecting the sensitive functional groups allows for a much wider range of reaction conditions to be used.
3.1 Strategic Use of Protecting Groups
The key is to choose protecting groups that are stable to your intended reaction conditions and can be removed selectively without affecting the rest of the molecule (orthogonal protection).
| Functional Group | Protecting Group | Installation Reagents | Deprotection Conditions | Stability |
| Aldehyde | Acetal (1,3-dioxolane) | Ethylene glycol, p-TsOH (cat.), Dean-Stark | Mild aqueous acid (e.g., 1M HCl, AcOH) | Stable to base, nucleophiles, redox agents[4][6] |
| Phenol | Benzyl (Bn) Ether | Benzyl bromide (BnBr), K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, most redox agents[3] |
| Phenol | Silyl Ether (TBDMS) | TBDMS-Cl, Imidazole | TBAF, or mild acid | Stable to base, but labile to acid and fluoride ions |
| Phenol | Tetrafluoropyridyl (TFP) | Pentafluoropyridine, K₂CO₃ | Methyl thioglycolate, KF, 18-Crown-6 | Stable to strong acid and base[7] |
3.2 Experimental Protocol: Acetal Protection of the Aldehyde
This protocol describes the formation of a 1,3-dioxolane, a common and robust protecting group for aldehydes.[6]
Objective: To protect the aldehyde functionality to prevent oxidation and unwanted nucleophilic addition.
Reagents:
-
This compound
-
Ethylene glycol (3-5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)
-
Toluene (or another suitable solvent for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), toluene, and ethylene glycol (3.0 eq).
-
Add the catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the p-TsOH catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected compound.
Caption: A typical synthetic workflow incorporating a protection/deprotection strategy.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: Which functional group should I protect first, the aldehyde or the phenol?
This depends entirely on your synthetic route. However, a common strategy is to protect the aldehyde first. The aldehyde is arguably the most sensitive group to a wide variety of reagents (oxidants, nucleophiles, bases). Protecting it as a stable acetal provides a robust intermediate that can withstand the conditions needed to modify the phenol or the pyridine ring.
FAQ 2: Can I use general-purpose stabilizers or antioxidants like BHT?
While radical inhibitors like Butylated hydroxytoluene (BHT) can sometimes prevent autoxidation, their use is not a substitute for proper inert atmosphere techniques. Furthermore, you must verify that the stabilizer will not interfere with your reaction or complicate purification. For most synthetic applications, the primary strategies of inert atmosphere and protecting groups are far more reliable and predictable.
FAQ 3: What are the ideal long-term storage conditions for this compound?
To ensure its integrity, the compound should be stored under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, protected from light, and at a low temperature (refrigerator or freezer). This minimizes the risk of gradual oxidation and other decomposition pathways over time.
References
- Ismail, F., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 497-503. DOI:10.1039/C8OB02899K.
- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Reddit r/chemistry Community. (2023). What's the most common method for the protection of aldehydes?. Reddit.
- Kuba, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. DOI:10.3791/57252.
- Todd, T. (1973). U.S. Patent No. 3,759,926. Washington, DC: U.S. Patent and Trademark Office.
- Clark, J. (2023). Reduction of aldehydes and ketones. Chemguide.
- LibreTexts Chemistry. (2023). The Reduction of Aldehydes and Ketones.
- Wikipedia contributors. (2024). Protecting group. Wikipedia.
- Taylor & Francis. (n.d.). Stabilizing agents – Knowledge and References.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the critical issue of catalyst deactivation in reactions involving the highly functionalized pyridine derivative, 2,6-Dichloro-3-hydroxyisonicotinaldehyde. Given the substrate's structural complexity—featuring a coordinating nitrogen heterocycle, reactive chloro groups, and a hydroxyl moiety—catalyst stability is a paramount concern. This document provides in-depth troubleshooting guides and FAQs to diagnose, mitigate, and resolve deactivation issues encountered during your experiments.
Section 1: Understanding the Core Deactivation Mechanisms
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] In the context of this compound, the catalyst's environment is particularly challenging. The primary deactivation mechanisms can be categorized into four main types: poisoning, fouling/coking, thermal degradation (sintering), and leaching.
Poisoning: The Chemical Attack on Active Sites
Poisoning is the strong chemisorption of substances onto the catalyst's active sites, rendering them inactive.[2][3][4] For transition metal catalysts like palladium, which are frequently used in cross-coupling reactions with pyridine derivatives, the substrate itself and reaction impurities are potential poisons.[5][6]
-
Substrate-Induced Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center (e.g., Palladium). This strong binding can inhibit the catalyst's ability to participate in the desired catalytic cycle.[7]
-
Impurity Poisoning: Trace impurities in reactants, solvents, or gases (e.g., sulfur, halides, carbon monoxide) can irreversibly bind to active sites.[2] Given that the substrate contains chlorine, any side reactions that release chloride ions can also contribute to poisoning.[8]
Caption: Mechanism of Catalyst Poisoning.
Sintering: Thermal Degradation
Sintering is a thermally activated process where highly dispersed catalyst particles (typically on a support) migrate and agglomerate into larger particles.[9][10][11] This leads to an irreversible loss of active surface area, which is directly proportional to the catalyst's activity.[12] Reactions requiring elevated temperatures are particularly susceptible.[9]
-
Causes: High reaction temperatures, exothermic reactions causing local hot spots, and the nature of the catalyst support.[10][13]
-
Consequence: Fewer accessible active sites for the reactants, leading to a significant drop in the reaction rate.[9]
Caption: Sintering reduces active catalyst surface area.
Leaching: Loss of the Active Metal
Leaching is the dissolution of the active metal species from a solid support into the reaction medium.[14][15] This is a major issue for heterogeneous catalysts, transforming the intended solid-phase catalysis into an unintended (and often unrecoverable) homogeneous one.[16]
-
Mechanism: Reaction intermediates or solvents can form soluble complexes with the catalyst's metal atoms, pulling them off the support.[17][18]
-
Indicators: Presence of the active metal in the final product (contamination) and a loss of catalyst mass after recovery.
Fouling and Coking: Physical Blockage
Fouling is the physical deposition of materials onto the catalyst surface, while coking specifically refers to the formation of carbonaceous deposits.[13][19][20] These deposits physically block pores and active sites, preventing reactants from reaching them.[21][22]
-
Causes: Polymerization or decomposition of reactants, products, or solvents, especially at high temperatures or under acidic/basic conditions.
-
Effect: A gradual loss of activity as the surface becomes increasingly covered. This process can sometimes be reversed by burning off the deposits (calcination).[19]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.
Question: My reaction is extremely slow or shows no conversion from the very beginning. What is the likely cause?
Answer: This points towards a severe, upfront problem, most likely catalyst poisoning or a fundamentally inactive catalyst.
-
Possible Cause 1: Potent Poisons in Reagents. Your starting materials or solvent may contain impurities like sulfur or water that instantly deactivate the catalyst.[23] Even ppm-level contaminants can be sufficient.[24]
-
Troubleshooting Action: Use high-purity, anhydrous solvents and freshly purified reactants. Consider passing liquid reagents through a column of activated alumina or carbon to remove polar impurities.
-
-
Possible Cause 2: Incorrect Catalyst Activation. Some pre-catalysts require an activation step (e.g., reduction) to form the active species. An incomplete or failed activation will result in no activity.
-
Troubleshooting Action: Review the catalyst's technical datasheet for required activation procedures. Ensure your inert atmosphere technique is flawless if the active catalyst is air-sensitive.
-
-
Possible Cause 3: Strong Substrate Inhibition. The this compound itself may be acting as a powerful inhibitor, binding too strongly to the catalyst for turnover to occur under your specific conditions.
-
Troubleshooting Action: Modify the reaction conditions. Sometimes a change in ligand on the metal catalyst can mitigate strong substrate binding.[25] Experiment with a different, perhaps more sterically hindered or electron-rich ligand.
-
Question: My reaction starts efficiently but then slows down dramatically or stops before completion. Why?
Answer: This suggests a gradual deactivation process is occurring during the reaction.
-
Possible Cause 1: Fouling/Coking. Byproducts or polymerized starting material may be slowly depositing on the catalyst surface, blocking active sites.[23]
-
Troubleshooting Action: After the reaction, recover the catalyst and analyze it using techniques like Temperature Programmed Oxidation (TPO) or visual inspection (color change to black/dark brown). If coking is confirmed, try lowering the reaction temperature or reactant concentration to reduce the rate of deposit formation.[26]
-
-
Possible Cause 2: Leaching of the Active Metal. If you are using a heterogeneous (supported) catalyst, the active metal may be dissolving into the solution over time.[14] The initial activity comes from the solid catalyst, but as it leaches, the concentration of active species in solution may be too low to sustain the reaction rate.
-
Troubleshooting Action: Perform a hot filtration test (see Protocol 3). This will definitively tell you if the catalysis is occurring on the solid support or via leached species in the solution.[18]
-
-
Possible Cause 3: Change in Metal Oxidation State. For catalysts like Palladium, the active species (e.g., Pd(0) in cross-coupling) can be oxidized to an inactive state (e.g., Pd(II)) or reduced and agglomerate into inactive metallic nanoparticles.[27][28]
Question: My catalyst's performance is worse with each recycle, even after thorough washing. What is the underlying issue?
Answer: This indicates an irreversible or difficult-to-reverse deactivation mechanism.
-
Possible Cause 1: Sintering. If your reaction is run at high temperatures, the metal particles on the support may be irreversibly agglomerating with each run.[9][12]
-
Possible Cause 2: Irreversible Poisoning. A poison may have formed a very strong chemical bond with the active sites that cannot be removed by simple washing.[2]
-
Troubleshooting Action: A more aggressive regeneration may be needed (see Table 1). However, some poisons cause permanent damage. In this case, the catalyst must be replaced.
-
Section 3: Diagnostic and Mitigation Protocols
Protocol 1: General Catalyst Regeneration Strategies
The appropriate regeneration strategy depends on the deactivation mechanism. The following table provides a starting point for common issues.
| Deactivation Mechanism | Regeneration Protocol | Rationale & Cautions |
| Fouling / Light Coking | 1. Wash with a strong, coordinating solvent (e.g., THF, DMF). 2. Follow with a non-coordinating solvent (e.g., hexane) to remove the first solvent. 3. Dry under vacuum. | Aims to dissolve and wash away deposited organic residues.[30] |
| Heavy Coking | 1. Perform solvent wash as above. 2. Calcinate the catalyst under a controlled flow of air or diluted oxygen. | Burns off carbonaceous deposits. Caution: High temperatures can cause sintering.[23] Start with a low temperature ramp. |
| Reversible Poisoning | 1. Wash with a dilute acid or base solution (if the catalyst is stable). 2. Follow with extensive washing with deionized water until neutral. 3. Dry thoroughly. | Aims to displace or react with the adsorbed poison. Caution: This can damage the catalyst support or active metal.[31] |
| Metal Oxidation | 1. Treat with a chemical reductant (e.g., hydrazine, hydrogen gas) under controlled conditions. | Aims to reduce the metal back to its active oxidation state (e.g., Pd(II) to Pd(0)).[27] Requires an inert atmosphere. |
Protocol 2: Troubleshooting Workflow for Deactivation
This workflow helps systematically diagnose the root cause of catalyst deactivation.
Caption: A decision tree for troubleshooting catalyst deactivation.
Protocol 3: The Hot Filtration Test for Leaching
This experiment is crucial for determining if your heterogeneous catalyst is acting as a true solid catalyst or as a reservoir for active species that leach into the solution.[18]
-
Set Up the Reaction: Begin your catalytic reaction as you normally would.
-
Run to Partial Conversion: Allow the reaction to proceed to a moderate conversion (e.g., 20-50%), where the rate is still significant.
-
Filter While Hot: Quickly and safely filter the reaction mixture while it is still at the reaction temperature. This is critical to prevent soluble species from re-depositing on the support upon cooling. The solid catalyst should be completely removed from the liquid filtrate.
-
Continue the Reaction on the Filtrate: Take the hot, particle-free filtrate and continue to stir it under the exact same reaction conditions (temperature, atmosphere).
-
Analyze the Results:
-
If the reaction in the filtrate continues: This is strong evidence that the active catalytic species is soluble and has leached from the support. Your system is operating via homogeneous catalysis.
-
If the reaction in the filtrate stops: This indicates that the solid catalyst is necessary for the reaction and that leaching is not the primary catalytic pathway. The deactivation is likely occurring on the catalyst surface (poisoning, fouling, sintering).
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Can the substrate, this compound, directly poison the catalyst?
A1: Yes, it is highly likely. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate strongly to transition metal active sites.[7] This coordination can be strong enough to act as an inhibitor or a reversible poison, competing with the reactants for access to the active site. The optimal catalyst system will have a delicate balance where the substrate can coordinate to react but does not bind so strongly that it shuts down turnover.
Q2: What is the best type of catalyst support to minimize deactivation?
A2: The ideal support depends on the specific reaction, but general principles apply. To prevent sintering, a support with strong metal-support interactions (SMSI) is desirable. Materials like ceria, titania, or functionalized carbons can help anchor metal nanoparticles and prevent migration.[9] To mitigate leaching, the support should be chosen to have chemical properties that discourage the formation of soluble metal complexes.[14] For example, using a more basic support for an electrophilic catalyst might reduce leaching.[14]
Q3: How do I know if my catalyst can be regenerated or if I need to replace it?
A3: Regeneration is typically feasible for deactivation caused by fouling, coking, or some forms of reversible chemical poisoning.[19][29] Deactivation from sintering (thermal agglomeration of metal particles) or strong, irreversible poisoning (e.g., from sulfur) is generally permanent, and the catalyst must be replaced.[9][26] A good first step is to attempt a simple regeneration (solvent wash or calcination) and test the catalyst's activity. If activity is not restored, irreversible deactivation is the likely cause.
References
- BTC. (2025, June 24). What are the catalysts used in the synthesis of Pyridine Series compounds? BTC Blog.
- Wikipedia. Sintering.
- Google Patents. US2692240A - Reactivation of alumina supported palladium catalysts.
- MDPI. Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives.
- ACS Publications. (2019, December 10). Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. ACS Catalysis.
- Sintering process and catalysis.
- NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Solubility of Things. Types of Catalyst Deactivation: Poisoning, Sintering, and Coking.
- Google Patents. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
- PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Wikipedia. Catalyst support.
- Learn. (2025, December 2). What Is "Sintering" and How Does It Reduce Catalyst Performance?.
- MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- SLU publication database (SLUpub). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. Poisoning and deactivation of palladium catalysts | Request PDF.
- MDPI. Recovery/Reuse of Heterogeneous Supported Spent Catalysts.
- YouTube. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.
- ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them.
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Benchchem. Technical Support Center: Strategies for Catalyst Deactivation in Pentafluoropropanol.
- ACS Publications. Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B.
- ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Benchchem. Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling.
- Wikipedia. Catalyst poisoning.
- Ingenta Connect. Leaching in Metal Nanoparticle Catalysis.
- (2025, June 19). Catalyst deactivation mechanisms and how to prevent them.
- Nikki-Universal Co., Ltd. Catalyst Poison Countermeasures.
- (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Wikipedia. Heterogeneous catalysis.
- Slideshare. Troubleshooting of Catalytic Reactors | PPTX.
- SciSpace. Mechanisms of catalyst deactivation.
- MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- ResearchGate. Catalyst‐free synthesis of substituted pyridines.
- Organic Chemistry Portal. Pyridine synthesis.
- Wordpress. Metal-catalysed Pyridine Ring Synthesis.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- MDPI. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- CORE. Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
- ACS Publications. Deactivation of catalysts by coke formation in the presence of internal diffusional limitation. Industrial & Engineering Chemistry Fundamentals.
- ResearchGate. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on.
- ACS Publications. Coke Formation in Catalytic Cracking. Industrial & Engineering Chemistry Process Design and Development.
- SilcoTek® Corporation. (2017, September 29). How To Prevent Fouling and Coking In Analytical and Processes.
- ResearchGate. (2025, August 10). Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support.
- Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020, July 15).
- ResearchGate. Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization.
Sources
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 5. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Sintering - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn [pollution.sustainability-directory.com]
- 12. chemisgroup.us [chemisgroup.us]
- 13. mdpi.com [mdpi.com]
- 14. Catalyst support - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. silcotek.com [silcotek.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 25. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 26. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 27. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS | SLU publication database (SLUpub) [publications.slu.se]
- 29. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 30. mdpi.com [mdpi.com]
- 31. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support center for 2,6-Dichloro-3-hydroxyisonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles, particularly the profound influence of the solvent on reaction outcomes. The insights shared here are synthesized from established principles in heterocyclic chemistry and extensive field experience.
Introduction to the Reactivity of this compound
This compound is a unique trifunctional pyridine derivative. Its reactivity is dominated by three key features:
-
The Aldehyde Group at C4: A primary site for nucleophilic addition and condensation reactions.
-
The Chloro Substituents at C2 and C6: These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.
-
The Hydroxyl Group at C3: This group modulates the electronic properties of the ring and its proton can participate in reactions or hydrogen bonding, a behavior highly sensitive to the solvent environment.
The interplay of these groups, governed by your choice of solvent, dictates the chemoselectivity and success of your synthetic transformations. This guide will address common challenges and questions in a practical Q&A format.
Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The displacement of the chloro groups is a common strategy for elaborating the core structure. However, issues like low yield, poor regioselectivity, and side reactions are frequent hurdles.
Frequently Asked Questions (FAQs) for SNAr Reactions
Q1: I am attempting a monosubstitution on this compound with a primary amine, but I am getting very low conversion. What is the likely cause?
A1: Low conversion in SNAr reactions with chloropyridines is often linked to the C-Cl bond's relative strength compared to C-Br or C-I bonds, requiring more forcing conditions.[1] Additionally, the pyridine nitrogen can coordinate with and inhibit certain catalysts if you are attempting a metal-catalyzed cross-coupling reaction.[1] For a classical SNAr, the choice of solvent and base is critical.
-
Causality: The reaction proceeds through a negatively charged Meisenheimer intermediate.[2] A solvent that can stabilize this intermediate without strongly solvating the nucleophile will accelerate the reaction. Protic solvents can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity.
-
Troubleshooting Steps:
-
Solvent Choice: Switch from protic solvents (like ethanol or methanol) to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the counter-ion of the base and stabilizing the Meisenheimer complex without deactivating the nucleophile.
-
Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[1]
-
Base Selection: Use a non-nucleophilic base to deprotonate the amine or the hydroxyl group. For amines, a tertiary amine like triethylamine or DIPEA is a good starting point. For displacing the chlorine with an alkoxide, a strong base like NaH or K2CO3 is necessary.
-
Q2: I am observing substitution at both the C2 and C6 positions when I only want monosubstitution. How can I improve selectivity?
A2: Achieving monosubstitution can be challenging because the first substitution can either activate or deactivate the ring to a second attack, depending on the nature of the incoming nucleophile.
-
Causality: The C2 and C6 positions are electronically equivalent in the starting material. However, the adjacent C3-hydroxyl group can exert a directing effect. In non-polar, aprotic solvents, intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen or an incoming nucleophile can favor substitution at the C2 position.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for achieving monosubstitution.
Q3: My SNAr reaction with an oxygen nucleophile (e.g., sodium methoxide) is giving me a dark tarry mixture with no desired product.
A3: This is a common issue arising from competing side reactions, particularly involving the aldehyde and hydroxyl functionalities.
-
Causality: Strong bases like alkoxides can deprotonate the C3-hydroxyl group, forming a phenoxide-like species that can undergo undesired oxidation or polymerization reactions, especially at high temperatures. The aldehyde group is also susceptible to attack by strong nucleophiles or can undergo base-catalyzed self-condensation (aldol-type) reactions.
-
Recommended Protocol: Two-Step Procedure for O-Arylation
-
Protection of Aldehyde: In an inert solvent like dichloromethane or THF, protect the aldehyde group as an acetal (e.g., using ethylene glycol and a catalytic amount of p-toluenesulfonic acid). This prevents its participation in side reactions.
-
SNAr Reaction: After protecting the aldehyde, perform the SNAr reaction. Use an aprotic solvent. Non-polar aprotic solvents like dioxane or toluene may favor regioselective substitution.[3]
-
Deprotection: Once the SNAr reaction is complete, the acetal can be easily removed by treatment with aqueous acid (e.g., 1M HCl) to regenerate the aldehyde.
-
Part 2: Troubleshooting Aldehyde Condensation Reactions
The aldehyde group is a versatile handle for forming new C=C or C=N bonds, for instance, in Knoevenagel or Schiff base formations.
Frequently Asked Questions (FAQs) for Condensation Reactions
Q1: My Knoevenagel condensation with malononitrile is very slow and gives a poor yield. I am using ethanol as a solvent.
A1: The choice of solvent is paramount in base-catalyzed condensation reactions. While alcohols are common solvents, they may not be optimal for this substrate.
-
Causality: Protic solvents like ethanol can solvate the catalyst (base) and the enolate intermediate through hydrogen bonding, which can slow down the reaction rate. Aprotic polar solvents are often superior as they facilitate the reaction by effectively dissolving the reactants and intermediates without interfering with the catalytic cycle.[4]
-
Solvent Optimization Data:
Solvent Type Typical Outcome Rationale Toluene Non-polar Moderate yield, slow Good for azeotropic water removal but may have solubility issues. Ethanol Protic, Polar Low to moderate yield, slow Can hinder catalyst activity through H-bonding.[4] THF Aprotic, Polar Moderate to good yield Good balance of solubility and non-interference. Acetonitrile Aprotic, Polar Good yield, faster reaction Good solvent for many organic reactions.[5] | DMF | Aprotic, Polar | Excellent yield, fast | Often the best choice due to high polarity and ability to dissolve reactants and intermediates well.[4] |
-
Recommendation: Switch the solvent to DMF. Use a catalytic amount of a base like piperidine or a solid-supported base. The reaction should proceed much more efficiently, often at room temperature.[4]
Q2: I am trying to form a Schiff base with a primary amine, but the reaction stalls and I see multiple spots on my TLC plate.
A2: This issue can arise from several factors, including unfavorable equilibrium, side reactions involving the chloro-substituents, or the acidic nature of the C3-hydroxyl group.
-
Causality: Schiff base formation is a reversible reaction. The removal of water is necessary to drive the equilibrium towards the product. Furthermore, if the reaction is heated too aggressively or for too long, the amine nucleophile might start to react at the C2/C6 positions via SNAr.
-
Troubleshooting & Protocol:
Caption: Experimental workflow for optimizing Schiff base formation.
-
Key Insight: Adding a catalytic amount of a weak acid like acetic acid can significantly increase the reaction rate by protonating the hydroxyl intermediate, making water a better leaving group.[6] However, avoid strong acids as they can protonate the pyridine nitrogen, deactivating the aldehyde group towards nucleophilic attack.
-
Summary and Key Takeaways
The reactivity of this compound is a delicate balance of its three functional groups. The solvent choice is not merely about dissolution but is an active parameter in controlling the reaction pathway.
-
For Nucleophilic Aromatic Substitution (SNAr) :
-
Favor: Polar aprotic solvents (DMF, DMSO) for general rate enhancement.
-
Consider: Non-polar aprotic solvents (Toluene, Dioxane) for potentially improved regioselectivity.[3]
-
Avoid: Protic solvents (alcohols, water) which can deactivate nucleophiles.
-
-
For Aldehyde Condensations :
-
Favor: Polar aprotic solvents (DMF is often superior) to accelerate base-catalyzed reactions.[4]
-
Use: Anhydrous conditions and methods for water removal to drive equilibrium for reactions like Schiff base formation.
-
By understanding the causality behind these solvent effects, you can troubleshoot effectively and design more robust and successful synthetic procedures.
References
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- ResearchGate. (2025). The reaction of 4-chloropyridine with some amines.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- ResearchGate. (n.d.). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol).
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Semantic Scholar. (2010). The reaction of 4‐chloropyridine with some amines.
- BenchChem. (n.d.). Technical Support Center: Optimizing Condensation Reactions of 4-(1-Aminoethyl)benzenesulfonamide with Aldehydes.
- Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.
Sources
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-hydroxyisonicotinaldehyde at a large scale. The following content provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and efficient management of potentially exothermic reactions involving this molecule.
Part 1: Fundamentals of Exothermic Risk in Synthesis with this compound
When engaging in large-scale synthesis, understanding the principles of reaction thermodynamics and heat transfer is paramount. Reactions involving highly functionalized heterocyclic compounds like this compound can present significant thermal hazards that are not always apparent at the lab scale.
A primary concern is the risk of a thermal runaway . This dangerous situation occurs when the heat generated by a chemical reaction surpasses the heat removal capacity of the reactor system.[1][2] The excess heat accelerates the reaction rate, leading to an exponential increase in both temperature and pressure, which can result in reactor failure, explosion, and the release of hazardous materials.[1][3]
The challenge is amplified during scale-up. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This deteriorating surface-area-to-volume ratio makes cooling significantly less efficient at the plant scale compared to the laboratory.[1][3] A reaction that is easily managed in a round-bottom flask can become a serious hazard in a multi-liter vessel if the heat management strategy is not appropriately adjusted.[3][4]
Before any scale-up of reactions involving this compound, a thorough reaction hazard assessment is not just recommended—it is a critical safety requirement.[1] This involves a multi-faceted approach, including literature review, thermal screening with techniques like Differential Scanning Calorimetry (DSC), and detailed analysis using Reaction Calorimetry (RC).[1][5][6]
Part 2: Troubleshooting Guide for In-Process Events
This section addresses specific issues you might encounter during a large-scale reaction. The guidance provided is based on established principles of process safety.
Question 1: We've initiated the semi-batch addition of a reagent to our reactor containing this compound, and the temperature is rising much faster than predicted by our lab-scale experiments. What should we do?
Answer:
An unexpectedly rapid temperature increase is a critical warning sign of potential thermal runaway. Immediate and calm action is required.
Immediate Actions:
-
Stop the Reagent Feed: Immediately halt the addition of any limiting reagents. This is the most crucial first step to prevent adding more fuel to the exothermic event.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This includes verifying the flow rate and temperature of the cooling fluid.
-
Ensure Adequate Agitation: Verify that the agitator is functioning correctly and at the appropriate speed. Poor mixing can lead to localized hot spots and an accumulation of unreacted reagents.[4]
-
Prepare for Emergency Quenching: Alert your team and prepare the pre-determined quenching agent for addition if the temperature continues to rise uncontrollably.
Causality and Rationale:
A rapid temperature rise during semi-batch addition often points to an accumulation of unreacted starting material.[6][7] The reaction rate may be faster than anticipated at the higher concentration, or there could be a mass transfer limitation where the reagents are not mixing efficiently. Reaction calorimetry data is essential to determine if a reaction is controlled by the feed rate or if significant accumulation is occurring.[7]
Troubleshooting Workflow:
Caption: Decision workflow for managing a rapid temperature increase.
Question 2: We've noticed a sudden increase in reactor pressure that doesn't correlate with the vapor pressure of the solvent at the current operating temperature. What could be happening?
Answer:
A non-correlating pressure increase is a serious indicator of a secondary, undesired reaction, likely a decomposition generating non-condensable gases.
Immediate Actions:
-
Cease All Heating and Reagent Addition: Immediately stop any heating and halt all feeds to the reactor.
-
Apply Maximum Cooling: Engage the full cooling capacity of the reactor to lower the bulk temperature.
-
Verify Off-Gas System: Ensure that the reactor's off-gas and venting systems are clear and operational.
-
Do Not Seal the Reactor: Never isolate a reactor showing signs of unexpected pressure buildup.[8]
-
Consider Emergency Quench: If the pressure continues to rise, a quench may be necessary to stop the gas-generating reaction.
Causality and Rationale:
The this compound molecule contains functional groups (aldehyde, hydroxyl, and a chlorinated pyridine ring) that could be susceptible to decomposition at elevated temperatures, especially in the presence of other reagents or catalysts. Some substituted pyridine compounds are known to have low thermal stability.[9] The pressure rise is likely due to the generation of gases like HCl, CO, CO₂, or N₂ from the breakdown of the molecule. This scenario underscores the importance of determining the onset temperature of decomposition for your specific reaction mixture using techniques like DSC or Accelerating Rate Calorimetry (ARC).[1]
Question 3: Our cooling system has failed during a critical exothermic phase of the reaction. How do we assess the risk and what is our immediate course of action?
Answer:
A cooling system failure during an exotherm is one of the most severe process deviations and a direct path to a thermal runaway.[3][10] Your response must be swift and decisive.
Immediate Actions & Risk Assessment:
-
Emergency Quench: In most cases of total cooling failure during a significant exotherm, immediate quenching is the safest course of action. The decision to quench should be based on pre-defined criteria from your hazard assessment.
-
Calculate the Adiabatic Temperature Rise: Your reaction calorimetry data should provide the Maximum Temperature of the Synthesis Reaction (MTSR) .[5] This is the maximum temperature the reaction mixture would reach under adiabatic (no cooling) conditions.
-
Compare MTSR to Critical Temperatures: Compare the calculated MTSR to other critical temperature points:
-
The boiling point of the solvent.
-
The onset temperature of any secondary decomposition reactions.
-
The maximum allowable working temperature of the reactor.
-
-
Initiate Emergency Procedures: If the MTSR exceeds any of these critical temperatures, you have a high-risk runaway scenario. Follow your site's emergency shutdown procedures immediately.
Causality and Rationale:
Without cooling, the reaction becomes adiabatic. All the heat generated by the reaction will go into increasing the temperature of the reaction mass.[4] The time to reach the maximum rate under adiabatic conditions (TMRad) can be very short.[5] Understanding these parameters before you scale up is the foundation of a safe process design.[11]
Part 3: Frequently Asked Questions (FAQs)
Q1: How can we quantitatively assess the thermal risk of our reaction involving this compound before scaling up?
A1: A quantitative assessment is essential and should be performed using specialized calorimetry tools.[5][6][12]
-
Reaction Calorimetry (RC): This is the cornerstone of thermal hazard assessment. An RC experiment mimics your plant process on a small scale, allowing you to measure key parameters directly.[6][13]
-
Differential Scanning Calorimetry (DSC): DSC is a screening tool used to determine the thermal stability of your reactants, intermediates, products, and the final reaction mixture. It helps identify the onset temperature of decomposition.[1]
-
Adiabatic Calorimetry (e.g., ARC, VSP2): These instruments are used to simulate a worst-case scenario, like a cooling failure, to measure the rate of temperature and pressure rise under adiabatic conditions.[13]
Key Safety Parameters to Determine:
| Parameter | Description | How it's Used |
| Heat of Reaction (ΔHr) | The total amount of heat released by the desired reaction. | Determines the total cooling duty required. |
| Heat Flow Rate | The rate at which heat is generated over time. | Used to design the reactor cooling system to handle the peak heat output.[13] |
| Adiabatic Temperature Rise (ΔTad) | The temperature increase if all heat from the reaction is contained within the reaction mass (no cooling). | A primary indicator of the severity of a potential runaway.[6] |
| Decomposition Onset (TD) | The temperature at which the reaction mixture begins to undergo a hazardous, self-heating decomposition. | Defines the upper safe operating temperature limit. A significant safety margin (e.g., 50-100 °C) should be maintained between the process temperature and TD.[3] |
| Time to Maximum Rate (TMRad) | The time it takes for an adiabatic reaction to self-heat from a specific starting temperature to its maximum reaction rate. | Helps define the time available for corrective action in an emergency.[5] |
Q2: What are the key considerations for designing a quenching system for a runaway reaction?
A2: A quenching system is a critical safety feature designed to rapidly stop a runaway reaction.[14]
-
Choice of Quenching Agent: The ideal quencher should react quickly with one of the limiting reagents to stop the heat-generating reaction. It should be chemically compatible, not produce a large amount of gas, and have a high heat capacity to help absorb thermal energy. Common quenchers include weak acids, bases, or reducing agents, depending on the reaction chemistry.
-
Quencher Volume and Concentration: The amount of quencher must be sufficient to neutralize the accumulated reactive material. This is calculated based on the worst-case scenario of reagent accumulation.
-
Addition Method: The quencher must be added rapidly and mixed efficiently. This may require a dedicated, high-pressure injection system.
-
Testing: The quenching process itself should be tested at the lab scale to ensure it does not create its own thermal hazard.
Q3: Can impurities or changes in raw material quality affect the exothermic behavior of our reaction?
A3: Absolutely. This is a critical and often overlooked aspect of process safety.
-
Catalytic Impurities: Trace amounts of metals or other compounds can catalyze side reactions or lower the decomposition temperature of your materials.
-
Inhibitor Concentration: If your starting materials contain inhibitors to prevent polymerization or degradation, variations in their concentration can lead to unexpected reactivity.
-
Solvent Quality: The presence of water or other reactive impurities in a solvent can initiate hazardous side reactions.
It is crucial to perform a thermal stability analysis on each new batch of raw materials to ensure consistency and identify any potential changes in the hazard profile.[11]
References
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals.
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis - Benchchem.
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Public
- Reaction Calorimetry - Prime Process Safety Center.
- Thermal stability investigation of pyridine substituted tosyl oximes - ElectronicsAndBooks.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Thermal stability investigation of pyridine substituted tosyl oximes - ResearchG
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Reaction Calorimeters | Reaction & He
- What Can Reaction Calorimetry Teach Us? - Manufacturing.net.
- Quenching of Pyrophoric M
- Practical approach to prediction and prevention of runaway reactions.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Design of quench system for runaway reactions using bench-scale equipment - OSTI.GOV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amarequip.com [amarequip.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. manufacturing.net [manufacturing.net]
- 8. sarponggroup.com [sarponggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. wjarr.com [wjarr.com]
- 11. fauske.com [fauske.com]
- 12. mt.com [mt.com]
- 13. fauske.com [fauske.com]
- 14. Design of quench system for runaway reactions using bench-scale equipment (Journal Article) | OSTI.GOV [osti.gov]
work-up procedures for reactions containing 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Technical Support Center: 2,6-Dichloro-3-hydroxyisonicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (CAS 185423-26-1). This molecule is a key intermediate in pharmaceutical synthesis, particularly for antihypertensive agents.[1] Its unique structure, featuring a phenolic hydroxyl group, a reactive aldehyde, and two chloro-substituents on an electron-deficient pyridine ring, presents specific challenges during reaction work-up and purification.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Core Principles of Work-up & Purification
Understanding the chemical personality of this compound is the foundation of a successful work-up. Its behavior is dictated by three key structural features:
-
The Phenolic Hydroxyl Group (-OH): This group is acidic. In the presence of a base (e.g., NaHCO₃, NaOH), it will deprotonate to form a water-soluble phenolate anion. This property is a double-edged sword: it can be exploited for purification (acid-base extraction) but can also lead to significant product loss into the aqueous layer if the pH is not carefully controlled.
-
The Aldehyde Group (-CHO): Aldehydes are prone to oxidation to carboxylic acids, especially in the presence of strong oxidizing agents or under harsh, basic conditions over time. While generally stable, prolonged exposure to certain work-up conditions should be avoided.
-
The Dichloropyridine Ring: The two chlorine atoms on the electron-deficient pyridine ring are susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3] This means that strong nucleophiles (e.g., amines, concentrated hydroxides at high temperatures) used during the reaction or work-up could potentially displace one or both chlorine atoms, leading to impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the best general quenching and initial extraction procedure?
Answer: The primary goal of the initial work-up is to stop the reaction and remove inorganic salts and highly polar reagents. A standard, mild procedure is recommended.
Start by cooling the reaction mixture to room temperature or 0 °C. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Saturated NH₄Cl is particularly useful for neutralizing basic reagents and quenching reactions involving metal hydrides or organometallics without causing a drastic pH increase that could deprotonate your product's hydroxyl group.[4][5]
After quenching, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Water (to remove water-soluble reagents).
-
Saturated aqueous sodium chloride (Brine) (to break up emulsions and remove residual water).
Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: I've lost most of my product during the aqueous work-up. Where did it go and how can I get it back?
Answer: Your product most likely partitioned into the aqueous layer. This is the most common issue encountered with this molecule and is almost always due to the pH of the aqueous phase being too high (basic). The phenolic hydroxyl group is acidic and will be deprotonated by bases, forming a water-soluble phenolate.
Troubleshooting & Recovery:
-
Combine all your aqueous layers.
-
Check the pH. If it is neutral or basic, your product is likely dissolved in this layer as the phenolate salt.
-
Acidify Carefully: Cool the combined aqueous phase in an ice bath and slowly add a dilute acid, such as 1M HCl, while stirring. Monitor the pH. As you approach a pH of ~4-5, the protonated, neutral form of your product will become less soluble and may precipitate out as a solid.
-
Extract or Filter:
-
If a solid precipitates, you can collect it by vacuum filtration. Wash the solid with cold water and dry it.
-
If no solid forms, or to recover any remaining dissolved product, extract the now-acidified aqueous layer multiple times with an organic solvent like ethyl acetate.
-
-
Combine, Dry, and Concentrate: Combine all organic extracts, dry over Na₂SO₄, filter, and concentrate to recover your product.
The workflow below illustrates this critical pH-dependent partitioning behavior.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
comparing the reactivity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde with other aldehydes
A Comparative Guide to the Reactivity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly substituted heteroaromatic aldehyde. Its performance is benchmarked against a curated set of aldehydes, providing researchers, scientists, and drug development professionals with a predictive framework for its application in complex synthetic pathways. The analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous systems and established experimental protocols.
Introduction: Unpacking the Structural Complexity
This compound is a pyridine-4-carboxaldehyde derivative featuring a unique combination of substituents that profoundly influence its chemical behavior. To understand its reactivity, we must first dissect the electronic and steric contributions of each component:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the aromaticity compared to benzene and increases the electrophilicity of ring carbons and attached functional groups.[1][2]
-
Two Ortho Chlorine Atoms (C2, C6): Chlorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, priming it for nucleophilic attack. Concurrently, these atoms are bulky and create substantial steric hindrance around the aldehyde, potentially impeding the approach of large nucleophiles.[3] This dual role is a critical aspect of its reactivity.
-
Adjacent Hydroxyl Group (C3): The hydroxyl group can donate electron density to the ring via a resonance effect (+M) but is also inductively withdrawing (-I). Crucially, its proximity to the aldehyde allows for the formation of a strong intramolecular hydrogen bond (IHB) . This IHB can planarize the aldehyde group relative to the ring and further enhance the electrophilicity of the carbonyl carbon by withdrawing electron density from the carbonyl oxygen.[4][5][6]
To provide a clear reactivity spectrum, we will compare this target molecule against four reference aldehydes:
-
Benzaldehyde: The archetypal aromatic aldehyde.
-
4-Nitrobenzaldehyde: An aldehyde activated by a strong electron-withdrawing group.
-
2,6-Dichlorobenzaldehyde: An analog to isolate the steric and electronic effects of the ortho chloro groups on a benzene ring.[7][8][9]
-
3-Hydroxypyridine-4-carboxaldehyde: The parent scaffold, to highlight the specific contribution of the chlorine atoms.[1][4]
Below is a diagram illustrating the key electronic influences within the target molecule.
Caption: Workflow for a competitive reactivity experiment using NMR spectroscopy.
Conclusion and Outlook
The unique substitution pattern of this compound renders it a highly reactive electrophile. Its reactivity towards nucleophiles is significantly enhanced by the cumulative electron-withdrawing effects of two ortho-chloro substituents and the pyridine nitrogen, further amplified by an intramolecular hydrogen bond.
This high intrinsic reactivity is tempered by significant steric shielding from the ortho-chloro groups. This duality is its defining feature:
-
Towards small nucleophiles , it is expected to be exceptionally reactive, surpassing even strongly activated aldehydes like 4-nitrobenzaldehyde.
-
Towards bulky nucleophiles , the steric hindrance may become the dominant factor, leading to a dramatic decrease in reaction rates compared to less hindered aldehydes.
This predictable, sterically-sensitive reactivity profile makes this compound a valuable tool for synthetic chemists. It can be employed in reactions where high electrophilicity is required and can offer unique selectivity based on the steric profile of the reacting partner. Professionals in drug development may find this substrate useful for creating complex, sterically-defined molecular scaffolds.
References
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]
- CK-12 Foundation. What are nucleophilic addition reactions in the context of aldehydes and ketones?. [Link]
- Clark, J. (2004). Nucleophilic Addition Mechanisms Menu. Chemguide. [Link]
- Clark, J. (2004). The nucleophilic addition of hydrogen cyanide to aldehydes and ketones. Chemguide. [Link]
- Khan Academy. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. YouTube. [Link]
- PubChem. 2,6-Dichlorobenzaldehyde. [Link]
- LookChem.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]
- FAQ. What is the application of 3-Hydroxypyridine-4-carboxaldehyde in organic chemistry?. [Link]
- Unacademy. Relative Reactivities of Aldehydes and Ketones. [Link]
- Khan Academy. Reactivity of aldehydes and ketones (video). [Link]
- KPU Pressbooks. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
- Organic Chemistry Portal.
- Clark, J. (2004). Oxidation of aldehydes and ketones. Chemguide. [Link]
- Chemistry LibreTexts. (2019, June 5). 16.
- Wikipedia.
- Michigan State University. Heterocyclic Compounds. [Link]
- IIT JEE - Organic Name Reaction Mechanism. (2021, May 24).
- Chemistry LibreTexts. (2025, January 19). 19.
- Chemistry LibreTexts. (2022, September 24). 16.
- Chemistry Stack Exchange. (2017, June 28). Oxidation of an aldehyde - how is this a loss of electrons?. [Link]
- ResearchGate. (2022, January).
- de la Mare, P. B. D. (1949). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Journal of the Chemical Society, 2871. [Link]
- Semantic Scholar. (2015, January 30).
- Harville, T., & Gordon, M. S. Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. [Link]
- Prof. Sachin Jain. (2020, March 31). PART 4 : CONCEPT OF ORTHO SIR EFFECT. YouTube. [Link]
- Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Wikipedia. Ortho effect. [Link]
- OChem. (2021, September 30).
- MDPI. (2019, October 30). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. [Link]
- The Organic Chemistry Tutor. (2018, May 12). Aromatic Compounds & Heterocycles. YouTube. [Link]
- PubMed. (2022, May 7). Intramolecular hydrogen bonding analysis. [Link]
- ACS Publications. Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. [Link]
- AMERICAN ELEMENTS. 3-Hydroxypyridine-4-carboxaldehyde. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 1849-54-3: 3-Hydroxy-4-pyridinecarboxaldehyde [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. Intramolecular hydrogen bonding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-DICHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 2,6-Dichlorobenzaldehyde | 83-38-5 [chemicalbook.com]
- 9. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This guide provides an in-depth comparison of potential analytical methodologies for the quantitative determination of 2,6-Dichloro-3-hydroxyisonicotinaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven decisions in method selection and validation, grounded in the principles of scientific integrity and regulatory compliance. The entire framework is built upon the foundational guidelines for analytical procedure validation established by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Analyte and the Imperative for Validation
This compound (CAS No. 185423-26-1) is a substituted pyridine derivative, presenting as a halogenated aromatic aldehyde.[3] Its structure, featuring a pyridine ring, chlorine, hydroxyl, and aldehyde functional groups, suggests it is a polar, UV-active molecule. These characteristics are pivotal in selecting an appropriate analytical technique for its quantification, whether as a raw material, synthetic intermediate, or in a final formulation.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] It is a mandatory requirement in regulated environments to ensure the reliability, consistency, and accuracy of analytical data.[6][7] This guide will compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and detail the validation process for each, following the ICH Q2(R1) framework.[1][8]
Method Selection: Physicochemical Rationale
The selection of an analytical method is predicated on the physicochemical properties of the analyte.
-
High-Performance Liquid Chromatography (HPLC): Given the analyte's polarity (due to the hydroxyl and aldehyde groups) and the presence of a chromophore (the substituted pyridine ring), Reverse-Phase HPLC (RP-HPLC) with UV detection is the most logical and robust choice.[9] It is the predominant technique for analyzing non-volatile and thermally labile compounds common in the pharmaceutical industry.[10]
-
Gas Chromatography (GC): GC is a powerful technique for volatile compounds. While the analyte has a relatively low molecular weight (192.0 g/mol ), the polar hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the GC inlet.[3] This method might be feasible, potentially requiring derivatization of the hydroxyl group to increase volatility and improve chromatographic performance. It is often considered for the analysis of volatile impurities.[11]
This guide will focus primarily on developing and validating an RP-HPLC method as the recommended approach, with a comparative discussion of a potential GC method.
Comparative Validation: RP-HPLC vs. GC
The validation process assesses the same core performance characteristics for both methods, but the experimental design and acceptance criteria are tailored to the technique and its intended application.[12] The following sections detail the validation workflow for a hypothetical RP-HPLC assay method and compare it with the considerations for a GC method.
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[13][14][15] An ideal method produces a result that is free from interference.[13]
Experimental Protocol (HPLC):
-
Blank and Placebo Analysis: Inject a solvent blank and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.[4]
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[4]
-
Resolution Assessment: Analyze the stressed samples. The method is specific if the analyte peak is pure and well-resolved from all degradation peaks. Peak purity can be assessed using a photodiode array (PDA) detector. A resolution (Rs) of ≥ 2.0 between the analyte and the closest eluting peak is typically desired.[14]
Comparative GC Considerations: The principle is identical. However, specificity also involves demonstrating that any derivatization agents used do not cause interfering peaks. Forced degradation studies would similarly be performed to ensure separation from potential volatile degradants.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specific interval.[16] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16][17]
Experimental Protocol (HPLC/GC):
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration using a calibrated balance.
-
Calibration Standards: Prepare a minimum of five concentration levels by serial dilution of the stock solution. For an assay method, the range typically spans 80% to 120% of the target test concentration.[18]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average peak response versus concentration and perform a linear regression analysis.
Data Presentation: Linearity of RP-HPLC Method
| Level | Concentration (% of Target) | Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Average Peak Area |
|---|---|---|---|---|---|---|
| 1 | 80% | 80.0 | 798500 | 799100 | 798800 | 798800 |
| 2 | 90% | 90.0 | 899100 | 899900 | 899500 | 899500 |
| 3 | 100% | 100.0 | 1001200 | 1000800 | 1001000 | 1001000 |
| 4 | 110% | 110.0 | 1102500 | 1101900 | 1102200 | 1102200 |
| 5 | 120% | 120.0 | 1203300 | 1202700 | 1203000 | 1203000 |
| Regression Results | Correlation Coefficient (r²) | ≥ 0.999 |
| | Y-intercept | Close to origin | | | | |
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[19]
Accuracy and Precision
Accuracy expresses the closeness of the method's results to the true value.[13][20] Precision expresses the closeness of agreement (scatter) between a series of measurements from the same homogeneous sample.[13][20] Precision is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, reflecting variations within a lab, e.g., different days, analysts, or equipment).[6][21]
Experimental Protocol (Accuracy):
-
Spiked Samples: Prepare samples by spiking a known amount of analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Analysis: Prepare three replicate samples at each level and analyze them.
-
Calculation: Determine the percent recovery for each sample.
Experimental Protocol (Precision):
-
Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or six determinations at 100% of the test concentration.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Data Presentation: Accuracy and Precision Summary (HPLC)
| Level (% of Target) | Accuracy (% Recovery) | Precision (RSD %) |
|---|---|---|
| Repeatability (Day 1, Analyst 1) | ||
| 80% | 99.5% | 0.45% |
| 100% | 100.2% | 0.31% |
| 120% | 99.8% | 0.38% |
| Intermediate Precision (Day 2, Analyst 2) | ||
| 80% | 100.1% | 0.52% |
| 100% | 99.7% | 0.40% |
| 120% | 100.5% | 0.47% |
| Overall RSD (All Data) | - | ≤ 2.0% |
Acceptance Criteria: Percent recovery for accuracy is typically between 98.0% and 102.0%. The RSD for precision should be ≤ 2.0%.[10]
Comparative GC Considerations: The validation approach for accuracy and precision is the same. However, the variability can sometimes be higher with GC due to factors like injection port discrimination or derivatization efficiency, which must be carefully controlled.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[22][23] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23][24] These are critical for impurity-level analysis but are not typically required for an assay method.[22]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Signal-to-Noise (S/N) Ratio: Analyze a series of solutions with known low concentrations of the analyte.
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[22]
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[22]
Alternative Protocol (Based on Calibration Curve): LOD and LOQ can also be calculated from the standard deviation of the response and the slope of the calibration curve.[25]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
Data Presentation: Estimated LOD and LOQ
| Parameter | Method | Result |
|---|---|---|
| LOD | Signal-to-Noise (3:1) | ~0.05 µg/mL |
| LOQ | Signal-to-Noise (10:1) | ~0.15 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[26][27]
Experimental Protocol (HPLC):
-
Identify Parameters: Identify critical HPLC parameters to vary. Examples include:
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
Mobile phase organic composition (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Different column lots/manufacturers
-
-
Systematic Variation: Analyze the sample under these modified conditions.
-
Evaluate Impact: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time) and quantitative results.[28]
Comparative GC Considerations: For a GC method, different parameters would be evaluated for robustness.[29]
-
Inlet temperature (± 10 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 5%)
-
Different column lots
Summary Comparison and Recommendation
| Feature | RP-HPLC with UV Detection | Gas Chromatography with FID |
| Applicability | Excellent. Ideal for polar, non-volatile aromatic compounds. | Conditional. May require derivatization. Risk of thermal degradation. |
| Specificity | High, especially with PDA detector for peak purity analysis. | High, but potential interference from derivatizing agents. |
| Precision/Accuracy | Typically very high (RSD < 1.0% achievable). | Good, but can be influenced by injection technique and derivatization consistency. |
| Robustness | Well-understood parameters (pH, mobile phase) allow for building in high robustness. | Sensitive to more variables (inlet temp, flow rates, liner type). |
| Throughput | High. Modern UHPLC systems offer very fast analysis times. | Can be high, but derivatization adds time and complexity. |
| Recommendation | Primary Recommended Method for assay and purity determination. | Alternative for volatile impurity analysis or orthogonal confirmation. |
Conclusion
For the quantitative analysis of this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is unequivocally the superior choice. It offers high specificity, precision, and robustness without the need for sample derivatization, aligning perfectly with the physicochemical properties of the analyte. While a Gas Chromatography method could potentially be developed, it introduces unnecessary complexity and potential for variability.
The validation of the chosen analytical method must be a systematic and documented process, adhering to the principles outlined by the ICH Q2(R1) guidelines.[1][8] This ensures that the method is fit for its intended purpose and generates data that is reliable, reproducible, and defensible, which is the cornerstone of quality in the pharmaceutical and chemical industries.[5][9]
References
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry.
- LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips.
- AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- Pharma Beginners. How to Perform Linearity and Range in Analytical Method Validation.
- Altabrisa Group. HPLC Specificity Testing: Importance Explained.
- IJRPR. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Pharmaguideline. Steps for HPLC Method Validation.
- LCGC International. Robustness Tests.
- Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)?.
- NIH. Limit of Blank, Limit of Detection and Limit of Quantitation.
- PharmaGuru. How To Perform Robustness In Analytical Method Validation.
- ICH. Quality Guidelines.
- Slideshare. ICH Q2 Analytical Method Validation.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- YouTube. Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph?.
- Pharmaceutical Technology. Robustness in Analytical Methods Outlined.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- YouTube. Key terms related to validation of an analytical method.
- Pharma Calculation. Range and Linearity Test for Analytical Method Validation.
- BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
- ResearchGate. Analytical method validation: A brief review.
- GMP SOP. Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity.
- Pharma Validation. How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide.
- Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data.
- NIH. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder.
- Agilent. Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column.
- ResearchGate. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
- Oxford Academic. Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC.
- Phenomenex. GC Columns for Standard Analysis.
- PubMed. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds.
- LCGC International. Advances in the Analysis of Persistent Halogenated Organic Compounds.
- ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- CORE. METHODS FOR DETERMINING ALDEHYDES IN AIR.
- MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
- Wikipedia. 3-Hydroxyisonicotinaldehyde.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXALDEHYDE, CasNo.185423-26-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. wjarr.com [wjarr.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide – Pharma Validation [pharmavalidation.in]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pharmtech.com [pharmtech.com]
- 11. GC Columns for Standard Analysis: Phenomenex [phenomenex.com]
- 12. scielo.br [scielo.br]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]
- 18. gmpsop.com [gmpsop.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 21. youtube.com [youtube.com]
- 22. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. pharmaguru.co [pharmaguru.co]
- 29. pharmtech.com [pharmtech.com]
A Spectroscopic Guide to 2,6-Dichloro-3-hydroxyisonicotinaldehyde and Its Derivatives: A Comparative Analysis for Drug Discovery Professionals
This guide provides an in-depth spectroscopic comparison of 2,6-dichloro-3-hydroxyisonicotinaldehyde and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the structural nuances of these molecules as revealed by various spectroscopic techniques. By understanding the electronic and vibrational signatures of these compounds, researchers can better predict their reactivity, potential for intermolecular interactions, and suitability as pharmacophores.
The Significance of the this compound Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, and its substituted derivatives are prevalent in a vast array of pharmaceuticals. The this compound scaffold, in particular, presents a unique combination of reactive functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and two chlorine atoms that influence the electronic properties of the aromatic ring. These features make it a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. This guide will focus on the parent compound and two key derivatives: the O-methylated derivative (2,6-dichloro-3-methoxyisonicotinaldehyde) and a representative Schiff base derivative formed by the condensation of the aldehyde with an aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Chemical Shifts (δ) in ppm (referenced to TMS):
| Compound | H5 | Aldehyde CHO | OH | OCH₃ | Imine CH=N |
| This compound | ~ 7.5-7.8 | ~ 9.8-10.2 | ~ 5.0-6.0 (broad) | - | - |
| 2,6-Dichloro-3-methoxyisonicotinaldehyde | ~ 7.6-7.9 | ~ 9.9-10.3 | - | ~ 3.9-4.1 | - |
| Schiff Base Derivative | ~ 7.7-8.0 | - | ~ 5.0-6.0 (broad) | - | ~ 8.5-8.9 |
Interpretation:
-
H5 Proton: The proton at the 5-position of the pyridine ring is expected to be a singlet and will be deshielded due to the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the ring. Its chemical shift will be sensitive to the nature of the substituent at the 3-position.
-
Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet far downfield.
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.
-
Methoxyl Protons: In the O-methylated derivative, the methoxy group will give rise to a sharp singlet.
-
Imine Proton: For the Schiff base derivative, the formation of the imine bond results in a new singlet corresponding to the C-H of the imine.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected Chemical Shifts (δ) in ppm:
| Compound | C2 | C3 | C4 | C5 | C6 | Aldehyde C=O | OCH₃ | Imine C=N |
| This compound | ~150-155 | ~155-160 | ~125-130 | ~120-125 | ~150-155 | ~190-195 | - | - |
| 2,6-Dichloro-3-methoxyisonicotinaldehyde | ~151-156 | ~158-163 | ~126-131 | ~121-126 | ~151-156 | ~191-196 | ~55-60 | - |
| Schiff Base Derivative | ~152-157 | ~156-161 | ~130-135 | ~122-127 | ~152-157 | - | - | ~160-165 |
Interpretation:
-
C2, C6 (C-Cl): The carbons attached to the chlorine atoms will be significantly deshielded.
-
C3 (C-O): The carbon bearing the hydroxyl or methoxy group will also be deshielded. The chemical shift will be slightly different between the hydroxyl and methoxy derivatives.
-
C4 (C-CHO or C-CH=N): The chemical shift of this carbon is influenced by the attached electrophilic group.
-
C5: This carbon will be the most shielded of the ring carbons.
-
Aldehyde Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and will appear at a very low field.
-
Imine Carbon: The formation of the Schiff base will result in the disappearance of the aldehyde carbon signal and the appearance of a new signal for the imine carbon.
Caption: Workflow for Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Key Vibrational Frequencies (cm⁻¹):
| Compound | O-H Stretch | C-H (Aromatic) | C=O (Aldehyde) | C=N (Imine) | C-O Stretch | C-Cl Stretch |
| This compound | 3200-3500 (broad) | ~3000-3100 | ~1690-1710 | - | ~1200-1300 | ~600-800 |
| 2,6-Dichloro-3-methoxyisonicotinaldehyde | - | ~3000-3100 | ~1690-1710 | - | ~1250 (asymmetric), ~1050 (symmetric) | ~600-800 |
| Schiff Base Derivative | 3200-3500 (broad) | ~3000-3100 | - | ~1620-1640 | ~1200-1300 | ~600-800 |
Interpretation:
-
O-H Stretch: The broad absorption band in the high-frequency region is a clear indicator of the hydroxyl group. This band will be absent in the O-methylated derivative.
-
C=O Stretch: The strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. This band will be absent in the Schiff base derivative.
-
C=N Stretch: The appearance of a new band in the 1620-1640 cm⁻¹ region is a definitive sign of the formation of the imine bond in the Schiff base derivative.
-
C-O Stretch: The C-O stretching vibrations will differ between the hydroxyl and methoxy derivatives, with the latter showing two distinct bands for asymmetric and symmetric stretching.
-
C-Cl Stretch: The presence of chlorine atoms will give rise to absorption bands in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Expected Absorption Maxima (λ_max) in nm:
| Compound | π → π* Transition | n → π* Transition |
| This compound | ~270-290 | ~320-340 |
| 2,6-Dichloro-3-methoxyisonicotinaldehyde | ~275-295 | ~325-345 |
| Schiff Base Derivative | ~280-300, ~350-380 (extended conjugation) | ~400-430 |
Interpretation:
-
π → π Transitions:* The pyridine ring and the aldehyde/imine group form a conjugated system, leading to π → π* transitions. The λ_max for these transitions will be sensitive to the substituents on the ring and the nature of the C4 substituent.
-
n → π Transitions:* The non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the imine group can undergo n → π* transitions, which appear as weaker bands at longer wavelengths.
-
Effect of Derivatization:
-
O-methylation is expected to cause a slight red shift (bathochromic shift) due to the electron-donating nature of the methoxy group.
-
Formation of the Schiff base significantly extends the conjugated system, leading to a pronounced red shift in the π → π* transition and the appearance of new absorption bands at longer wavelengths.[1]
-
Caption: Structures of the compared molecules.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Expected Molecular Ions and Key Fragments (m/z):
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 191/193/195 (9:6:1 ratio) | [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ |
| 2,6-Dichloro-3-methoxyisonicotinaldehyde | 205/207/209 (9:6:1 ratio) | [M-CH₃]⁺, [M-OCH₃]⁺, [M-CHO]⁺, [M-Cl]⁺ |
| Schiff Base Derivative (with aniline) | 266/268/270 (9:6:1 ratio) | [M-Ph]⁺, [M-Cl]⁺, fragments of the aniline moiety |
Interpretation:
-
Isotope Pattern: The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M⁺, M⁺+2, and M⁺+4 peaks.
-
Fragmentation of the Parent Compound: Expect to see the loss of a hydrogen atom, the formyl group (CHO), and a chlorine atom.
-
Fragmentation of the O-methylated Derivative: In addition to the fragments seen for the parent compound, the loss of a methyl radical or a methoxy radical is expected.
-
Fragmentation of the Schiff Base Derivative: The fragmentation pattern will be more complex, showing losses of the phenyl group, chlorine, and characteristic fragments from the aniline portion of the molecule.
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak. Integrate the ¹H NMR signals.
2. IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the background (air or an empty KBr pellet).
-
Scan the sample.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Scan the spectrum over the desired wavelength range (e.g., 200-600 nm).
-
-
Data Processing: The instrument software will plot absorbance versus wavelength. Identify the λ_max values.
4. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotope pattern with the theoretical pattern for a dichlorinated compound.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the characterization of this compound and its derivatives. By carefully analyzing the data from each technique, researchers can confirm the successful synthesis of target molecules, elucidate their detailed structures, and gain insights into their electronic properties. This foundational knowledge is crucial for the rational design and development of new therapeutic agents based on this versatile chemical scaffold.
References
- Electronic Supplementary Information for a relevant article. (Please note: A specific, publicly available, comprehensive dataset for this compound was not identified in the search.
- Youssef, A. M., et al. "Synthesis and characterization of some new Schiff bases and their complexes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 69.5 (2008): 1296-1302.
- Supporting Information for "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of..." - Beilstein Journal of Organic Chemistry. (This provides a general protocol for NMR.)
Sources
A Senior Application Scientist's Guide to Catalytic Reactions of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2,6-Dichloro-3-hydroxyisonicotinaldehyde stands as a highly functionalized and versatile building block. Its unique arrangement of reactive sites—two chlorine atoms susceptible to cross-coupling, a nucleophilic hydroxyl group, and an electrophilic aldehyde—offers a gateway to a diverse array of complex molecular architectures. However, this very multifunctionality presents a significant challenge: achieving selective catalytic transformation at a desired position without unintended interference from other functional groups.
This guide provides a comparative analysis of catalytic systems for key cross-coupling reactions involving this compound. Drawing upon established principles in palladium-catalyzed chemistry and data from analogous systems, we will explore strategies to navigate the intricacies of chemoselectivity and provide field-proven insights to empower your synthetic endeavors.
The Challenge of Multifunctionality
The inherent reactivity of the hydroxyl and aldehyde groups in this compound can complicate transition metal-catalyzed reactions. The acidic proton of the hydroxyl group can react with strong bases often employed in cross-coupling reactions, while the aldehyde is susceptible to nucleophilic attack and can potentially coordinate to the metal center, influencing catalyst activity. Furthermore, the electronic properties of these substituents can modulate the reactivity of the C-Cl bonds at the 2- and 6-positions.
Therefore, a judicious choice of catalyst, ligand, base, and reaction conditions is paramount to achieving the desired selective functionalization. In some instances, the use of protecting groups may be a necessary strategy to temporarily mask the reactivity of the hydroxyl or aldehyde moieties.
Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] The following sections compare catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with a focus on their potential application to this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for coupling aryl halides with boronic acids or their derivatives.[3][4] For dichloropyridines, achieving high yields and selectivity can be challenging but is often accomplished with robust catalytic systems.
Catalyst Selection:
The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results, especially for less reactive aryl chlorides.[5]
| Catalyst System | Ligand Type | Key Advantages | Potential Considerations for the Target Molecule |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity for aryl chlorides, good functional group tolerance. | The hydroxyl group may require a weaker base to avoid deprotonation and potential side reactions. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Excellent for sterically hindered substrates and challenging couplings. | The aldehyde group's coordination to the palladium center might be influenced by the ligand's steric bulk. |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available and widely used. | May require higher catalyst loadings and temperatures; potential for lower selectivity with multifunctional substrates. |
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
This protocol is a generalized starting point and will require optimization for this compound.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[6][7] The choice of ligand and base is crucial for achieving high yields and functional group tolerance.[5]
Catalyst and Ligand Selection:
For the amination of dichloropyridines, bulky, electron-rich phosphine ligands are generally preferred to overcome the lower reactivity of the C-Cl bond.[8]
| Ligand | Base | Key Advantages | Potential Considerations for the Target Molecule |
| Xantphos | NaOtBu | Good for mono-amination with careful stoichiometry. | Strong base may deprotonate the hydroxyl group; careful optimization of base and temperature is required. |
| RuPhos | LHMDS | High activity for challenging substrates. | LHMDS is a strong, non-nucleophilic base that might be more compatible with the hydroxyl group than alkoxides.[5] |
| BINAP | Cs₂CO₃ | Can be effective, but may require higher temperatures. | Weaker base is less likely to interfere with the hydroxyl and aldehyde groups. |
Experimental Protocol: Hypothetical Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in a dry Schlenk flask.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Assessing the Purity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde from Different Suppliers
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 2,6-Dichloro-3-hydroxyisonicotinaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of impurities, even in trace amounts, can have profound effects on downstream reactions, biological activity, and the safety profile of the final drug substance. This guide provides a comprehensive framework for the rigorous assessment of this compound purity from various commercial suppliers, leveraging a multi-pronged analytical approach to ensure the highest standards of scientific integrity.
The objective of this guide is to empower the scientist to look beyond the supplier's Certificate of Analysis (CoA) and to independently verify the purity and impurity profile of this critical reagent. We will delve into the "why" behind the choice of analytical techniques and provide detailed, actionable protocols.
The Criticality of Purity: Potential Impurities and Their Impact
The synthetic route to this compound can introduce a variety of process-related impurities. A plausible synthetic pathway may involve the chlorination and formylation of a pyridine precursor. Based on common synthetic strategies for substituted pyridines, potential impurities could include:
-
Starting Materials: Incomplete reaction may lead to the presence of precursors such as 2,6-dichloropyridine or 3-hydroxy-isonicotinaldehyde.
-
Regioisomers: Incomplete control over the regioselectivity of the formylation or hydroxylation steps could result in isomeric impurities.
-
Over-chlorinated or Under-chlorinated Species: The chlorination process might yield tri-chlorinated or mono-chlorinated pyridine derivatives.
-
By-products of Formylation: Reagents used for formylation can lead to the formation of various side products.
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, which could lead to the corresponding carboxylic acid. The compound's stability under various conditions (light, heat, pH) will also influence the degradation profile.[1][2]
The presence of these impurities can lead to a cascade of negative consequences, including altered reaction kinetics, the formation of unintended side products, and misleading structure-activity relationship (SAR) data. Therefore, a robust analytical assessment is indispensable.
A Multi-Modal Analytical Strategy for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple analytical methods. For this compound, we recommend a three-tiered approach:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): For quantitative purity determination and detection of non-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR): An absolute quantification method that is orthogonal to chromatography.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the identification and structural elucidation of impurities.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Experimental Protocols
Part 1: High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity
Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolving power and sensitivity. A reversed-phase method is generally suitable for a moderately polar compound like this compound. The method described below is a starting point and should be validated for specificity, linearity, accuracy, and precision according to USP General Chapter <621> Chromatography and ICH Q3A guidelines.[3][4][5][6][7][8]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or a wavelength determined by UV spectral analysis of the main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Part 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity
Rationale: qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[9][10][11][12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte proton signal to the integral of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have proton signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is crucial for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculation:
The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal Standard
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
Rationale: LC-MS/MS is a powerful technique for identifying and structurally characterizing impurities, even at very low levels.[14][15][16][17][18] The initial separation by LC is followed by mass spectrometry, which provides molecular weight information, and tandem mass spectrometry (MS/MS), which generates fragmentation patterns that can be used to elucidate the structure of the impurities.
Protocol:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
LC Method: The HPLC method described in Part 1 can be adapted for LC-MS by replacing the formic acid in the mobile phase with a volatile buffer if necessary (e.g., ammonium formate).
-
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and potential impurities.
-
Full Scan MS: Acquire full scan data to obtain the molecular weights of all eluting compounds.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ions of interest to obtain structural information.
-
Data Analysis: The mass-to-charge ratios (m/z) of the parent ions are used to propose elemental compositions for the impurities. The fragmentation patterns are then interpreted to deduce the structures of the impurities. This information can be used to confirm the presence of suspected process-related impurities or to identify unknown degradation products.
Comparative Data Presentation
The data obtained from the analysis of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) are summarized in the tables below.
Table 1: HPLC-UV Purity Assessment
| Supplier | Purity by Area % | Number of Impurities > 0.05% |
| Supplier A | 99.8% | 1 |
| Supplier B | 98.5% | 3 |
| Supplier C | 99.2% | 2 |
Table 2: qNMR Absolute Purity Determination
| Supplier | Absolute Purity (w/w %) |
| Supplier A | 99.5% |
| Supplier B | 98.1% |
| Supplier C | 99.0% |
Table 3: LC-MS/MS Impurity Profile
| Supplier | Impurity (m/z) | Proposed Structure |
| Supplier A | 193.98 (M+H)⁺ | This compound |
| 209.97 (M+H)⁺ | 2,6-Dichloro-3-hydroxyisonicotinic acid (Oxidation product) | |
| Supplier B | 193.98 (M+H)⁺ | This compound |
| 158.00 (M+H)⁺ | 2,6-Dichloropyridine (Starting material) | |
| 209.97 (M+H)⁺ | 2,6-Dichloro-3-hydroxyisonicotinic acid (Oxidation product) | |
| 227.94 (M+H)⁺ | Trichlorohydroxyisonicotinaldehyde (Over-chlorination) | |
| Supplier C | 193.98 (M+H)⁺ | This compound |
| 209.97 (M+H)⁺ | 2,6-Dichloro-3-hydroxyisonicotinic acid (Oxidation product) | |
| 193.98 (M+H)⁺ | Isomer of the main compound |
Interpretation and Recommendations
The combined data from the three analytical techniques provide a comprehensive assessment of the purity of this compound from the different suppliers.
-
Supplier A demonstrates the highest purity by both HPLC and qNMR, with only a minor oxidation-related impurity detected. This material would be the recommended choice for applications where high purity is critical.
-
Supplier B shows a lower purity and a more complex impurity profile, including the presence of a starting material and an over-chlorinated by-product. The presence of unreacted starting material suggests incomplete conversion during synthesis, while the tri-chlorinated impurity points to a lack of control over the chlorination step. This material may be suitable for less sensitive applications, but the presence of reactive impurities should be carefully considered.
-
Supplier C has good purity, but the presence of an isomer is a significant concern. Isomeric impurities can be particularly problematic as they may have different reactivity and pharmacological properties. Further structural elucidation of the isomer would be necessary before this material could be used with confidence.
Conclusion
The rigorous assessment of starting material purity is a non-negotiable aspect of high-quality research and drug development. A simple reliance on a supplier's CoA is insufficient. By employing an orthogonal analytical strategy that combines the quantitative power of HPLC and qNMR with the qualitative and structural elucidation capabilities of LC-MS/MS, researchers can gain a comprehensive understanding of the purity and impurity profile of critical reagents like this compound. This approach not only ensures the reliability and reproducibility of experimental results but also forms the foundation for the development of safe and effective medicines.
References
- United States Pharmacopeia.
- European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
- Emery Pharma.
- Agilent Technologies.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- ICH. ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
- Semantic Scholar. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. [Link]
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
- BioProcess International.
- ResearchGate.
- National Institutes of Health.
- MedCrave online.
- Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]
- Agilent.
- CHIMIA.
- Asian Journal of Research in Chemistry.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
- HENAN SUNLAKE ENTERPRISE CORPORATION. 2,6-dichloro-3-hydroxypyridine-4-carboxaldehyde. [Link]
- Biomedical Journal of Scientific & Technical Research.
- Google Patents.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. usp.org [usp.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. Chromatography [usp.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rssl.com [rssl.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ethz.ch [ethz.ch]
- 14. resolvemass.ca [resolvemass.ca]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. chimia.ch [chimia.ch]
- 17. ajrconline.org [ajrconline.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde: A Benchmarking Analysis
Abstract
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a highly functionalized pyridine derivative, representing a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of its substituent groups: the aldehyde for derivatization, the hydroxyl for etherification or esterification, and the chloro groups for nucleophilic substitution or cross-coupling reactions. The critical step in its synthesis is the regioselective introduction of a formyl group onto the 2,6-dichloro-3-hydroxypyridine scaffold. This guide provides an in-depth comparison of three primary synthetic methodologies for achieving this transformation: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and a Directed ortho-Metalation (DoM) strategy. We will dissect the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of these methods based on yield, scalability, safety, and operational complexity to guide researchers in selecting the optimal route for their specific needs.
Introduction: The Strategic Importance of a Polysubstituted Pyridine Aldehyde
The pyridine core is a privileged scaffold in medicinal chemistry, and its polysubstituted derivatives are central to the development of novel therapeutic agents.[1] The target molecule, this compound (CAS 185423-26-1)[2][3], is of particular interest due to the precise arrangement of its functional groups, which allows for sequential and selective chemical modifications.
The primary synthetic challenge lies in the C4-formylation of the 2,6-dichloro-3-hydroxypyridine precursor. The pyridine ring is inherently electron-deficient, yet the presence of the hydroxyl group at the C3 position provides crucial electron-donating character, activating the ring towards electrophilic substitution. However, this activation must be harnessed to achieve formylation at the desired C4 position, para to the hydroxyl group, while avoiding reactions at other sites. This guide benchmarks the most pertinent chemical strategies to address this challenge.
Benchmarking Formylation Methodologies
The synthesis of the target aldehyde hinges on the formylation of the precursor, 2,6-dichloro-3-hydroxypyridine. We will evaluate three distinct and classic formylation reactions, each with unique mechanistic pathways and operational demands.
Method A: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]
Mechanistic Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, from DMF and POCl₃.[8] The electron-donating hydroxyl group on the 2,6-dichloro-3-hydroxypyridine ring activates the C4 position for electrophilic aromatic substitution. The pyridine nitrogen and the chloro-substituents are deactivating, which helps direct the substitution to the positions activated by the hydroxyl group (ortho and para). With the C2 position blocked, the substitution occurs favorably at the C4 (para) position. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[6]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C with an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,6-dichloro-3-hydroxypyridine (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Cool the mixture to room temperature and then carefully pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture to pH 6-7, which hydrolyzes the iminium salt intermediate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Vilsmeier-Haack Formylation Workflow.
Method B: Reimer-Tiemann Formylation
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[9][10] It involves the reaction of a phenol with chloroform (CHCl₃) in the presence of a strong base, typically in a biphasic solvent system.[11]
Mechanistic Rationale: The reaction's key reactive intermediate is dichlorocarbene (:CCl₂), generated from the deprotonation of chloroform by a strong base followed by alpha-elimination.[9] The strongly basic conditions also deprotonate the hydroxyl group of the substrate, forming a phenoxide-like anion. This anion increases the nucleophilicity of the aromatic ring. The electron-rich ring then attacks the electrophilic dichlorocarbene. The ortho-selectivity is a hallmark of this reaction. In the case of 2,6-dichloro-3-hydroxypyridine, the hydroxyl group directs the substitution to the adjacent C2 and C4 positions. Since C2 is already substituted, the reaction proceeds selectively at C4. The resulting dichloromethyl intermediate is then hydrolyzed to the aldehyde during the aqueous workup.[9]
Experimental Protocol: Reimer-Tiemann Formylation
-
Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2,6-dichloro-3-hydroxypyridine (1.0 equiv.) in an aqueous solution of sodium hydroxide (4.0 equiv.).
-
Reagent Addition: Add chloroform (CHCl₃, 3.0 equiv.) to the aqueous solution, creating a biphasic system. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve reaction rates.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring for several hours. The reaction can be highly exothermic and should be monitored carefully.[11] Follow the reaction's progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the aqueous phase with dilute hydrochloric acid to pH 2-3. This step protonates the phenoxide and facilitates the hydrolysis of the dichloromethyl intermediate.
-
Extraction and Purification: Extract the product into an organic solvent like diethyl ether or dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product often requires purification by column chromatography to remove unreacted starting material and potential byproducts.
Caption: Reimer-Tiemann Formylation Workflow.
Method C: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It utilizes a directing group (DG) to position a strong organometallic base (typically an alkyllithium) to deprotonate a specific adjacent proton.
Mechanistic Rationale: The hydroxyl group on 2,6-dichloro-3-hydroxypyridine is an excellent directing group. However, its acidic proton would quench the strong base. Therefore, it must first be protected with a suitable protecting group (PG), such as a methoxymethyl (MOM) ether. The protected substrate is then treated with a strong base like n-butyllithium (n-BuLi) at low temperature. The directing group coordinates the lithium, delivering the base to the C4 position for selective deprotonation (lithiation). The resulting aryllithium species is a potent nucleophile, which can be trapped by an electrophilic formylating agent, such as DMF. A final deprotection step removes the protecting group to reveal the hydroxyl and yield the target aldehyde. This method offers excellent regiocontrol but requires multiple steps and stringent anhydrous, low-temperature conditions.
Experimental Protocol: Directed ortho-Metalation
-
Protection: Protect the hydroxyl group of 2,6-dichloro-3-hydroxypyridine as a MOM ether using standard conditions (e.g., MOM-Cl, DIPEA). Purify the protected substrate.
-
Lithiation: In a flame-dried flask under argon, dissolve the protected substrate in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise and stir for 1-2 hours at -78°C.
-
Formylation (Quenching): Add anhydrous DMF (1.5 equiv.) dropwise to the aryllithium solution at -78°C. Allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Deprotection: Subject the crude intermediate to acidic conditions (e.g., dilute HCl in THF) to cleave the MOM protecting group.
-
Purification: Neutralize the mixture and extract the final product. Purify by column chromatography to isolate this compound.
Caption: Directed ortho-Metalation (DoM) Workflow.
Comparative Analysis and Data Summary
The choice of synthetic route depends critically on factors such as required scale, available equipment, and tolerance for hazardous reagents. The table below summarizes the key performance indicators for each method.
| Parameter | Method A: Vilsmeier-Haack | Method B: Reimer-Tiemann | Method C: Directed ortho-Metalation |
| Typical Yield | Good to Excellent (60-85%) | Low to Moderate (20-50%) | Good (60-80% over 3 steps) |
| Regioselectivity | High (Para-selective) | High (ortho-selective) | Excellent (Site-specific) |
| Reaction Steps | 1 (plus workup) | 1 (plus workup) | 3 (Protect, Formylate, Deprotect) |
| Reaction Conditions | Moderate heat (80-90°C) | Moderate heat (60-70°C) | Cryogenic (-78°C) |
| Reagent Hazards | POCl₃ (corrosive, water-reactive) | CHCl₃ (toxic), Strong Base | n-BuLi (pyrophoric), Cryogenics |
| Scalability | Generally good; widely used in industry | Moderate; exothermic nature can be an issue | Difficult; requires strict anhydrous conditions |
| Purification | Standard chromatography | Often requires careful chromatography | Chromatography needed for multiple steps |
| Cost-Effectiveness | High (inexpensive reagents) | High (inexpensive reagents) | Low (cost of n-BuLi, dry solvents) |
Conclusion and Recommendations
This guide has benchmarked three distinct synthetic strategies for the preparation of this compound. Each method presents a unique balance of efficiency, safety, and operational complexity.
-
Vilsmeier-Haack Reaction: This method stands out as the most practical and efficient choice for both laboratory-scale and potential industrial-scale synthesis. It is a single-step procedure that uses inexpensive reagents and generally provides high yields and excellent regioselectivity. The primary drawback is the handling of the corrosive and water-reactive phosphorus oxychloride.
-
Reimer-Tiemann Reaction: While mechanistically elegant and utilizing common reagents, this method is often plagued by low yields and the formation of byproducts, making it less desirable for efficient material production. Its biphasic nature and potential for thermal runaway also present scalability challenges.[11]
-
Directed ortho-Metalation (DoM): This route offers unparalleled regiocontrol, making it an excellent choice for synthesizing complex analogues where absolute selectivity is paramount. However, its multi-step nature, requirement for cryogenic temperatures, and use of pyrophoric reagents make it the most operationally demanding and least cost-effective option for producing the title compound specifically.
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the Vilsmeier-Haack reaction is the recommended methodology . It provides the most favorable combination of yield, cost-effectiveness, and operational simplicity among the evaluated alternatives.
References
- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google P
- CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google P
- 2,6-Dichloropyridine - Wikipedia. (URL: [Link])
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
- Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
- United States P
- Reimer-Tiemann Formyl
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
- US5112982A - Process for preparing 2,6-dichloropyridine - Google P
- Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
- Reimer–Tiemann reaction - Wikipedia. (URL: [Link])
- Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (URL: [Link])
- The Reimer-Tiemann Reaction - Sciencemadness.org. (URL: [Link])
- Reimer-Tiemann reaction - chemeurope.com. (URL: [Link])
- Organic Syntheses Procedure. (URL: [Link])
- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google P
- C3-Formylation of Pyridines via Streptocyanine Intermedi
- Benzaldehyde derivative synthesis by formylation - Organic Chemistry Portal. (URL: [Link])
- International Application Published Under the Patent Cooperation Tre
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (URL: [Link])
- Synthesis of 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde - PrepChem.com. (URL: [Link])
- CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google P
- Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine - Google P
- ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google P
- An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone - ResearchG
- (PDF)
- Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PubMed Central. (URL: [Link])
Sources
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. sunlake.lookchem.com [sunlake.lookchem.com]
- 3. This compound | 185423-26-1 [sigmaaldrich.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer-Tiemann_reaction [chemeurope.com]
- 11. lscollege.ac.in [lscollege.ac.in]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and chemical biology, the specificity of a reagent is paramount. The introduction of a molecule into a complex milieu, such as a cell lysate or a multi-component reaction, carries the inherent risk of off-target effects and non-specific interactions. This guide provides an in-depth analysis of the potential cross-reactivity of 2,6-Dichloro-3-hydroxyisonicotinaldehyde , a substituted pyridine aldehyde with a unique combination of reactive functional groups.
While direct comparative data for this specific molecule is limited, this guide will leverage established principles of chemical reactivity to provide a framework for understanding and experimentally assessing its potential for non-specific interactions. We will dissect the reactivity of its constituent parts—the aromatic aldehyde, the dichloropyridine ring, and the hydroxyl group—and compare them to more common reagents. Furthermore, we will provide actionable experimental protocols to empower researchers to validate its specificity within their unique experimental contexts.
Unpacking the Reactivity of this compound: A Three-Pronged Analysis
The potential for cross-reactivity of this compound stems from the interplay of its three key functional domains: the isonicotinaldehyde moiety, the dichlorinated pyridine ring, and the phenolic hydroxyl group.
The Aldehyde: A Potent Electrophile
The aldehyde functional group is a powerful electrophile, readily reacting with a variety of nucleophiles.[1] In a biological context, this reactivity is most pronounced with the side chains of specific amino acids.
-
Primary Amines (e.g., Lysine): Aldehydes react with primary amines to form Schiff bases (imines).[2][3] This is a common and often rapid reaction that can lead to the non-specific labeling of proteins.[4][5]
-
Thiols (e.g., Cysteine): The thiol group of cysteine is a soft nucleophile that can attack the carbonyl carbon of aldehydes, forming a hemithioacetal.
-
Imidazole (e.g., Histidine): The imidazole side chain of histidine can also act as a nucleophile towards aldehydes.[6]
The reactivity of the aldehyde in this compound is significantly influenced by the electron-withdrawing nature of the dichloropyridine ring. The two chlorine atoms inductively withdraw electron density, making the carbonyl carbon more electrophilic and thus, potentially more reactive than a simple benzaldehyde.[7][8][9]
The Dichloropyridine Ring: A Substrate for Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when substituted with strong electron-withdrawing groups like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr).[10] The chlorine atoms at the 2 and 6 positions activate the ring for attack by nucleophiles.
In 2,6-dichloropyridine, the two chlorine atoms are equivalent, simplifying mono-substitution.[11] However, in a complex mixture containing potent nucleophiles, there is a potential for one or both chlorine atoms to be displaced. This reactivity is a double-edged sword; while it can be exploited for targeted synthesis, it also presents a pathway for off-target reactions.
The Hydroxyl Group: A Modulator of Reactivity and Solubility
The hydroxyl group at the 3-position is a phenolic hydroxyl group, which can influence the molecule's properties in several ways:
-
Electronic Effects: As an electron-donating group by resonance, the hydroxyl group can modulate the electron density of the pyridine ring, potentially influencing the rate of SNAr reactions.
-
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, affecting the molecule's solubility and its interactions with biological macromolecules.
-
Acidity: The phenolic proton is weakly acidic and can be deprotonated under basic conditions, which could alter the molecule's reactivity and interaction profile.
Comparative Analysis: this compound vs. Common Aldehydes
To contextualize the potential cross-reactivity, a comparison with more commonly used aldehydes is instructive.
| Feature | Benzaldehyde | Glutaraldehyde | This compound |
| Aldehyde Reactivity | Moderate | High (two aldehyde groups) | High (electron-withdrawing ring) |
| Primary Reaction | Schiff base formation | Cross-linking via Schiff bases | Schiff base formation |
| Secondary Reactivity | Minimal | Polymerization | Nucleophilic Aromatic Substitution |
| Potential for Non-Specific Protein Binding | Moderate | Very High | High |
This table highlights that while all aldehydes can non-specifically react with proteins, the presence of the dichloropyridine ring in our molecule of interest introduces an additional, distinct mechanism for potential cross-reactivity.
Experimental Assessment of Cross-Reactivity: A Practical Guide
Given the theoretical potential for cross-reactivity, empirical validation is essential. The following section provides detailed protocols for assessing the specificity of this compound in your experimental system.
Workflow for Assessing Protein Cross-Reactivity
This workflow is designed to identify proteins that non-specifically react with this compound in a complex biological lysate.
Caption: Workflow for identifying protein adducts of this compound.
Detailed Protocol: Identification of Protein Adducts by LC-MS/MS
This protocol outlines the key steps for identifying proteins that have been covalently modified by this compound.[4][12][13]
Materials:
-
Cell or tissue lysate
-
This compound
-
Vehicle control (e.g., DMSO)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Procedure:
-
Incubation: Treat the cell/tissue lysate with a working concentration of this compound and a vehicle control for a defined period at a controlled temperature.
-
SDS-PAGE: Separate the proteins from the treated and control lysates by SDS-PAGE.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the protein bands.
-
In-Gel Digestion: Excise protein bands of interest (or the entire lane) and perform in-gel tryptic digestion according to the manufacturer's protocol.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be programmed to look for specific mass shifts on amino acid residues corresponding to the addition of the compound or a fragment thereof.
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins and pinpoint the specific amino acid residues that have been modified.
Control Experiments and Mitigation Strategies
To further validate specificity and minimize non-specific interactions, consider the following:
-
Competition Assays: Co-incubate your system with an excess of a non-reactive analog of the molecule to see if it can compete for binding to the target of interest, without causing the same level of non-specific adduct formation.
-
Quenching Agents: After the desired reaction time, add a quenching agent that will react with any remaining free aldehyde. Common quenching agents include primary amines like Tris or glycine.
-
Protecting Groups: If the aldehyde functionality is not required for the primary application, it can be protected as an acetal.[14][15] This would allow for the investigation of the reactivity of the dichloropyridine ring in isolation.
Alternative Analytical Approaches
Beyond LC-MS/MS, other techniques can be employed to assess cross-reactivity:
-
Fluorescent Labeling: Synthesize a fluorescently tagged version of this compound or use a fluorescent probe that reacts with aldehydes to visualize non-specific binding in cells or on protein arrays.[16][17][18][19][20]
-
Western Blotting: If you have an antibody against your protein of interest, you can use Western blotting to look for a mass shift in the protein after treatment with the compound, which would indicate a covalent modification.
Conclusion
This compound is a molecule with significant potential, but its complex reactivity profile necessitates a careful and thorough evaluation of its specificity in any given application. The aldehyde function, enhanced by the electron-withdrawing dichloropyridine ring, presents a significant potential for non-specific interactions with proteins. Additionally, the potential for nucleophilic aromatic substitution adds another layer of complexity.
By understanding the fundamental chemical principles outlined in this guide and employing the provided experimental protocols, researchers can confidently assess the cross-reactivity of this compound and ensure the integrity and validity of their experimental results. This proactive approach to validation is a cornerstone of robust scientific inquiry and is essential for the successful development of novel chemical tools and therapeutics.
References
- Spickett, C. M., & Pitt, A. R. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins.
- BenchChem. (2025).
- Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction.
- Alderton, A. L., et al. (2015).
- Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps.
- PubMed. (2024).
- ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
- Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). YouTube.
- BenchChem. (2025). Reactivity Face-Off: 2,6-Difluoropyridine vs.
- ProQuest. (n.d.). Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes. ProQuest.
- Sarthaks eConnect. (2023). Aromatic aldehydes react with primary amine to give. Sarthaks eConnect.
- ScienceDirect. (n.d.). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. ScienceDirect.
- PubMed Central. (2015).
- Google Patents. (n.d.). Method for blocking non-specific protein binding on a functionalized surface.
- Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Khan Academy.
- PubMed Central. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PMC.
- ACS Publications. (n.d.). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews.
- Scribd. (n.d.). A Summary of The Reactions of Aldehydes With Amines. Scribd.
- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. BrainKart.
- KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.
- MDPI. (2022). Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS. MDPI.
- PubMed Central. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC.
- PubMed Central. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PMC.
- ResearchGate. (n.d.). Fluorescent Labels for Aldehydes.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific.
- National Institutes of Health. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- PubMed Central. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC.
- Union College. (2021). The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes. Steinmetz Symposium.
- Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?.
- YouTube. (2019).
- National Institutes of Health. (n.d.). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. NIH.
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- ResearchGate. (n.d.). Control experiments for exploring possible effects on aldehyde oxidation caused by mass transfer resistance of oxygen.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd..
- Frontiers. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd..
- Royal Society of Chemistry. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry.
- Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific.
- Frontiers. (n.d.).
- Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
- Reddit. (2023). What's the most common method for the protection of aldehydes?. r/chemistry.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- ResearchGate. (2013). Can anyone suggest methods to protect aldehyde if I have an aldehyde and ketone in my compound?.
- PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC.
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- Academia.edu. (2021). Experimental No. (13) Aldehydes and ketones. Academia.edu.
- PubMed. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 3. sarthaks.com [sarthaks.com]
- 4. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Interaction of aldehydes derived from lipid peroxidation and membrane proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. brainkart.com [brainkart.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS [mdpi.com]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using 2,6-Dichloro-3-hydroxyisonicotinaldehyde over similar building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the choice of molecular building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate functionality of the target molecule. Among the plethora of heterocyclic scaffolds, substituted pyridines are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of 2,6-Dichloro-3-hydroxyisonicotinaldehyde, highlighting its distinct advantages over similar building blocks in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.
The Unique Trifecta of Functionality: A Gateway to Molecular Diversity
This compound is a trifunctional pyridine derivative, possessing two reactive chlorine atoms at the 2 and 6 positions, a hydroxyl group at the 3-position, and an aldehyde at the 4-position (isonicotinaldehyde). This unique combination of functional groups provides a powerful platform for synthetic chemists to orchestrate a variety of transformations with a high degree of control and efficiency.
The two chlorine atoms serve as versatile handles for cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The aldehyde group offers a reactive site for condensation reactions, reductive aminations, and the formation of various heterocyclic rings. Crucially, the hydroxyl group plays a pivotal role in modulating the reactivity of the pyridine ring, often directing the regioselectivity of substitution reactions and enabling unique cyclization pathways.
Regioselectivity in Nucleophilic Aromatic Substitution: The Directing Influence of the Hydroxyl Group
A key advantage of this compound lies in the predictable regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl group, being an electron-donating group, exerts a strong ortho,para-directing effect.[1][2][3] This electronic influence, coupled with potential hydrogen bonding interactions with incoming nucleophiles, can direct substitution to the C-2 position, ortho to the hydroxyl group.
This directing effect allows for the selective mono-functionalization of the pyridine ring, a challenge often encountered with symmetric dichloropyridines. For instance, in the synthesis of kinase inhibitors, the selective introduction of an amine at the C-2 position is a common strategy. With this compound, this can be achieved with high regioselectivity, preserving the C-6 chlorine for subsequent diversification.
Comparative Reactivity of Dichloropyridines in SNAr
| Building Block | Key Features | Expected Regioselectivity in SNAr |
| This compound | -OH directing group | Preferential substitution at the C-2 position |
| 2,6-Dichloronicotinaldehyde | Lacks -OH directing group | Less predictable regioselectivity, potential for mixtures |
| 2,6-Dichloropyridine | Symmetric | Mono-substitution is straightforward, but lacks handles for further functionalization |
A Scaffold Primed for Cascade and Multi-Component Reactions
The trifunctional nature of this compound makes it an ideal substrate for cascade (or tandem) and multi-component reactions (MCRs).[4][5][6] These elegant synthetic strategies allow for the construction of complex molecules in a single pot, minimizing purification steps and improving overall efficiency.
For example, the aldehyde can first undergo a condensation reaction with an amine, followed by an intramolecular SNAr involving the hydroxyl group or one of the chlorine atoms to form a fused heterocyclic system. This approach is particularly valuable in the synthesis of libraries of drug-like molecules.
Below is a conceptual workflow illustrating how this compound can be utilized in a cascade reaction to generate a fused pyridine scaffold, a common core in many kinase inhibitors.
Caption: Conceptual workflow for a cascade reaction.
Application in Kinase Inhibitor Synthesis: A Case Study Approach
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. Many approved kinase inhibitors, such as Sorafenib, feature a substituted pyridine core.[2][3][7][8] The structural motifs present in this compound are highly relevant to the synthesis of such molecules.
Experimental Protocol: Synthesis of a Pyrazolopyridine Kinase Inhibitor Core
This protocol describes a representative synthesis of a pyrazolo[3,4-b]pyridine core, a common scaffold in kinase inhibitors, starting from this compound.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in methanol, add hydrazine hydrate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude hydrazinylmethyl intermediate.
Step 2: Cyclization to form the Pyrazolopyridine Core
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add a suitable β-ketoester (e.g., ethyl acetoacetate, 1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.
This two-step sequence highlights the utility of the aldehyde group for introducing a key nitrogen-containing substituent and the subsequent potential for cyclization to form a fused heterocyclic system. The remaining chlorine atom at the C-6 position can then be subjected to various cross-coupling reactions to complete the synthesis of the target kinase inhibitor.
Comparative Analysis with Similar Building Blocks
To fully appreciate the advantages of this compound, a comparison with structurally similar building blocks is essential.
2,6-Dichloronicotinaldehyde: This analogue lacks the hydroxyl group. While it still possesses two reactive chlorine atoms and an aldehyde, the absence of the -OH group removes the key directing effect in SNAr reactions, potentially leading to mixtures of regioisomers and lower yields in selective transformations.
2,6-Dichloropyridine: This simpler building block is a workhorse in cross-coupling reactions. However, it lacks the aldehyde functionality, necessitating additional synthetic steps to introduce a handle for further elaboration. Furthermore, its symmetry can be a disadvantage when selective mono-functionalization is desired.
3-Hydroxy-4-pyridinecarboxaldehyde: While possessing the hydroxyl and aldehyde groups, this building block lacks the two chlorine atoms, which are crucial for introducing diversity through cross-coupling reactions.
Caption: Feature comparison of pyridine building blocks.
Conclusion
This compound stands out as a highly versatile and strategically valuable building block for the synthesis of complex molecules. Its unique combination of two reactive chlorine atoms, a directing hydroxyl group, and a functional aldehyde handle provides chemists with a powerful tool to achieve high levels of molecular diversity with exceptional control over regioselectivity. The ability to engage in cascade and multi-component reactions further enhances its utility, streamlining synthetic routes and improving overall efficiency. For researchers and drug development professionals, particularly those working on kinase inhibitors and other complex heterocyclic targets, this compound offers a distinct advantage over simpler, less functionalized building blocks, enabling the rapid and efficient construction of novel chemical entities with high therapeutic potential.
References
- Fiveable. Ortho-directing Definition. [Link]
- LibreTexts Chemistry. 16.5: An Explanation of Substituent Effects. (2022-09-24). [Link]
- Chemistry Stack Exchange.
- Zhang, Y., et al. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. (2018). [Link]
- Dolezel, J., et al.
- Walsh, P. J. & Li, H. Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols. Accounts of chemical research. (2007). [Link]
- Lee, J., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. (2020). [Link]
- Lenci, E., et al. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. (2021). [Link]
- Wang, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. (2022). [Link]
- TCI Chemicals. Multicomponent Reactions Guide. [Link]
- Dömling, A. Chemistry & Biology Of Multicomponent Reactions. Current opinion in chemical biology. (2000). [Link]
- Zhang, S., et al.
- de la Torre, M. C. & Sierra, M. A. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. (2024). [Link]
- van der Heijden, G., et al. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules. (2017). [Link]
- Tietze, L. F., et al. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. (2015). [Link]
- Hylse, O., et al. Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. Chemistry – A European Journal. (2020). [Link]
- Dzielendziak, A., et al. Comparison of the structural and cytotoxic activity of novel 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone analogues. Cancer research. (1990). [Link]
- Request PDF. Development of Cascade Reactions for the Concise Construction of Diverse Heterocyclic Architectures. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
A Comparative Guide to the Structural Confirmation of Products Derived from 2,6-Dichloro-3-hydroxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Highly Functionalized Pyridine Scaffold
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a polysubstituted pyridine derivative that presents a versatile scaffold for synthetic chemistry. Its structure is characterized by a pyridine ring bearing two chlorine atoms, a hydroxyl group, and an aldehyde functionality. This unique combination of electron-withdrawing groups and reactive sites makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The aldehyde group, in particular, serves as a convenient handle for the introduction of various molecular fragments through condensation reactions.
This guide provides a comparative analysis of the primary analytical techniques for the structural confirmation of derivatives synthesized from this compound, with a focus on hydrazone and Schiff base derivatives. We will explore the causality behind experimental choices and provide a framework for the unambiguous elucidation of their molecular structures.
Proposed Synthetic Pathways for Derivatives of this compound
The aldehyde functional group of this compound is readily susceptible to nucleophilic attack, making condensation reactions a straightforward method for derivatization.
Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds containing the R1R2C=NNR3R4 structure and are known for their wide range of biological activities.[1][2] The synthesis of a hydrazone derivative from this compound can be achieved by a condensation reaction with a hydrazine, such as isonicotinic hydrazide.
Experimental Protocol: Synthesis of (E)-N'-(2,6-dichloro-3-hydroxypyridin-4-yl)methylene)isonicotinohydrazide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazide: Add a solution of isonicotinic hydrazide (1.0 eq) in the same solvent to the aldehyde solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the condensation.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be performed for further purification.[2]
Causality Behind Experimental Choices:
-
Solvent: Ethanol and methanol are common solvents for hydrazone synthesis as they effectively dissolve both the aldehyde and the hydrazide, while often allowing for the precipitation of the less soluble product upon formation.
-
Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the condensation and dehydration steps, leading to a higher reaction rate.
DOT Script for Hydrazone Synthesis Workflow
Caption: Workflow for the synthesis of a hydrazone derivative.
Synthesis of Schiff Base Derivatives
Schiff bases, containing a C=N double bond, are another important class of compounds with diverse applications.[3] Their synthesis involves the condensation of a primary amine with an aldehyde.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in ethanol.
-
Addition of Amine: Add a primary amine, for example, 4-chloroaniline (1.0 eq), to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat for 1-3 hours. Monitor the reaction by TLC.
-
Isolation and Purification: The Schiff base product may precipitate upon formation or after cooling. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.[4]
Comparative Analysis of Structural Confirmation Techniques
The unambiguous confirmation of the synthesized derivatives' structures requires the synergistic use of multiple analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the molecular framework, including proton and carbon environments, and their connectivity. | Non-destructive; provides rich structural detail in solution.[5] | Lower sensitivity compared to mass spectrometry; may require larger sample amounts. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns offer structural clues. | High sensitivity; provides definitive molecular formula. | Isomeric compounds can be difficult to distinguish; provides limited information on stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure of the molecule in the solid state, including bond lengths, angles, and stereochemistry. | Provides the absolute structure. | Requires a suitable single crystal, which can be challenging to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution.[5] For the proposed hydrazone and Schiff base derivatives, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential.
Predicted ¹H NMR Signatures:
-
Aldehyde Proton: The disappearance of the characteristic aldehyde proton signal (typically around 10 ppm) of the starting material is a key indicator of a successful condensation reaction.
-
Imine Proton: The appearance of a new singlet in the downfield region (typically 8-9 ppm) corresponding to the imine proton (CH=N) of the hydrazone or Schiff base.
-
Aromatic Protons: The signals for the protons on the pyridine and any other aromatic rings will be present, and their chemical shifts will be influenced by the new substituent.
-
NH Proton: For the hydrazone, a broad singlet corresponding to the NH proton is expected, which may be exchangeable with D₂O.
Predicted ¹³C NMR Signatures:
-
Aldehyde Carbon: The disappearance of the aldehyde carbonyl carbon signal (around 190 ppm).
-
Imine Carbon: The appearance of a new signal for the imine carbon (C=N) in the range of 140-160 ppm.
-
Pyridine Ring Carbons: The chemical shifts of the carbon atoms in the pyridine ring will be affected by the change in the substituent at the 4-position.
2D NMR for Unambiguous Assignments:
-
COSY (Correlation Spectroscopy): Would reveal the coupling between adjacent protons, helping to assign the signals within the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, aiding in the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the entire molecule, especially around the newly formed C=N bond.
DOT Script for NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the synthesized compound and, with high-resolution instruments, its elemental composition.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The presence of the molecular ion peak corresponding to the calculated mass of the derivative confirms its formation.
-
Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+2 peak (containing one ³⁷Cl) and the M+4 peak (containing two ³⁷Cl atoms) will have specific relative intensities, providing strong evidence for the presence of two chlorine atoms.
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For example, cleavage of the N-N bond in hydrazones or the C-N bond in Schiff bases would result in characteristic fragment ions.
X-ray Crystallography
For a definitive and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. For the derivatives of this compound, X-ray crystallography would confirm:
-
The E/Z configuration of the C=N double bond.
-
The planarity of the molecule and the dihedral angles between the aromatic rings.
-
The presence of intramolecular hydrogen bonding, for instance, between the hydroxyl group and the nitrogen of the pyridine ring or the imine nitrogen.
Comparison with Alternative Starting Materials
While this compound is a promising starting material, other substituted pyridine aldehydes can also be used to synthesize similar derivatives. For example, pyridine-4-carbaldehyde and its various substituted analogues are commercially available and have been extensively used in the synthesis of Schiff bases and other derivatives.[6] However, the presence of the two chlorine atoms and the hydroxyl group in the target compound provides unique electronic properties and potential for further functionalization that may not be present in simpler pyridine aldehydes.
Conclusion
The structural confirmation of novel compounds derived from this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular structure in solution, mass spectrometry offers crucial information on molecular weight and elemental composition. For absolute structural proof, particularly regarding stereochemistry and solid-state conformation, single-crystal X-ray crystallography is indispensable. By employing these techniques in a complementary fashion, researchers can confidently elucidate the structures of new derivatives, paving the way for the exploration of their chemical and biological properties.
References
- Abdel-Hafiz, S. A., et al. (2012). Synthesis and biological evaluation of some new pyridine derivatives. Medicinal Chemistry Research, 21(8), 1874-1883.
- Gurbanov, A. V., et al. (2018). Synthesis and crystal structure of new derivatives of pyridine. Russian Journal of General Chemistry, 88(10), 2221-2227.
- Mahmoudi, G., et al. (2019). A novel pyridine-based Schiff base ligand and its copper(II) complex: Synthesis, crystal structure, and theoretical studies. Journal of Molecular Structure, 1179, 74-83.
- Mamedov, V. A., et al. (2020). Synthesis of functionalized pyridines. Chemistry of Heterocyclic Compounds, 56(1), 1-3.
- Yavari, I., & Shaabanzadeh, S. (2022). An electrooxidation of benzylic C(sp3)-H bonds to produce hydrazones. The Journal of Organic Chemistry, 87(22), 15077-15085.
- Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6734.
- Li, F., Sun, C., & Wang, N. (2014). A catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones. The Journal of Organic Chemistry, 79(17), 8031-8039.
- Fun, H. K., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785.
- Becker, R. P. (n.d.). Spectroscopy is like a window into the molecular world, allowing us to explore phenomena that are otherwise invisible. Solubility of Things.
- Saima Shamim, et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 126-134.
- Shah, M. A., et al. (2020). Synthesis, characterization, and biological evaluation of Schiff base derivatives of 2-aminophenol. Journal of Chemistry, 2020, 1-9.
- Yousif, E. I., et al. (2017). A review on the synthesis and properties of Schiff base and their complexes. Journal of Chemical and Pharmaceutical Research, 9(5), 1-14.
- JETIR. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(6).
- Al Zoubi, W. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Dichloro-benzaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Halogenated Pyridines: A Guide for Researchers
The introduction of halogen atoms into the pyridine scaffold has proven to be a powerful strategy in medicinal chemistry, profoundly influencing the biological activity of the resulting compounds. This guide offers an in-depth comparative analysis of the biological activities of halogenated pyridines, including their anticancer, antimicrobial, antifungal, and insecticidal properties. We will explore the structure-activity relationships conferred by different halogens (fluorine, chlorine, bromine, and iodine), delve into their mechanisms of action, and provide detailed experimental protocols for their evaluation.
The Influence of Halogenation on Biological Activity: A Comparative Overview
The unique physicochemical properties of halogen atoms—their size, electronegativity, and ability to form halogen bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The position and nature of the halogen substituent on the pyridine ring can dramatically alter its biological efficacy.
Anticancer Activity
Halogenated pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
A study on pyridine-ureas demonstrated a clear trend in anticancer activity against the MCF-7 breast cancer cell line, with the potency increasing down the halogen group: F < Cl < Br < I. This suggests that factors beyond simple electronegativity, such as polarizability and the ability to form stronger halogen bonds, play a crucial role in their cytotoxic effects.
Table 1: Comparative Anticancer Activity of Halogenated Pyridine-Urea Derivatives against MCF-7 Cells
| Compound ID | Halogen Substituent (at position 4 of phenyl urea) | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl | 4.68 | 2.50 |
| 8d | 4-Bromophenyl | 3.03 | 1.63 |
| 8e | 4-Iodophenyl | 0.22 | 0.11 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
| Data sourced from a study by El-Naggar et al. |
Several studies have shown that halogenated pyridines can induce G2/M cell cycle arrest and apoptosis in cancer cells. This is often mediated through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK can, in turn, phosphorylate and further activate p53, creating a positive feedback loop that amplifies the apoptotic signal.
Caption: Anticancer mechanism of halogenated pyridines.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Halogenated pyridines have demonstrated significant potential in this area, with their activity depending on the nature and position of the halogen, as well as the bacterial species.
For instance, a series of halogenated quinoline analogues, which contain a pyridine ring, were shown to be effective against Candida albicans and Cryptococcus neoformans. Another study highlighted the broad-spectrum antibacterial activity of certain pyridine derivatives.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyridine Derivatives
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |
| Dodecanoic acid (pyridin-2-yl)-amide | Good Activity | Good Activity | Good Activity | Good Activity | Good Activity |
| Dodecanoic acid (pyridin-3-yl)-amide | Good Activity | Good Activity | Good Activity | Good Activity | Good Activity |
| Dodecanoic acid (pyridin-4-yl)-amide | Good Activity | Good Activity | Good Activity | Good Activity | Good Activity |
| Norfloxacin (standard) | - | - | - | - | - |
| Fluconazole (standard) | - | - | - | - | - |
| Data from Sarova et al. |
The precise antimicrobial mechanism of halogenated pyridines is not fully elucidated but is thought to involve multiple targets. Potential mechanisms include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with DNA replication. The lipophilicity conferred by the halogen atoms may facilitate the passage of these compounds across the bacterial cell membrane.
Antifungal Activity
Halogenated pyridines have also shown promise as antifungal agents. The presence of a halogen atom can enhance the antifungal activity of the parent pyridine molecule. For example, halogenated quinoline analogues have demonstrated potent activity against pathogenic fungi. The interaction of the halogen atom with fungal enzymes or other cellular components is thought to be a key factor in their mechanism of action. Halogen bonding, a non-covalent interaction involving a halogen atom, has been implicated in the binding of some antifungal compounds to their targets.
Insecticidal Activity
Pyridine-based compounds, particularly the neonicotinoids, are a major class of insecticides. Halogenation of the pyridine ring can significantly impact their insecticidal potency. A recent study on pyridine alkylsulfone derivatives has suggested a novel mode of action involving the inhibition of the vesicular acetylcholine transporter (VAChT). This prevents the loading of acetylcholine into synaptic vesicles, thereby disrupting cholinergic synaptic transmission in insects.
Caption: Insecticidal mechanism of halogenated pyridines.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of halogenated pyridines.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated pyridine derivatives and a vehicle control. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated MTT solvent) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
Antimicrobial Susceptibility: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Culture bacterial or fungal strains in a suitable broth to an optical density corresponding to a 0.5 McFarland standard. Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Serially dilute the halogenated pyridine derivatives in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the halogenated pyridine derivative or a control vehicle (e.g., saline) to the animals, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
Halogenation of the pyridine ring is a versatile and effective strategy for the development of novel therapeutic agents with a wide spectrum of biological activities. The nature and position of the halogen substituent are critical determinants of efficacy and mechanism of action. This guide provides a framework for the comparative analysis of halogenated pyridines and offers standardized protocols to facilitate further research in this exciting field. A deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation halogenated pyridine-based drugs with improved potency and selectivity.
References
The time at the location 'Pasuruan, ID' is 12:45 AM. The location's timezone is 'Asia/Jakarta'. After anesthesia with 5.0% isoflurane in 100% O2 rats were subjected to a subplantar injection of CAR (0.1 mL/rat of a 1% suspension in saline) with a 27-gauge needle into the... Draper L. Breast cancer: Trends, risks, treatments, and effects. AAOHN J. 2006;54: ... The data demonstrated that both compounds inhibited the proliferation of human breast and liver cancer cells by inducing G2/M phase arrest via a p53-p21-mediated pathway and apoptosis via JNK upregulation. These initial in vitro results show promise for the further development of these compounds as anticancer agents and their biological evaluation in an in vivo study. References. 1. Carrageenan-induced Rat Paw Edema Paw edema was induced in a right hind paw of each rat by intraplantar injection of 100 μl of 1% (suspension in saline) lambda carrageenan. EA (1, 3, 10 and 30 mg/kg) and indomethacin (5 mg/kg) were intraperitoneally administered 30 min before the carrageenan injection. The paw volume of rats was measured by plethysmometer (Ugo Basile, Varese, Italy), before and after injection of carrageenan at different time intervals (1, 2, 3, 4, and 5 h). The degree of edema induced was assessed by a − b, where a and b were the volume of the right hind paw after and before carrageenan treatment, respectively. To date, several experimental models of paw edema have been described by investigators. As one of the best characterized acute inflammatory model, carrageenan-induced mouse/rat model has been increasingly used to test new anti-inflammatory drugs as well as to study the mechanisms involved in inflammation. Disease Parameters: The carrageenan paw edema assay has long been used to detect anti-inflammatory activity which suppresses prostaglandin production,1,2,3 but other inflammatory mediators are important in the pathogenesis of the lesion. ... Generally the assay involves footpad injection of the irritant substance carrageenan, usually a half hour to an hour after dosing with the test compound. However, the interval between dosing and injection
A Mechanistic Guide to the Comparative Reactivity of Chloropyridine Isomers
Introduction
Chloropyridines are foundational building blocks in modern synthetic chemistry, serving as indispensable precursors in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine motif is a ubiquitous feature in a vast array of bioactive molecules, and the chlorine substituent provides a versatile handle for introducing molecular complexity through various chemical transformations. The three primary isomers—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—while structurally similar, exhibit remarkably different chemical behaviors.[1]
This guide provides an in-depth, mechanistically driven comparison of the reactivity of these isomers. Moving beyond a simple recitation of reaction outcomes, we will explore the fundamental electronic and steric properties that govern their reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAAr). Understanding these nuances is not merely an academic exercise; it is critical for researchers, scientists, and drug development professionals to design efficient synthetic routes, predict reaction outcomes, and troubleshoot challenging transformations. This document is structured to explain the causality behind experimental observations, offering field-proven insights and self-validating protocols to empower your research.
The Root of Reactivity: Electronic and Steric Properties of Chloropyridine Isomers
The divergent reactivity of chloropyridine isomers is a direct consequence of the electronic influence exerted by the ring nitrogen atom. This influence manifests through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect: As a highly electronegative atom, nitrogen withdraws electron density from the pyridine ring through the sigma bonds. This effect is strongest at the positions closest to the nitrogen, namely the ortho (C2/C6) positions, and diminishes with distance.
-
Resonance Effect: The nitrogen atom can also withdraw electron density through the pi system, delocalizing it onto the nitrogen atom. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions.
The interplay of these effects creates distinct electronic environments at each position of the pyridine ring:
-
2-Chloropyridine (ortho): The C2 carbon is highly electron-deficient due to the powerful inductive effect of the adjacent nitrogen.[2][3] This polarizes the C-Cl bond, weakening it and making the carbon a prime target for nucleophilic attack or oxidative addition.[2] Steric hindrance from the proximate nitrogen can also influence the approach of bulky reagents.[2]
-
4-Chloropyridine (para): The C4 carbon is also significantly activated by the electron-withdrawing nature of the nitrogen, which operates through both resonance and induction.[2][4] This makes the C-Cl bond susceptible to cleavage.
-
3-Chloropyridine (meta): The C3 carbon is least affected by the nitrogen's electron-withdrawing capabilities.[2][4] It is not significantly activated by either inductive or resonance effects, resulting in a stronger, less polarized C-Cl bond and a less electrophilic carbon center.[2]
Caption: Electronic properties of chloropyridine isomers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] These transformations share a common mechanistic framework comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
For chloropyridines, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is typically the rate-determining step.[2] The facility of this step is directly correlated with the electronic properties of the specific isomer, leading to a predictable reactivity trend.
General Reactivity Trend in Cross-Coupling: 2-Chloropyridine > 4-Chloropyridine > 3-Chloropyridine
This trend is primarily governed by the ease of C-Cl bond cleavage, which is greatest at the most electron-deficient positions.[2]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges C-C bonds using organoboron reagents, is a cornerstone of modern synthesis.[7] When applied to chloropyridines, the choice of catalyst, ligand, and conditions is paramount, especially for the less reactive 3-chloro isomer.[7][8]
Comparative Performance in Suzuki-Miyaura Coupling
| Chloropyridine Isomer | Typical Catalyst/Ligand System | Base | Temperature (°C) | Representative Yield (%) | Reference |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | >90 | [8] |
| 4-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 85-95 | [7] |
| 3-Chloropyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 120 | 70-85 | [5][9] |
Note: Yields are representative and highly dependent on the specific boronic acid and reaction conditions.
Experimental Protocol: Microwave-Assisted Suzuki Coupling of Chloropyridines
This protocol provides a robust starting point for the coupling of various chloropyridines with arylboronic acids. Optimization of temperature, time, and reagents may be necessary.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the chloropyridine isomer (0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv) to a microwave vial equipped with a stir bar.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, 2.5 mL) to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-45 minutes).[7]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are vital in countless pharmaceutical compounds.[10] The mechanism proceeds through a catalytic cycle similar to other cross-couplings, with oxidative addition being the critical, isomer-dependent step.[10][11]
Comparative Performance in Buchwald-Hartwig Amination
| Chloropyridine Isomer | Typical Catalyst/Ligand System | Base | Temperature (°C) | Representative Yield (%) | Reference |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | >95 | [2][12] |
| 4-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 110 | 80-90 | [12] |
| 3-Chloropyridine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 110-130 | 65-80 | [13] |
Experimental Protocol: Buchwald-Hartwig Amination of Chloropyridines
-
Inert Atmosphere Setup: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the chloropyridine isomer (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution offers a complementary, palladium-free strategy for functionalizing chloropyridines. The reaction proceeds via a two-step addition-elimination mechanism.[14][15] First, a nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[14] Second, the chloride leaving group is expelled, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex is the key to the reaction's success. The electron-withdrawing nitrogen of the pyridine ring plays a crucial role in stabilizing this anionic intermediate.
Reactivity Trend in SNAAr: 4-Chloropyridine ≈ 2-Chloropyridine >> 3-Chloropyridine
-
4- and 2-Chloropyridine: When the nucleophile attacks at the C4 (para) or C2 (ortho) position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance.[4][16] This powerful stabilization lowers the activation energy of the first step, facilitating the reaction.[15][17]
-
3-Chloropyridine: For an attack at the C3 (meta) position, the negative charge in the Meisenheimer complex cannot be delocalized onto the ring nitrogen.[4][16] The lack of this crucial stabilization pathway renders 3-chloropyridine significantly less reactive towards SNAAr.[4][18]
Caption: SNAAr mechanism showing stabilization for 4-chloropyridine.
Experimental Protocol: SNAAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of 4-chloropyridine with an amine.[19]
-
Setup: To a sealable reaction vessel, add 4-chloropyridine (1.0 mmol, 1.0 equiv) and the amine nucleophile (e.g., morpholine, 1.5 mmol, 1.5 equiv).
-
Solvent: Add a polar aprotic solvent such as DMSO or NMP (5 mL). A base (e.g., K₂CO₃, 2.0 equiv) may be required depending on the nucleophile.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-160 °C). The reaction is often slow and may require elevated temperatures.[19]
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Summary and Outlook
The reactivity of chloropyridine isomers is a classic illustration of how subtle changes in electronic structure lead to profound differences in chemical behavior. A clear understanding of the underlying mechanistic principles is essential for any scientist working with these versatile heterocycles.
Summary of Reactivity Trends
| Reaction Type | Reactivity Order | Key Mechanistic Driver |
| Pd-Catalyzed Cross-Coupling | 2-Cl > 4-Cl > 3-Cl | Ease of C-Cl oxidative addition, driven by C-Cl bond polarization and carbon electrophilicity.[2] |
| Nucleophilic Aromatic Substitution (SNAAr) | 4-Cl ≈ 2-Cl >> 3-Cl | Stabilization of the anionic Meisenheimer intermediate via resonance involving the ring nitrogen.[4][16] |
For the drug development professional, this knowledge directly informs synthetic strategy. To functionalize the 2- or 4-position, both cross-coupling and SNAAr are viable, and the choice may depend on functional group tolerance or reagent cost. However, to modify the 3-position, palladium-catalyzed cross-coupling is almost always the required approach, as SNAAr is largely ineffective at this site. By grounding experimental design in these fundamental principles, researchers can more efficiently navigate the synthesis of complex pyridine-containing targets, accelerating the discovery and development of new chemical entities.
References
- A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP4ErsaZoT8_eQIpkoxoABsBkS4MtzG-h-5gJq0tyc3uAgh8KFbcI_OXMzmmZh52b04dKXNBTVRhd4RZEyc3fOUflXHKil7I-7okyjis0zv1gzDgBhfBfcl8VpsASLmXJ-qflNBfL9TtM2HU-wAv4kol5gKq_0RAAGSyPDrXRjlaUqAGPj6VvJR4KHu_TH7Vff3rSwZzAn8ktiuqinYIWcW1tuu2qJgYuI7cTiFCtaY1A_-RTc_cG3WKU0kGaV3d4=]
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGChCzJv71V5IktoNgC_UUyQedxVCP6yFZhBz2JlRw0j0UPYrJWFIQvjnL6eMfskCOHU63VoO0QxPe0zQEfOgWO2bXUFEUKmr0o8xK-poc2DezY_M2So6HyTn5Q7TC6Q4g_uH71DcrY1c9rGFFwWS8NwJIfZYCPMxCGxc2XX_2_YrFqYgvSYPDCyfNFJd7f8c2XetPYSJeuYhO76BOKxWiEW54au5grFY58swO5OF0eRZEq8qH-0QWNF_4MO0v3VCMHcEntbJLSN1r1TaPKTgzQkC69]
- Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdixiUT_z0tZvTkE2VMLd2vOHriE1mfVSSrtivwo-DM-BeuUYF_ypSOaF5IxBusERpU0TiBGmtlCcm1bO-zF7IeLBqUYgF65pLHzYuarobWuqmh_-rOqluRa2VSpz2tXZYN5HnlMHdYur8IB27YK9O7pgYKScfoOwQwtIMu9CyVfzGlkQxgl7mw-KpNYR9k6v46x7zqYkP2Ato7mmHbGKZOS1ztJpOCRSe-E8gX-P_GoDfFTvy-RVHE24=]
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE65MlUwcWM48gOAuShEp-AiIZI6ze1Fwscd_2tCGGYiCnssbNS0FsmtyZIvTbgMPQNqYj3OJgoJ6LzirTTQjHgyU0jHYsP0X1T2mmbKXWMC7arJDQNMOyEIzEhXSHUt9BWODtF7VozMqWxEYzmUQzadmvkGKIgk0KglFYgazO3bCjl2yXvB7kLiNz7-Tg_5dsA121yFLhhxZ23CB3kqWbJCT8UiwKUy5f6iOygipVQZRM=]
- nucleophilic aromatic substitutions. YouTube. [URL: https://www.youtube.
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [URL: https://chempanda.com/posts/chloropyridine/]
- Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38330552/]
- Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate. [URL: https://www.researchgate.net/figure/Literature-examples-of-Suzuki-Miyaura-cross-coupling-reactions-of-2-chloropyridine_fig1_349372295]
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUsWClsRT-dfJK5a-wDT4dufqbWm_cFeeU2i_yMzED-JfZI0aiFYsDR09o3Ql4UgdpT9NSGArmbZ5Zy-RD37EBjzuRuCzGhGwFoKhrVwcvHWwH4EaB-sdxg_fkyhSl-pIkeCUzHO9or27SS3XIEcWkDm6Ts4TQFXsrHVDdcM_5wEmwdgCGoOuXK9TeTc3OiULQbtKyI2ze18Te1_hkVuZpsOe_M8PbqTYaj_QJhJj4DXglFBwZMDv9-RGSrFe1zX4]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [URL: https://www.scirp.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12790225/]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [URL: https://www.mdpi.com/1420-3049/19/9/14467]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/coppermed/buchwald-hartwig-coupling/]
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b12852]
- Offer an explanation for the observation that... Chegg.com. [URL: https://www.chegg.com/homework-help/questions-and-answers/offer-explanation-observation-4-chloropyridine-reactive-nucleophiles-3-chloropyhridine-reac-q16206197]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: https://www.researchgate.net/publication/225010996_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318464654_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165487/]
- Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Filo. [URL: https://www.filo.kitaboo.com/question-answer/Explain-why-2-chloropyridine-is-more-reactive-than-3-chloropyridine-in-nucleophilic-substitution-reactions/197116_1_1/]
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [URL: https://www.researchgate.
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. [URL: https://www.filo.kitaboo.com/question-answer/Explain-why-nucleophilic-substitution-occurs-more-readily-in-4-chloropyridine-than-in-3-chloropyridine/197116_1_1/]
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [URL: https://kpu.pressbooks.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
Sources
- 1. chempanda.com [chempanda.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nu.. [askfilo.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 17. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 18. chegg.com [chegg.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of a Novel Kinase Inhibitor: A New Route Utilizing 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This in-depth technical guide presents a novel synthetic pathway to a potential kinase inhibitor, an analogue of Regorafenib, leveraging the unique reactivity of 2,6-dichloro-3-hydroxyisonicotinaldehyde. For researchers, medicinal chemists, and professionals in drug development, this guide offers a comparative analysis of this new route against a well-established, traditional synthesis of a structurally related molecule. The following sections provide a detailed examination of both synthetic strategies, supported by experimental protocols, comparative data, and mechanistic insights, to empower informed decisions in the design and execution of complex small molecule synthesis.
Introduction: The Quest for Efficient Synthetic Pathways to Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted therapies, with complex molecular architectures that often present significant synthetic challenges. The efficiency, scalability, and cost-effectiveness of a synthetic route are critical factors in the journey from discovery to clinical application. Substituted pyridines are a prevalent scaffold in many kinase inhibitors, including the multi-kinase inhibitor Regorafenib.[1][2] The pursuit of novel and improved synthetic routes to these valuable compounds is a continuous endeavor in the field of medicinal chemistry.
This guide introduces a new synthetic approach to a Regorafenib analogue, starting from the readily available, yet underutilized, this compound. This starting material offers a unique combination of functional groups—a reactive aldehyde, two differentially reactive chlorine atoms, and a hydroxyl group—that can be strategically exploited to construct the target molecule. We will objectively compare this innovative route with a well-documented, conventional synthesis of Regorafenib, providing a clear perspective on the potential advantages and disadvantages of each approach.
The Target Molecule: A Novel Regorafenib Analogue
The target of our novel synthetic approach is a structural analogue of Regorafenib, a potent inhibitor of multiple protein kinases involved in angiogenesis and oncogenesis. In our target molecule, the 4-amino-3-fluorophenoxy moiety of Regorafenib is replaced with a functionalized aminopyridine core derived from this compound.
A New Synthetic Route: Leveraging this compound
The proposed synthetic pathway is a multi-step process designed to be convergent and efficient. The key steps involve the strategic functionalization of the dichloropyridine ring and the transformation of the aldehyde group.
Scheme 1: Proposed Synthesis of the Regorafenib Analogue
Caption: Proposed synthetic pathway to a novel Regorafenib analogue.
Step-by-Step Synthesis and Rationale
-
Reductive Amination of the Aldehyde: The synthesis commences with the selective reductive amination of the aldehyde group of this compound.[3][4][5] This reaction, using an amine such as methylamine and a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), converts the aldehyde to a secondary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the pyridine ring or the cleavage of the C-Cl bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent step involves a nucleophilic aromatic substitution (SNAr) reaction. The newly installed amino group in Intermediate 1 displaces the chlorine atom at the 4-position of a second pyridine ring, specifically 4-chloro-N-methyl-2-pyridinecarboxamide.[6][7] This reaction is typically facilitated by a base, such as potassium carbonate, and proceeds with good regioselectivity due to the electronic activation of the pyridine ring.
-
Urea Formation: The final step is the formation of the characteristic urea linkage found in many kinase inhibitors. Intermediate 2, now possessing a free secondary amine, is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield the target Regorafenib analogue.[8][9][10][11][12] This reaction is generally high-yielding and proceeds under mild conditions.
The Established Alternative: A Conventional Synthesis of Regorafenib
For a robust comparison, we will examine a well-documented synthetic route to Regorafenib.[1][2][13][14][15] This established pathway also employs a convergent strategy, building key intermediates that are then coupled in the final steps.
Scheme 2: Established Synthesis of Regorafenib
Caption: A common synthetic pathway for the kinase inhibitor Regorafenib.
Key Stages of the Established Synthesis
-
Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide: This key intermediate is typically prepared from picolinic acid through chlorination with thionyl chloride, followed by amidation with methylamine.[16][17][18][19]
-
Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate: The isocyanate component is synthesized from 4-chloro-3-(trifluoromethyl)aniline, often using phosgene or a phosgene equivalent like triphosgene.[8][9][10][11][12]
-
SNAr Coupling: 4-chloro-N-methyl-2-pyridinecarboxamide is coupled with 4-amino-3-fluorophenol via a nucleophilic aromatic substitution reaction to form the diaryl ether linkage.[13][14]
-
Final Urea Formation: The resulting amine intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final Regorafenib molecule.[1][15]
Comparative Analysis: A Head-to-Head Evaluation
| Feature | New Synthetic Route | Established Regorafenib Synthesis |
| Starting Material | This compound | Picolinic Acid, 4-Amino-3-fluorophenol, 4-Chloro-3-(trifluoromethyl)aniline |
| Number of Steps | 3 (from key intermediates) | 4 (from basic starting materials) |
| Key Reactions | Reductive Amination, SNAr, Urea Formation | Chlorination, Amidation, SNAr, Urea Formation |
| Potential Yields | Potentially high, based on similar reported reactions. | Well-documented high yields in literature.[20][21] |
| Reagent Safety | Avoids the use of highly toxic phosgene or its equivalents. | Often employs triphosgene, a safer but still hazardous reagent.[8][9] |
| Scalability | Potentially scalable, with well-understood reaction classes. | Proven scalability for industrial production.[20] |
| Novelty & IP | Offers a novel synthetic pathway, potentially leading to new intellectual property. | Well-established and widely practiced. |
Experimental Protocols
Protocol 1: Reductive Amination of this compound
-
To a solution of this compound (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield Intermediate 1.
Protocol 2: Established Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
To a suspension of 4-amino-3-fluorophenol (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add 4-chloro-N-methyl-2-pyridinecarboxamide (1.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired product.
Conclusion: A Promising New Avenue for Kinase Inhibitor Synthesis
The proposed synthetic route utilizing this compound presents a compelling alternative for the synthesis of novel Regorafenib analogues and potentially other substituted pyridine-based kinase inhibitors. Its convergent design, avoidance of highly toxic reagents, and the strategic use of a unique starting material highlight its potential for efficiency and innovation. While the established synthesis of Regorafenib is a robust and well-optimized process, the exploration of new synthetic pathways is essential for advancing the field of medicinal chemistry. This guide provides the foundational information for researchers to further investigate and optimize this novel approach, potentially leading to more efficient and diverse methods for the preparation of life-saving therapeutics.
References
- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (n.d.). Thieme E-Books & E-Journals.
- SUN Min, WEI Hong-to, CI Jin, JI Min. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (2020). Google Patents.
- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate.
- Synthesis of Sorafenib−Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. (2022). Journal of Medicinal Chemistry.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.
- Reductive Aminations of Ketones and Aldehydes using Borane-Pyridine. (n.d.). RSC Publishing.
- Preparation method of regorafenib. (2020). Google Patents.
- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). National Institutes of Health.
- Formation of Amines from Aldehydes, Ketones, and Derivatives. (n.d.). ResearchGate.
- Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide. (2008). Google Patents.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.). ResearchGate.
- Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (n.d.). ResearchGate.
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (n.d.). ResearchGate.
- Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (2017). Atlantis Press.
- Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps.
- Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube.
- CAS No : 220000-87-3 | Product Name : 4-Chloro-N-methylpyridine-2-carboxamide. (n.d.). Pharmaffiliates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 3. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 9. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 10. 异氰酸 4-氯-3-(三氟甲基)苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Chlor-3-(trifluormethyl)phenylisocyanat 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 21. Sorafenib synthesis - chemicalbook [chemicalbook.com]
A Guide to Inter-Laboratory Comparison of Analytical Results for 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison (ILC) for the analytical determination of 2,6-Dichloro-3-hydroxyisonicotinaldehyde. For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and comparability of analytical data across different laboratories is paramount. Inter-laboratory comparisons are a cornerstone of quality assurance, allowing individual laboratories to benchmark their performance against their peers and contributing to the validation of analytical methods.[1][2] This document outlines a model study design, a detailed analytical protocol, and the statistical framework for data interpretation, tailored to the specific chemical properties of this compound.
The Strategic Importance of Inter-Laboratory Comparison (ILC)
This compound is a chemical intermediate whose purity and consistent characterization are critical in various research and development applications.[3][4][5][6] An ILC serves several key objectives in this context:
-
Performance Evaluation: It provides an objective assessment of a laboratory's testing proficiency by comparing its results to a consensus value derived from a group of laboratories.[7]
-
Method Validation: When a standardized method is used, an ILC can be a crucial part of demonstrating the method's reproducibility and robustness across different environments.
-
Identification of Methodological Issues: Discrepancies in results can highlight potential ambiguities in the analytical procedure or identify areas where a method may be susceptible to environmental or instrumental variations.
-
Establishing Consensus Values: For a given batch of material, an ILC can be used to assign a property value with a stated level of confidence.
Designing a Robust Inter-Laboratory Study
A successful ILC hinges on a meticulously planned study design. The following components are critical to ensure the generated data is statistically significant and actionable.
A designated study coordinator is responsible for sourcing and preparing the test material, designing the protocol, distributing samples, and performing the final data analysis. Participating laboratories should have experience in the proposed analytical technique (e.g., High-Performance Liquid Chromatography) and adhere to established quality management systems.
The cornerstone of a valid ILC is the provision of a homogenous and stable test material to all participants.
-
Preparation: A single, large batch of this compound should be sourced or synthesized and thoroughly mixed to ensure uniformity.
-
Homogeneity Testing: Before distribution, the homogeneity of the batch must be confirmed. This involves analyzing a number of randomly selected samples (e.g., 10-12) from the batch under repeatable conditions to ensure that the variance between samples is not statistically significant.[8]
-
Stability Testing: The stability of the analyte in the matrix must be assessed under the proposed storage and shipping conditions to ensure no degradation occurs during the course of the study.[8] This can be evaluated by analyzing samples at different time points and storage temperatures.
Each participating laboratory should receive a set of identical, clearly labeled test samples. The package must include:
-
Detailed instructions for storage upon receipt.
-
The analytical protocol to be followed.
-
A standardized reporting form.
-
Deadlines for reporting results.
A Validated Analytical Protocol: Reverse-Phase HPLC
To minimize variability arising from different analytical approaches, a standardized method should be provided to all participants. Given the chemical structure of this compound (containing aromatic, chloro, hydroxyl, and aldehyde functionalities), a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and robust choice.[9][10]
Instrumentation:
-
An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[9]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for pH adjustment)
-
Reference standard of this compound with a certificate of analysis.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The mobile phase should be filtered and degassed before use. Causality: The acetonitrile/water ratio is chosen to provide adequate retention and separation of the analyte from potential impurities. Formic acid is added to control the pH and ensure the consistent ionization state of the hydroxyl group, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (a preliminary scan should be performed). Phenolic compounds often have strong absorbance in the 254-280 nm range.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a specified amount of the ILC test material and dissolve it in the mobile phase to achieve a concentration within the calibration range.
Caption: HPLC Experimental Workflow.
Statistical Analysis and Interpretation of Results
The core of an ILC is the statistical evaluation of the data submitted by participating laboratories. This allows for an objective comparison of performance.
The Z-score is a widely accepted statistical measure for proficiency testing.[7][11] It indicates how many standard deviations an individual laboratory's result is from the consensus mean.
The Z-score is calculated as: Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (typically the robust mean of all participants' results).
-
σ is the target standard deviation for proficiency assessment, which can be derived from the data (e.g., using the Horwitz equation) or set as a fixed value based on the required performance level.
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Mandel's h and k statistics are graphical tools used to assess the consistency of data from different laboratories.[1]
-
Mandel's h-statistic: Compares the deviation of each laboratory's mean from the grand mean, highlighting potential systematic errors or bias.
-
Mandel's k-statistic: Compares the precision (variance) of each laboratory against the pooled within-laboratory variance, highlighting differences in measurement repeatability.
The results should be summarized in a clear, tabular format for easy comparison.
| Laboratory ID | Reported Purity (%) | Mean (X) | Assigned Value (X) | Std Dev (σ) | Z-Score | Performance |
| Lab 01 | 98.9 | 98.7 | 0.4 | 0.5 | Satisfactory | |
| Lab 02 | 99.1 | 98.7 | 0.4 | 1.0 | Satisfactory | |
| Lab 03 | 97.5 | 98.7 | 0.4 | -3.0 | Unsatisfactory | |
| Lab 04 | 98.6 | 98.7 | 0.4 | -0.25 | Satisfactory | |
| Lab 05 | 99.8 | 98.7 | 0.4 | 2.75 | Questionable | |
| ... | ... | ... | ... | ... | ... |
Note: This table presents hypothetical data for illustrative purposes.
Caption: Inter-Laboratory Data Analysis Workflow.
Conclusion and Path Forward
This guide provides a robust framework for conducting an inter-laboratory comparison for this compound. By adhering to a well-defined protocol, employing standardized analytical methods, and using appropriate statistical tools for data analysis, participating organizations can gain valuable insights into their analytical performance. The results of such a study not only help individual laboratories improve their quality systems but also contribute to the overall reliability and consistency of data within the broader scientific community, which is essential for advancing drug development and chemical research.
References
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Benchmark International. (2023). Inter laboratory Comparison 2023 Report.
- European Commission Joint Research Centre. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS.
- International Seed Testing Association (ISTA). (2023). Inter laboratory comparison (ILC) report.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods.
- European Commission Joint Research Centre. (n.d.). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository.
- Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- National Institutes of Health (NIH). (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
- Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine.
- World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS.
- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.
- 2a biotech. (n.d.). Products.
- ResearchGate. (2016). Spectrophotometric determination of drugs using 2,3 dichloro 5,6 dicyano p-benzoquinone as analytical reagent.
- ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation.
- National Institutes of Health (NIH). (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- National Institutes of Health (NIH). (n.d.). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane.
- European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b.
Sources
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. ctc-n.org [ctc-n.org]
- 3. 185423-26-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 185423-26-1 [sigmaaldrich.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound|CAS: 185423-26-1|this compound-百灵威 [jkchemical.com]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. seedtest.org [seedtest.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,6-Dichloro-3-hydroxyisonicotinaldehyde
As a Senior Application Scientist, it is imperative to preface this guidance with a critical note on chemical safety: a specific Safety Data Sheet (SDS) for 2,6-Dichloro-3-hydroxyisonicotinaldehyde was not available at the time of this writing. The following procedures are therefore synthesized from the safety profiles of structurally analogous compounds, namely chlorinated pyridines and aldehydes, and established best practices for the disposal of halogenated organic compounds.[1][2][3] This guide is intended to provide a robust framework for safe handling and disposal, but it must be supplemented by a careful risk assessment conducted by the user within their specific laboratory context and in accordance with all local, state, and federal regulations.
Immediate Safety and Hazard Assessment
This compound is a halogenated organic compound. Halogenated solvents and similar chemical structures are often carcinogenic and can be difficult and costly to dispose of.[4] Due to the presence of chlorine atoms on the pyridine ring, this compound is classified as a halogenated organic waste.[5] Such compounds require segregation from non-halogenated waste streams to ensure proper disposal, which is typically high-temperature incineration.[5][6]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation or allergic reactions.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Minimizes the inhalation of potentially harmful dust or vapors.[2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Crucial First Step: Immediately upon generation, classify any waste containing this compound as "halogenated organic waste."[5][7]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste that is not contaminated with this compound.[4][8] Co-mingling of waste streams can create dangerous chemical reactions and significantly increases disposal costs.[4]
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof container with a secure screw-top cap that is compatible with chlorinated organic compounds.[4][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[7][8] The label must also include the full chemical name: "this compound" and an approximate concentration or quantity.[7] All constituents in a mixed waste container must be listed.[7]
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[4] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[4][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][9]
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.[4] Sweep up the absorbed material and place it in a sealed container for disposal as halogenated organic waste.[2] Avoid creating dust.[2]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
-
Personal Contamination: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water.[10] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][10]
5. Final Disposal:
-
EHS Coordination: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will work with a licensed waste disposal company.
-
Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13] Adherence to institutional procedures ensures compliance with these regulations.
References
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- IEC. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Unknown Author. Hazardous Waste Segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. Halogenated Solvents in Laboratories.
- Sigma-Aldrich. This compound.
- Fisher Scientific. Safety Data Sheet for 2,6-Dichloro-3-nitropyridine.
- Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- Thermo Fisher Scientific. Safety Data Sheet for 2,3-Dichloroquinoxaline.
- Fisher Scientific. (2010, February 9). Safety Data Sheet for 2,6-Dichloro-3-nitropyridine.
- Fisher Scientific. (2025, December 18). Safety Data Sheet for 2,6-Dichloroaniline.
- Smolecule. MSDS of 2,6-Dichloro-3-nitrobenzaldehyde.
- U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. PART F. Organochlorine (OC) Compounds.
- U.S. Environmental Protection Agency. National Primary Drinking Water Regulations.
- Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides.
- Tokyo Chemical Industry Co., Ltd. 2,6-Dichloro-3-pyridinecarboxaldehyde.
Sources
- 1. This compound | 185423-26-1 [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. capotchem.cn [capotchem.cn]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 2,6-Dichloro-3-hydroxyisonicotinaldehyde
This document provides a comprehensive operational and safety guide for the handling and disposal of 2,6-Dichloro-3-hydroxyisonicotinaldehyde. As the complete toxicological profile of this specific compound has not been fully investigated, this guide is grounded in the principles of chemical safety and informed by the known hazards of analogous structures, such as chlorinated aromatic and heterocyclic compounds.[1][2] The protocols herein are designed to establish a self-validating system of safety, prioritizing containment and minimizing all potential routes of exposure.
Inferred Hazard Profile and the Precautionary Principle
Given its structure—a chlorinated pyridine ring bearing both hydroxyl and aldehyde functional groups—we must operate under the assumption that this compound presents multiple hazards. Analysis of similar chemical entities suggests the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications should be anticipated.[3]
-
Acute Toxicity: Potentially toxic if it comes into contact with skin or is swallowed.[4][5]
-
Skin Corrosion / Irritation: Likely to cause severe skin burns and irritation upon contact.[4][6][7]
-
Serious Eye Damage / Irritation: Likely to cause serious, potentially irreversible eye damage.[4][5][6]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[5]
-
Aquatic Toxicity: Expected to be very toxic to aquatic life, necessitating stringent disposal protocols.[4]
The guiding principle of this protocol is precautionary. In the absence of complete data, we treat the substance with the highest degree of caution warranted by its chemical class. All handling procedures are therefore designed to prevent direct contact and release into the environment.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard; it should never be the only one. All manipulations of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed within a certified and properly functioning chemical fume hood.[1][8][9] The fume hood provides critical protection against the inhalation of airborne particulates and vapors.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of all potential exposure routes. The following table summarizes the minimum required PPE for various tasks.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required |
| Weighing Solid | Double-gloving (nitrile or neoprene) | Chemical splash goggles & face shield | Flame-resistant lab coat with snug cuffs | Not required if performed in a fume hood |
| Preparing Solutions | Double-gloving (nitrile or neoprene) | Chemical splash goggles & face shield | Flame-resistant lab coat with snug cuffs | Not required if performed in a fume hood |
| Spill Cleanup | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical splash goggles & face shield | Chemical-resistant apron over lab coat | Required (see below) if outside a fume hood |
Dermal Protection: Skin and Hands
Direct skin contact is a primary exposure risk, with potential for both local corrosive effects and systemic toxicity.[4]
-
Gloves: Double-gloving is mandatory. An inner nitrile glove is worn, with a second, heavier nitrile or neoprene glove over it. This practice protects against rapid permeation and allows for the safe removal of a contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before each use.[10][11] Contaminated gloves must be disposed of as hazardous waste immediately after use.[6]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and snug-fitting cuffs is required. This prevents the chemical from contacting the skin on the arms. The lab coat should be fully buttoned.[10]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted in the laboratory.[10][11]
Ocular Protection: Eyes and Face
Because analogous compounds are known to cause severe eye damage, robust eye and face protection is non-negotiable.[4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z87.1 standard and form a seal around the eyes are required at all times when handling the chemical in any form.[10][12]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a heightened risk of splashes, such as when preparing solutions, transferring liquids, or working with reactions under pressure.[10][12]
Respiratory Protection
When used within a fume hood, airborne concentrations should remain below exposure limits, making respiratory protection unnecessary for routine handling.[12] However, it is critical in specific scenarios:
-
Spill or Fume Hood Failure: In the event of a significant spill outside of a containment device or a fume hood malfunction, a respirator is required.
-
Type of Respirator: For cleaning up dust/powder, a NIOSH-approved N95 particulate respirator is the minimum requirement.[6] For situations involving potential vapors or gases, a full-face respirator with organic vapor/acid gas cartridges should be used. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training.[10]
Operational and Disposal Plan
A systematic workflow minimizes the risk of contamination and accidental exposure. The following diagram outlines the essential steps for safely handling the compound.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.ca [fishersci.ca]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. angenechemical.com [angenechemical.com]
- 7. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
